molecular formula C7H8N2O4 B2647028 4,6-Dimethoxypyrimidine-5-carboxylic acid CAS No. 4319-93-1

4,6-Dimethoxypyrimidine-5-carboxylic acid

Cat. No.: B2647028
CAS No.: 4319-93-1
M. Wt: 184.151
InChI Key: SOUWJIUOLGPWJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxypyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUWJIUOLGPWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4319-93-1
Record name 4,6-dimethoxypyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4,6-dimethoxypyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a strategic synthetic pathway, outlines the underlying chemical principles, and provides a thorough guide to the analytical techniques required for its characterization.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Its versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities. This compound, with its specific substitution pattern, presents a valuable scaffold for the development of novel pharmaceuticals. The methoxy groups at the 4 and 6 positions and the carboxylic acid at the 5 position offer multiple points for chemical modification, enabling the fine-tuning of its physicochemical and biological properties.

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core pyrimidine ring, followed by functionalization at the 5-position and subsequent methylation.

Step 1: Synthesis of the Core Intermediate: 4,6-Dihydroxypyrimidine

The foundational step is the synthesis of 4,6-dihydroxypyrimidine. This is typically achieved through the condensation of a malonic ester, such as dimethyl malonate, with formamide in the presence of a strong base like sodium methoxide.[1]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

  • In a reaction vessel equipped with a stirrer and a reflux condenser, a solution of sodium methoxide in methanol is prepared.

  • Formamide is added to the sodium methoxide solution.

  • Dimethyl malonate is then added dropwise to the mixture at a controlled temperature.

  • The reaction mixture is heated under reflux for a specified period to drive the condensation and cyclization.

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification with an acid like hydrochloric acid.

  • The resulting solid, 4,6-dihydroxypyrimidine, is collected by filtration, washed with a suitable solvent, and dried.

Causality: The use of a strong base like sodium methoxide is crucial for the deprotonation of the active methylene group in dimethyl malonate, which then acts as a nucleophile. Formamide provides the N-C-N fragment necessary for the formation of the pyrimidine ring.

Workflow for the Synthesis of 4,6-Dihydroxypyrimidine

A Dimethyl Malonate + Formamide C Reaction Mixture A->C B Sodium Methoxide in Methanol B->C D Reflux C->D E Precipitation (Acidification) D->E F 4,6-Dihydroxypyrimidine E->F

Caption: Synthesis of 4,6-dihydroxypyrimidine.

Step 2: Formylation of 4,6-Dihydroxypyrimidine via the Vilsmeier-Haack Reaction

To introduce a functional group at the 5-position, a Vilsmeier-Haack reaction is employed. This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic or heteroaromatic ring.[2][3] In this case, 4,6-dihydroxypyrimidine is formylated to yield 4,6-dihydroxy-5-pyrimidinecarbaldehyde.

Experimental Protocol: Synthesis of 4,6-Dihydroxy-5-pyrimidinecarbaldehyde

  • The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride to chilled N,N-dimethylformamide with stirring.

  • 4,6-Dihydroxypyrimidine is then added to the freshly prepared Vilsmeier reagent.

  • The reaction mixture is heated to facilitate the electrophilic substitution.

  • After the reaction is complete, the mixture is carefully quenched with ice water.

  • The product, 4,6-dihydroxy-5-pyrimidinecarbaldehyde, precipitates and is collected by filtration, washed, and dried.

Causality: The Vilsmeier reagent acts as a mild electrophile that attacks the electron-rich 5-position of the 4,6-dihydroxypyrimidine ring. The electron-donating hydroxyl groups activate the ring towards this electrophilic substitution.

Step 3: Oxidation of the Aldehyde to a Carboxylic Acid

The formyl group of 4,6-dihydroxy-5-pyrimidinecarbaldehyde is then oxidized to a carboxylic acid to yield 4,6-dihydroxy-5-pyrimidinecarboxylic acid. Various oxidizing agents can be used for this transformation.[4]

Experimental Protocol: Synthesis of 4,6-Dihydroxy-5-pyrimidinecarboxylic Acid

  • 4,6-Dihydroxy-5-pyrimidinecarbaldehyde is dissolved or suspended in a suitable solvent.

  • An oxidizing agent, such as potassium permanganate or a milder reagent like silver oxide, is added to the mixture.

  • The reaction is stirred at an appropriate temperature until the oxidation is complete.

  • Work-up of the reaction mixture, which may involve filtration to remove inorganic byproducts and acidification, yields the desired 4,6-dihydroxy-5-pyrimidinecarboxylic acid.

Causality: The choice of oxidizing agent is important to selectively oxidize the aldehyde without affecting other functional groups on the pyrimidine ring.

Step 4: Methylation of the Hydroxyl Groups

The final step in the synthesis is the methylation of the two hydroxyl groups of 4,6-dihydroxy-5-pyrimidinecarboxylic acid to give the target molecule, this compound. A common and effective methylating agent for this purpose is dimethyl sulfate in the presence of a base.[5][6]

Experimental Protocol: Synthesis of this compound

  • 4,6-Dihydroxy-5-pyrimidinecarboxylic acid is dissolved in an appropriate solvent, and a base such as sodium carbonate or potassium carbonate is added to deprotonate the hydroxyl groups.

  • Dimethyl sulfate is then added dropwise to the reaction mixture.

  • The reaction is stirred, often with gentle heating, to ensure complete methylation.

  • After the reaction, the mixture is worked up by filtration and acidification to precipitate the final product.

  • The crude product is then purified by recrystallization to obtain pure this compound.

Causality: The base facilitates the formation of the more nucleophilic phenoxide-like species, which readily react with the electrophilic methyl groups of dimethyl sulfate.

Overall Synthetic Pathway

A 4,6-Dihydroxypyrimidine B Vilsmeier-Haack Reaction A->B C 4,6-Dihydroxy-5-pyrimidinecarbaldehyde B->C D Oxidation C->D E 4,6-Dihydroxy-5-pyrimidinecarboxylic Acid D->E F Methylation E->F G 4,6-Dimethoxypyrimidine- 5-carboxylic Acid F->G

Caption: Synthetic route to the target molecule.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties
PropertyValue
Molecular Formula C₇H₈N₂O₄[7]
Molecular Weight 184.15 g/mol [7]
Appearance White to off-white solid
Melting Point To be determined experimentally
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 2-position of the pyrimidine ring. Two distinct singlets corresponding to the two methoxy groups at the 4 and 6 positions should be observed. A broad singlet for the carboxylic acid proton will also be present, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrimidine ring (including the carbon bearing the carboxylic acid group and the methoxy-substituted carbons), and the carbons of the two methoxy groups are expected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups.[8][9]

  • A broad O-H stretching band for the carboxylic acid will be observed in the region of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration for the carboxylic acid carbonyl group will appear around 1700-1725 cm⁻¹.[8]

  • C-O stretching bands for the methoxy groups will be present in the fingerprint region.

  • C=N and C=C stretching vibrations of the pyrimidine ring will also be visible.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (184.15) should be observed.

Conclusion

This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By following the outlined experimental protocols and employing the described characterization techniques, researchers can confidently synthesize and validate this valuable chemical entity for its potential applications in drug discovery and development. The provided rationale for each synthetic step and the expected analytical data serve as a reliable resource for scientists in the field.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the core physicochemical properties of 4,6-Dimethoxypyrimidine-5-carboxylic acid (CAS No. 4319-93-1). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes critical data on the molecular structure, physical characteristics, chemical behavior, and spectroscopic profile of this important heterocyclic compound. By not only presenting data but also explaining the causality behind standard analytical protocols, this guide serves as a practical reference for the evaluation and application of this pyrimidine derivative in research and development settings.

General Information and Molecular Structure

This compound is a polysubstituted pyrimidine, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. The molecule's properties are dictated by the interplay between the electron-deficient aromatic pyrimidine core, two electron-donating methoxy groups, and a protic carboxylic acid functional group. This unique combination influences its solubility, acidity, and potential for intermolecular interactions.

Compound Identification
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 4319-93-1[1]
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
Canonical SMILES COC1=C(C(=NC=N1)OC)C(=O)O[1]
InChI Key SOUWJIUOLGPWJL-UHFFFAOYSA-N[1]
Molecular Structure Diagram

The 2D structure of the molecule highlights the arrangement of its key functional groups. The carboxylic acid at the 5-position is flanked by methoxy groups at the 4- and 6-positions, which sterically and electronically influence its behavior.

Caption: 2D structure of this compound.

Physicochemical Characteristics

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are fundamental to its development. They govern everything from reaction kinetics during synthesis to the ultimate bioavailability of a drug product.

Summary of Properties
ParameterValue / DescriptionComments
Physical State Expected to be a crystalline solid.Based on typical pyrimidine derivatives.
Melting Point Data not publicly available.Requires experimental determination.
Solubility Data not publicly available.Expected to have low aqueous solubility, enhanced at basic pH.
pKa Data not publicly available.Estimated to be in the range of 3-5 for the carboxylic acid.
LogP (Octanol-Water) 0.3A computed value indicating relatively low lipophilicity.[1]
Melting Point Determination

Causality: The melting point is a critical first indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range. For regulatory submissions, it is a required identification and purity check. The capillary method (USP <741>) is the standard due to its simplicity, reproducibility, and minimal sample requirement.

Protocol: Melting Point Determination via Capillary Method

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline sample into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder, forcing a small amount of sample in. Invert the tube and tap gently on a hard surface to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.

  • Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).

  • Reporting: The melting range is reported as T1-T2. For a pure compound, this range should be narrow (< 2 °C). This process is self-validating; a broad range immediately flags potential purity issues requiring further investigation (e.g., by chromatography).

Solubility Profile

Causality: Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability. For researchers, it dictates the choice of solvents for synthesis, purification, and bioassay preparation. The shake-flask method is the gold standard for determining thermodynamic solubility because it ensures that a true equilibrium is reached between the solid and liquid phases, providing a definitive and reproducible value.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

  • System Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours). This duration must be sufficient to reach equilibrium, which should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid. This step is critical to avoid aspirating solid material, which would artificially inflate the solubility measurement.

  • Quantification: Carefully withdraw a supernatant aliquot. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

  • Analysis: Dilute the filtrate appropriately and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is reported in units such as mg/mL or mmol/L.

Chemical Properties and Acidity

Acidity (pKa)

The pKa, or acid dissociation constant, is arguably the most important chemical property for this molecule. It quantifies the acidity of the carboxylic acid group and dictates the molecule's ionization state at any given pH. This, in turn, profoundly affects its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring is expected to lower the pKa of the carboxylic acid relative to benzoic acid (pKa ≈ 4.2).

Acid_Base_Equilibrium Protonated R-COOH (Protonated Form) Low pH eq Protonated->eq Deprotonated R-COO⁻ (Deprotonated Form) High pH Deprotonated->eq - H⁺ eq->Deprotonated + H⁺

Caption: Acid-base equilibrium of the carboxylic acid group.

Causality: Potentiometric titration is a robust and direct method for pKa determination. It relies on the fundamental principle of acid-base neutralization. By monitoring the pH of a solution as a titrant of known concentration is added, a titration curve is generated. The midpoint of the buffer region, where the acid and its conjugate base are in equal concentrations, corresponds directly to the pKa. This method's reliability and directness make it a standard in chemical characterization.

Protocol: pKa Determination by Potentiometric Titration

  • Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low. A known concentration (e.g., 0.01 M) is prepared.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point (V_eq), where all the acid has been neutralized.

    • The half-equivalence point (V_eq / 2) is the point on the curve where half of the acid has been neutralized. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

  • Validation: The experiment should be repeated at least in triplicate. The resulting pKa values should be consistent, providing a self-validating measure of the compound's acidity.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. It is essential for structural confirmation, quality control, and batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

    • A singlet for the proton at the C2 position of the pyrimidine ring.

    • Two singlets for the two non-equivalent methoxy groups (-OCH₃) at the C4 and C6 positions.

    • A broad singlet for the acidic proton of the carboxylic acid (-COOH), which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to each carbon atom in the unique electronic environment. Characteristic signals would include the carbonyl carbon of the carboxylic acid (typically δ > 160 ppm) and the carbons of the pyrimidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.

  • A sharp, strong peak around 1700-1750 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

  • Peaks in the 1500-1600 cm⁻¹ region for C=N and C=C stretching vibrations within the pyrimidine ring.

  • Strong peaks around 1050-1250 cm⁻¹ corresponding to the C-O stretching of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Exact Mass: 184.04840674 Da.[1]

  • Expected Observation: In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M+H]⁺ or [M-H]⁻) should be observed with a mass-to-charge ratio (m/z) that matches the calculated exact mass within a few parts per million (ppm), confirming the elemental formula.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling Recommendations:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound possesses a defined set of physicochemical properties derived from its unique molecular architecture. While key experimental data such as melting point, solubility, and pKa require empirical determination, established, robust protocols are available for their accurate measurement. The computed data and spectroscopic expectations outlined in this guide provide a solid foundation for researchers to effectively utilize, characterize, and develop this compound for applications in medicinal chemistry and other scientific fields. A thorough understanding of these properties is the first and most critical step in translating a chemical entity from the bench to a functional application.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-5-carboxylic acid (CAS: 4319-93-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-5-carboxylic acid (CAS: 4319-93-1), a key heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into its chemical properties, a plausible and detailed synthetic pathway, and its potential applications as a scaffold for the development of novel therapeutics. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2]

This compound is a functionalized pyrimidine derivative that presents multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries. The methoxy groups at the 4 and 6 positions, along with the carboxylic acid at the 5 position, offer versatile handles for introducing various substituents to explore structure-activity relationships (SAR).

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe handling in a research setting.

Physicochemical Properties
PropertyValueSource
CAS Number 4319-93-1PubChem[1]
Molecular Formula C₇H₈N₂O₄PubChem[1]
Molecular Weight 184.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC1=C(C(=O)O)C(=NC=N1)OCPubChem[1]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.
Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

A Plausible Synthetic Pathway

Synthesis_Pathway A Diethyl Malonate + Formamide B 4,6-Dihydroxypyrimidine A->B   NaOEt, EtOH, Reflux    C 4,6-Dihydroxypyrimidine-5-carbaldehyde B->C   POCl₃, DMF (Vilsmeier-Haack)    D 4,6-Dihydroxypyrimidine-5-carboxylic acid C->D   Oxidation (e.g., KMnO₄ or Jones Reagent)    E Methyl 4,6-dimethoxypyrimidine-5-carboxylate D->E   Methylating Agent (e.g., (CH₃)₂SO₄ or CH₃I), Base    F This compound E->F   Hydrolysis (e.g., LiOH or NaOH)   

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The initial step involves the condensation of diethyl malonate with formamide in the presence of a strong base, such as sodium ethoxide, to form the pyrimidine ring.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol.

  • To this solution, add a mixture of diethyl malonate (1 equivalent) and formamide (2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, collect the resulting precipitate by filtration and wash with ethanol.

  • Dissolve the precipitate in water and acidify with a concentrated acid (e.g., HCl) to a pH of 3-4 to precipitate 4,6-dihydroxypyrimidine.

  • Collect the product by filtration, wash with cold water, and dry.

Step 2: Formylation of 4,6-Dihydroxypyrimidine (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds. In this step, a formyl group is introduced at the C5 position of the pyrimidine ring.[3]

Protocol:

  • In a flask, cool a mixture of phosphorus oxychloride (POCl₃) (1.1 equivalents) and N,N-dimethylformamide (DMF) (2 equivalents) to 0°C.

  • To this Vilsmeier reagent, add 4,6-dihydroxypyrimidine (1 equivalent) portion-wise with stirring.

  • Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-3 hours.

  • After the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Collect the 4,6-dihydroxy-5-formylpyrimidine by filtration, wash with water, and dry.

Step 3: Oxidation to 4,6-Dihydroxypyrimidine-5-carboxylic acid

The aldehyde functional group introduced in the previous step is then oxidized to a carboxylic acid.

Protocol:

  • Suspend 4,6-dihydroxy-5-formylpyrimidine (1 equivalent) in an appropriate solvent (e.g., aqueous acetone or acetic acid).

  • Add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), portion-wise at a controlled temperature (e.g., 0-10°C).

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the excess oxidizing agent (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).

  • Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Step 4: Methylation of 4,6-Dihydroxypyrimidine-5-carboxylic acid

The two hydroxyl groups on the pyrimidine ring are then methylated. To avoid side reactions with the carboxylic acid, it is often advantageous to first esterify the carboxylic acid, followed by methylation of the hydroxyl groups. A more direct approach, though potentially lower yielding, is the direct methylation of the dihydroxy acid. A patent for the methylation of a similar compound, 2-amino-4,6-dihydroxypyrimidine, uses dimethyl carbonate as a green methylating agent.[4]

Protocol (Direct Methylation):

  • Suspend 4,6-dihydroxypyrimidine-5-carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or DMSO).

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (at least 3 equivalents), to the suspension.

  • Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (at least 2 equivalents), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water and acidify with a mineral acid to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization or column chromatography.

Step 5: (If esterification was performed) Hydrolysis of the Ester

If the carboxylic acid was protected as an ester in the previous step, the final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Protocol:

  • Dissolve the methyl 4,6-dimethoxypyrimidine-5-carboxylate in a mixture of a suitable solvent (e.g., methanol or THF) and water.

  • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.1-1.5 equivalents).

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the final product.

  • Collect the this compound by filtration, wash with cold water, and dry.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the public domain, its structural features suggest several promising avenues for its application in drug discovery.

Applications A This compound B Antiviral Agents A->B   Analogs of Dihydroxypyrimidine Carboxylic Acids    C Anticancer Agents A->C D Enzyme Inhibitors A->D E Scaffold for Combinatorial Libraries A->E

Caption: Potential applications of the title compound in drug discovery.

Scaffold for Antiviral Drug Development

Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives have been identified as a significant class of antiviral agents.[5] For instance, they have been investigated as inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in the viral replication cycle.[5] this compound can serve as a valuable starting point for the synthesis of analogs of these DHP inhibitors, where the methoxy groups can be used to modulate solubility, metabolic stability, and target engagement.

Precursor for Kinase Inhibitors

The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors used in oncology. The functional groups on this compound allow for the introduction of various pharmacophoric elements known to interact with the ATP-binding site of kinases. The carboxylic acid can be converted to a variety of amides, which are frequently found in kinase inhibitors to form key hydrogen bond interactions.

Building Block for Combinatorial Libraries

The orthogonal reactivity of the functional groups on this molecule makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening. The carboxylic acid can be readily derivatized through amide bond formation, while the methoxy groups, although relatively stable, could potentially be demethylated to reveal hydroxyl groups for further functionalization.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. While its direct biological activity is not yet well-documented, its structural features and the established biological importance of the pyrimidine scaffold make it a highly promising starting material for the synthesis of novel therapeutic agents. The plausible synthetic route outlined in this guide provides a practical approach for its preparation, enabling further exploration of its potential in various drug discovery programs. As a Senior Application Scientist, I am confident that this molecule holds significant promise for the development of new and effective medicines.

References

A-Technical-Guide-to-the-Structural-Elucidation-of-4,6-Dimethoxypyrimidine-5-carboxylic-acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a member of the pyrimidine family, a class of heterocyclic aromatic compounds that are foundational to a vast array of biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] The structural characterization of such derivatives is a critical step in drug discovery, materials science, and biochemistry, ensuring the precise identification and understanding of a compound's physicochemical properties. This guide provides a comprehensive, technically-focused framework for the complete structural elucidation of this compound, leveraging a suite of modern spectroscopic and spectrometric techniques.

This document is intended for researchers, scientists, and professionals in drug development who require a robust, field-proven methodology for the unambiguous determination of molecular structures. The narrative moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a deeper understanding of the "why" behind the "how."

I. Foundational Analysis: Molecular Formula and Unsaturation

The first crucial step in identifying an unknown organic compound is to determine its molecular formula and the degree of unsaturation (Index of Hydrogen Deficiency - IHD).[2] This foundational data provides the elemental building blocks and initial constraints on the possible molecular architecture.

A. Elemental Composition and Molecular Weight

High-resolution mass spectrometry (HRMS) is the cornerstone for determining the elemental composition of this compound.

Molecular Formula: C₇H₈N₂O₄[3] Molecular Weight: 184.15 g/mol [3] Exact Mass: 184.04840674 Da[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve a minute quantity of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation.[4] This is crucial for accurately determining the mass of the parent molecule.

  • Mass Analysis: Utilize a high-resolution mass analyzer, like a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places).[4]

  • Data Analysis: The high mass accuracy allows for the unambiguous determination of the elemental formula by comparing the measured exact mass to theoretical masses of possible elemental compositions.[4]

B. Index of Hydrogen Deficiency (IHD)

The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated from the molecular formula using the following equation:

IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₇H₈N₂O₄: IHD = 7 - (8/2) + (2/2) + 1 = 7 - 4 + 1 + 1 = 5

An IHD of 5 suggests a combination of rings and pi bonds. Given the pyrimidine core, this value is consistent with an aromatic ring system and a carboxylic acid functional group.

II. Spectroscopic Fingerprinting: Identifying Functional Groups

With the molecular formula established, the next phase involves identifying the key functional groups present in the molecule. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this purpose, as it probes the vibrational modes of chemical bonds.[5]

A. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key Vibrational Modes:
  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups will be observed just below 3000 cm⁻¹ (around 2950-2850 cm⁻¹).[5]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is anticipated around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.[6]

  • C=N and C=C Stretch (Pyrimidine Ring): The aromatic pyrimidine ring will give rise to a series of characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.[5]

  • C-O Stretch (Methoxy and Carboxylic Acid): Strong C-O stretching bands are expected in the 1300-1000 cm⁻¹ range, corresponding to the methoxy groups and the C-O single bond of the carboxylic acid.[6][7]

Data Presentation: Expected FTIR Absorption Bands
Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
3300 - 2500 (broad)Carboxylic AcidO-H Stretch
~3100 - 3000Aromatic C-HC-H Stretch
~2950 - 2850Methoxy C-HC-H Stretch
~1725 - 1700Carboxylic AcidC=O Stretch
~1650 - 1450Pyrimidine RingC=N and C=C Stretch
~1300 - 1000Methoxy/Carboxylic AcidC-O Stretch
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a rapid and efficient technique.[8]

  • Data Acquisition: Collect the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

  • Spectral Interpretation: Analyze the resulting spectrum to identify the characteristic absorption bands and correlate them with specific functional groups.

III. Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[9] For this compound, both ¹H and ¹³C NMR are essential.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Signals:
  • Carboxylic Acid Proton (-COOH): A singlet is expected at a downfield chemical shift, typically in the range of 10-13 ppm. The exact position can be concentration-dependent due to hydrogen bonding.[10] This peak will also be exchangeable with D₂O.

  • Pyrimidine Ring Proton (H-2): The proton at the 2-position of the pyrimidine ring is expected to appear as a singlet in the aromatic region, likely between 8.5 and 9.0 ppm.

  • Methoxy Protons (-OCH₃): The two methoxy groups are chemically equivalent due to the symmetry of the molecule. Therefore, a single, sharp singlet is expected, integrating to 6 protons. The typical chemical shift for methoxy groups attached to an aromatic ring is around 3.8-4.2 ppm.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Predicted ¹³C NMR Signals:
  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region of the spectrum, typically between 165 and 185 ppm.[10]

  • Pyrimidine Ring Carbons (C-4, C-6): The two carbons bearing the methoxy groups are equivalent and will appear as a single peak. Due to the electron-donating effect of the oxygen, these carbons will be shifted downfield, likely in the range of 160-170 ppm.

  • Pyrimidine Ring Carbon (C-2): The carbon at the 2-position is expected to appear in the aromatic region, typically around 150-160 ppm.

  • Pyrimidine Ring Carbon (C-5): The carbon to which the carboxylic acid is attached will also be in the aromatic region, with its chemical shift influenced by the electron-withdrawing nature of the carboxyl group. A predicted range would be 110-120 ppm.

  • Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons will give rise to a single peak in the aliphatic region, typically between 50 and 60 ppm.

Data Presentation: Predicted NMR Spectroscopic Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H10.0 - 13.0Singlet1H-COOH
¹H8.5 - 9.0Singlet1HPyrimidine H-2
¹H3.8 - 4.2Singlet6H-OCH₃
¹³C165 - 185---COOH
¹³C160 - 170--Pyrimidine C-4, C-6
¹³C150 - 160--Pyrimidine C-2
¹³C110 - 120--Pyrimidine C-5
¹³C50 - 60---OCH₃
Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and multiplicities to assign the signals to the corresponding nuclei in the molecule.

IV. The Integrated Approach: A Validating Workflow

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. The data from each method should be consistent and complementary, leading to an unambiguous structural assignment.

Structure Elucidation Workflow

The following diagram illustrates the logical flow for the structure elucidation of this compound.

structure_elucidation_workflow start Purified Sample of This compound ms High-Resolution Mass Spectrometry (HRMS) start->ms Determine Elemental Composition ftir FTIR Spectroscopy start->ftir Identify Vibrational Modes nmr ¹H & ¹³C NMR Spectroscopy start->nmr Probe Nuclear Environments formula Molecular Formula (C₇H₈N₂O₄) & Index of Hydrogen Deficiency (IHD=5) ms->formula final_structure Final Validated Structure formula->final_structure functional_groups Identify Functional Groups: - Carboxylic Acid (-COOH) - Methoxy (-OCH₃) - Pyrimidine Ring ftir->functional_groups functional_groups->final_structure connectivity Determine Connectivity & Proton/Carbon Environments nmr->connectivity connectivity->final_structure

Caption: Workflow for the structure elucidation of this compound.

Self-Validating System

This multi-technique approach creates a self-validating system:

  • MS to NMR: The molecular formula from HRMS must be consistent with the number and types of carbons and protons observed in the ¹³C and ¹H NMR spectra.

  • FTIR to NMR: The functional groups identified by FTIR (e.g., -COOH, -OCH₃) must have corresponding signals in the ¹H and ¹³C NMR spectra with the correct chemical shifts.

  • IHD to Overall Structure: The calculated IHD of 5 is satisfied by the aromatic pyrimidine ring (IHD=4) and the carbonyl group of the carboxylic acid (IHD=1).

By cross-correlating the data from these orthogonal analytical techniques, a high degree of confidence in the final structural assignment is achieved.

V. Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and critical piece of the structural puzzle. By following the workflow outlined in this guide, from determining the molecular formula to mapping the atomic connectivity, researchers can confidently and accurately characterize this and other novel small molecules, a fundamental prerequisite for advancing research in medicinal chemistry and related scientific fields.

References

4,6-Dimethoxypyrimidine-5-carboxylic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-5-carboxylic Acid Derivatives and Analogs

A Foreword for the Modern Researcher

The pyrimidine scaffold stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the fundamental molecules of life, namely the nucleobases, has rendered it a "privileged" structure—a recurring motif in a multitude of clinically significant therapeutic agents. This guide delves into a specific, yet remarkably versatile, class of pyrimidine-based compounds: the derivatives and analogs of this compound. We will navigate the synthetic intricacies, explore the biological potential, and provide actionable experimental frameworks for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Part 1: The Molecular Architecture - Synthesis and Physicochemical Properties

The this compound core is a synthetically tractable platform. The electron-donating nature of the dual methoxy groups at the C4 and C6 positions significantly influences the electron density of the pyrimidine ring, while the carboxylic acid at the C5 position serves as a versatile handle for a wide array of chemical modifications.

Foundational Synthetic Strategies

The construction of the 4,6-dimethoxypyrimidine core typically involves a multi-step synthetic sequence. A common and efficient approach is the condensation of a 1,3-dicarbonyl compound with an amidine, followed by subsequent functional group interconversions to install the desired substituents.

synthesis_workflow Diethyl Malonate Diethyl Malonate Condensation Condensation Diethyl Malonate->Condensation Formamidine Acetate Formamidine Acetate Formamidine Acetate->Condensation 4,6-Dihydroxypyrimidine-5-carboxylic acid ethyl ester 4,6-Dihydroxypyrimidine-5-carboxylic acid ethyl ester Condensation->4,6-Dihydroxypyrimidine-5-carboxylic acid ethyl ester Chlorination (e.g., POCl3) Chlorination (e.g., POCl3) 4,6-Dihydroxypyrimidine-5-carboxylic acid ethyl ester->Chlorination (e.g., POCl3) 4,6-Dichloropyrimidine-5-carboxylic acid ethyl ester 4,6-Dichloropyrimidine-5-carboxylic acid ethyl ester Chlorination (e.g., POCl3)->4,6-Dichloropyrimidine-5-carboxylic acid ethyl ester Methoxylation (e.g., NaOMe) Methoxylation (e.g., NaOMe) 4,6-Dichloropyrimidine-5-carboxylic acid ethyl ester->Methoxylation (e.g., NaOMe) This compound ethyl ester This compound ethyl ester Methoxylation (e.g., NaOMe)->this compound ethyl ester Hydrolysis (e.g., NaOH) Hydrolysis (e.g., NaOH) This compound ethyl ester->Hydrolysis (e.g., NaOH) This compound This compound Hydrolysis (e.g., NaOH)->this compound

Figure 1. A representative synthetic pathway to the core scaffold.

Physicochemical Characteristics

The physicochemical properties of the derivatives are heavily influenced by the nature of the substituents appended to the carboxylic acid moiety. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profiles of the compounds.

PropertyGeneral Trend with Increasing Lipophilicity of Substituent
Solubility Decreases in aqueous media, increases in organic media
LogP Increases
Melting Point Variable, dependent on crystal packing and intermolecular forces
Polar Surface Area (PSA) Generally decreases with non-polar substituents

Part 2: Biological Significance and Therapeutic Applications

Derivatives of this compound have been investigated for a spectrum of biological activities, with notable potential in oncology and infectious diseases. The modular nature of their synthesis allows for the fine-tuning of their biological profiles.

Anticancer Potential

A significant body of research has focused on the development of these derivatives as inhibitors of key signaling pathways implicated in cancer progression. For instance, certain analogs have demonstrated inhibitory activity against protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Intracellular Kinase Cascade (e.g., MAPK/ERK) Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Intracellular Kinase Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Intracellular Kinase Cascade (e.g., MAPK/ERK)->Transcription Factors Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression (Proliferation, Survival) Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Intracellular Kinase Cascade (e.g., MAPK/ERK) Inhibition

Figure 2. A conceptual diagram of a pyrimidine derivative inhibiting a cancer-related signaling pathway.

Antimicrobial Activity

The pyrimidine core is also a well-established pharmacophore in antimicrobial drug discovery. Derivatives of this compound have shown promise as antibacterial and antifungal agents. Their mechanism of action can vary, from disrupting cell wall integrity to inhibiting essential metabolic enzymes.

Part 3: Experimental Protocols and Methodologies

General Protocol for the Synthesis of Amide Derivatives

This protocol outlines a robust and widely applicable method for the synthesis of a diverse library of amide derivatives from the this compound starting material.

Objective: To generate a series of amide analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • A diverse panel of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

experimental_workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Aqueous Work-up cluster_purification Step 4: Purification Dissolve carboxylic acid, amine, and coupling reagents in anhydrous solvent. Dissolve carboxylic acid, amine, and coupling reagents in anhydrous solvent. Add DIPEA and stir at room temperature. Add DIPEA and stir at room temperature. Dissolve carboxylic acid, amine, and coupling reagents in anhydrous solvent.->Add DIPEA and stir at room temperature. Monitor reaction progress by TLC or LC-MS. Monitor reaction progress by TLC or LC-MS. Add DIPEA and stir at room temperature.->Monitor reaction progress by TLC or LC-MS. Quench reaction with water and extract with an organic solvent. Quench reaction with water and extract with an organic solvent. Monitor reaction progress by TLC or LC-MS.->Quench reaction with water and extract with an organic solvent. Wash organic layer with brine and dry over anhydrous Na2SO4. Wash organic layer with brine and dry over anhydrous Na2SO4. Quench reaction with water and extract with an organic solvent.->Wash organic layer with brine and dry over anhydrous Na2SO4. Concentrate the organic layer in vacuo. Concentrate the organic layer in vacuo. Wash organic layer with brine and dry over anhydrous Na2SO4.->Concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography. Purify the crude product by flash column chromatography. Concentrate the organic layer in vacuo.->Purify the crude product by flash column chromatography.

Figure 3. A streamlined workflow for the synthesis of amide derivatives.

Detailed Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq).

  • Add DIPEA (2.5 eq) to the reaction mixture and stir at ambient temperature for 4-12 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Part 4: Structure-Activity Relationships and Future Directions

The systematic derivatization of the this compound scaffold is paramount for elucidating structure-activity relationships (SAR). By methodically altering the substituents on the amide nitrogen, researchers can probe the chemical space and optimize for desired biological activity.

sar_logic Core Scaffold Core Scaffold Amide Substituent (R) Amide Substituent (R) Core Scaffold->Amide Substituent (R) Biological Activity Biological Activity Amide Substituent (R)->Biological Activity Potency (IC50) Potency (IC50) Biological Activity->Potency (IC50) Selectivity Selectivity Biological Activity->Selectivity ADME Properties ADME Properties Biological Activity->ADME Properties

Figure 4. The logical relationship between structural modification and biological outcome.

Future research in this area will likely focus on the integration of computational modeling and machine learning to predict the biological activities of novel derivatives, thereby accelerating the drug discovery process. Furthermore, the exploration of novel bioisosteric replacements for the carboxylic acid moiety could unlock new avenues for therapeutic intervention.

The Emerging Biological Significance of 4,6-Dimethoxypyrimidine-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a privileged scaffold in the realm of medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1][2] This fundamental heterocyclic structure has been a fertile ground for the development of a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The strategic substitution on the pyrimidine ring allows for the fine-tuning of its physicochemical and biological properties, leading to the discovery of potent and selective drugs. This guide focuses on a specific, yet underexplored derivative, 4,6-Dimethoxypyrimidine-5-carboxylic acid , delving into its synthesis, and postulating its biological potential based on the rich chemical history of its structural relatives. We will further provide detailed, field-tested protocols for its comprehensive biological evaluation.

Section 1: Synthesis of this compound - A Strategic Approach

The synthesis of this compound can be strategically achieved through a two-step process involving the initial synthesis of its ethyl ester precursor followed by hydrolysis. This approach allows for easier purification of the intermediate ester.

Synthesis of Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

A plausible and efficient method for the synthesis of the ethyl ester precursor involves the condensation of a suitable three-carbon synthon with a source of the N-C-N fragment of the pyrimidine ring. A general and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which can be adapted for our target molecule.[5] The key is the reaction of an appropriate amidinium salt with a propen-1-ol derivative.[5]

Experimental Protocol: Synthesis of Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Formamidine acetate

  • Dry ethanol

  • Diethyl ether

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Preparation of the Malonate Enolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in dry ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.

  • Condensation with Formamidine Acetate: Add formamidine acetate (1 equivalent) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure ethyl 4,6-dihydroxypyrimidine-5-carboxylate.

  • Methylation: The dihydroxy intermediate is then methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate in a solvent like acetone to yield Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate.

Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.[6]

Experimental Protocol: Hydrolysis of Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

Materials:

  • Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl) for acidification

  • Standard laboratory glassware

Procedure:

  • Saponification: Dissolve Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate in ethanol or a THF/water mixture in a round-bottom flask. Add an aqueous solution of NaOH or LiOH (1.5-2 equivalents). Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Acidification and Isolation: After cooling the reaction mixture to room temperature, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with dilute HCl. The carboxylic acid product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Section 2: Postulated Biological Activities and Rationale

While direct experimental data on the biological activity of this compound is limited, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential therapeutic applications. The presence of the pyrimidine core, the dimethoxy substituents, and the carboxylic acid moiety all contribute to this predictive assessment.

Anticancer Potential

The pyrimidine scaffold is a well-established pharmacophore in oncology.[7] Numerous pyrimidine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases, interference with DNA synthesis, and induction of apoptosis.[2][8]

The presence of methoxy groups on aromatic rings is a common feature in many anticancer agents.[9] For instance, certain 4,6-diarylpyrimidine derivatives with methoxy substitutions have shown inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy.[1] The methoxy groups can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.

Hypothesized Mechanism of Action:

Based on the structural features, this compound could potentially exert its anticancer effects through:

  • Kinase Inhibition: The pyrimidine ring could act as a scaffold for binding to the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival.

  • Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

Antimicrobial Activity

Pyrimidine derivatives are also known for their broad-spectrum antimicrobial properties.[4][10][11] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, facilitating interactions with microbial enzymes and targets.

The substitution pattern on the pyrimidine ring plays a crucial role in determining the antimicrobial spectrum and potency. While specific data on 4,6-dimethoxy derivatives is not abundant, the general antimicrobial potential of the pyrimidine class is well-documented.[12][13]

Hypothesized Mechanism of Action:

Potential antimicrobial mechanisms could include:

  • Inhibition of Essential Enzymes: The compound may inhibit key microbial enzymes involved in processes like cell wall synthesis, DNA replication, or folate synthesis.

  • Disruption of Membrane Integrity: It might interfere with the structure and function of the microbial cell membrane, leading to cell death.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives is another area of significant research interest.[3][14][15] Several pyrimidine-based compounds have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.[16][17] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for their activity.

Hypothesized Mechanism of Action:

The anti-inflammatory activity of this compound could be mediated by:

  • Inhibition of COX Enzymes: The carboxylic acid group could mimic the binding of arachidonic acid to the active site of COX-1 and/or COX-2, thereby inhibiting the production of pro-inflammatory prostaglandins.

  • Modulation of Cytokine Production: The compound might also regulate the production of pro-inflammatory cytokines.

Section 3: Comprehensive Biological Evaluation - Experimental Protocols

To validate the hypothesized biological activities, a systematic screening approach is essential. The following are detailed, step-by-step protocols for the initial in vitro evaluation of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18][19][20]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[21][22][23][24][25]

Experimental Protocol: Agar Well Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compound)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to 0.5 McFarland standard.

  • Plate Inoculation: Spread the microbial inoculum evenly onto the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at different concentrations into the wells. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by further testing with a broth dilution method.

Anti-inflammatory Activity Screening: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs.[7][26][27][28][29]

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex™ Red)

  • This compound

  • Positive control (e.g., Celecoxib)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: In a 96-well black microplate, add the COX assay buffer, the COX-2 enzyme, and the test compound at various concentrations. Include wells for a positive control (Celecoxib) and a no-inhibitor control.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and the fluorometric probe to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 10-20 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex™ Red).

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Section 4: Data Presentation and Interpretation

For a clear and concise presentation of the experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineIC₅₀ (µM) ± SD
MCF-7Value
A549Value
HCT116Value

Table 2: In Vitro Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm) ± SD at [X] µg/mL
S. aureusValue
E. coliValue
C. albicansValue

Table 3: In Vitro Anti-inflammatory Activity of this compound

EnzymeIC₅₀ (µM) ± SD
COX-2Value

Section 5: Visualizing the Path Forward - Workflow and Pathway Diagrams

To better illustrate the proposed research strategy and the potential mechanisms of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials ester Ethyl 4,6-Dimethoxypyrimidine-5-carboxylate start->ester Condensation & Methylation acid This compound ester->acid Hydrolysis anticancer Anticancer Assay (MTT) acid->anticancer antimicrobial Antimicrobial Assay (Agar Well Diffusion) acid->antimicrobial antiinflammatory Anti-inflammatory Assay (COX-2) acid->antiinflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic antiinflammatory->ic50 sar Structure-Activity Relationship ic50->sar mic->sar

Caption: Proposed experimental workflow for the synthesis and biological evaluation.

Signaling_Pathways cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity compound1 4,6-Dimethoxypyrimidine- 5-carboxylic Acid kinase Kinase Inhibition compound1->kinase apoptosis Apoptosis Induction compound1->apoptosis proliferation Decreased Cell Proliferation kinase->proliferation apoptosis->proliferation compound2 4,6-Dimethoxypyrimidine- 5-carboxylic Acid cox2 COX-2 Inhibition compound2->cox2 prostaglandins Reduced Prostaglandin Synthesis cox2->prostaglandins inflammation Decreased Inflammation prostaglandins->inflammation

Caption: Hypothesized signaling pathways for biological activity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound. Based on a thorough analysis of the pyrimidine scaffold and its derivatives, this compound holds significant promise as a lead for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols provided herein offer a clear path for researchers to validate these hypotheses and to uncover the full therapeutic potential of this intriguing molecule. Future work should focus on optimizing the synthesis, exploring the structure-activity relationships of related analogs, and elucidating the precise molecular mechanisms of action.

References

The Pyrimidine-5-Carboxylic Acid Scaffold: A Mechanistic Exploration of 4,6-Dimethoxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from essential nucleic acids to frontline therapeutics.[1][2] This guide focuses on a specific, yet under-explored derivative, 4,6-dimethoxypyrimidine-5-carboxylic acid . While its precise mechanism of action is not yet detailed in publicly available literature, its chemical architecture—a pyrimidine core decorated with two electron-donating methoxy groups and a crucial carboxylic acid moiety—provides a strong foundation for hypothesizing its biological potential. This document serves as a technical resource for researchers, outlining the theoretical basis for its potential mechanisms of action based on established structure-activity relationships (SAR) of related pyrimidine analogues. Furthermore, it provides a comprehensive, field-proven framework of experimental protocols to systematically investigate these hypotheses, enabling the scientific community to unlock the therapeutic potential of this promising molecule.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental building block of life, most notably as a core component of the nucleobases cytosine, thymine, and uracil.[3] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, distinct biological targets. Consequently, synthetic pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4]

Molecular Profile: this compound

The subject of this guide, this compound, is a synthetic derivative characterized by the following structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₇H₈N₂O₄[5]

  • CAS Number: 4319-93-1[5]

The key functional groups—the pyrimidine core, the C5-carboxylic acid, and the C4/C6-dimethoxy groups—are each expected to contribute significantly to the molecule's physicochemical properties and its potential interactions with biological targets.

PropertyValueSource
Molecular Weight 184.15 g/mol [5]
Molecular Formula C₇H₈N₂O₄[5]
CAS Number 4319-93-1[5]
InChIKey SOUWJIUOLGPWJL-UHFFFAOYSA-N[5]
Canonical SMILES COC1=C(C(=NC=N1)OC)C(=O)O[5]
Hazard Statements H302, H315, H319, H335[5]

Table 1: Physicochemical properties of this compound.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Based on extensive literature on pyrimidine derivatives, we can postulate several plausible mechanisms of action for this compound. These hypotheses are grounded in the known biological roles of its core scaffold and the influence of its specific functional groups.

Potential as an Antimetabolite in Oncology

The structural similarity of the pyrimidine core to natural nucleobases is the basis for one of the most successful strategies in cancer chemotherapy.[1] Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for the rapid proliferation of cancer cells.

  • Hypothesized Mechanism: Inhibition of Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. Many antifolate drugs, such as methotrexate and the pyrimidine-based antimalarial pyrimethamine, function by inhibiting DHFR.[3][6] The nitrogen atoms and carboxylic acid group of our target molecule could potentially mimic the binding of the natural substrate, dihydrofolic acid, within the DHFR active site.

Folate_Pathway_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide DHFR->THF NADPH -> NADP+ DNA DNA Replication & Cell Proliferation Nucleotide->DNA Molecule 4,6-Dimethoxypyrimidine- 5-carboxylic acid Molecule->DHFR Inhibition Experimental_Workflow cluster_primary Phase 1: Primary Screening cluster_secondary Phase 2: Target Identification cluster_sar Phase 3: Lead Optimization start 4,6-Dimethoxypyrimidine- 5-carboxylic acid cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Lines) start->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC Determination) start->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., COX/LOX Inhibition) start->anti_inflammatory target_assay Specific Enzyme Assays (e.g., DHFR, Kinase Panel) cytotoxicity->target_assay If Active antimicrobial->target_assay If Active anti_inflammatory->target_assay If Active binding_assay Direct Binding Assay (e.g., Thermal Shift) target_assay->binding_assay Validate Target sar SAR Studies (Synthesize Analogues) binding_assay->sar Confirm Binding

References

Unlocking the Therapeutic Potential of 4,6-Dimethoxypyrimidine-5-carboxylic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide provides an in-depth analysis of 4,6-Dimethoxypyrimidine-5-carboxylic acid, a molecule of significant interest for novel drug development. Lacking direct experimental data on its biological targets, this document leverages a structure-based hypothesis-driven approach to identify and prioritize potential therapeutic targets. By examining the structure-activity relationships of analogous pyrimidine derivatives, we postulate that this compound is a promising candidate for the inhibition of Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinases (CDKs), and Dihydroorotate Dehydrogenase (DHODH). This guide details the scientific rationale for the selection of these targets and provides comprehensive, step-by-step protocols for their experimental validation. Furthermore, we present a clear framework for interpreting the potential results and advancing the most promising therapeutic avenues. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel pyrimidine-based compounds.

Introduction: The Pyrimidine Scaffold and the Promise of this compound

The pyrimidine ring is a privileged structure in drug discovery, integral to a wide array of clinically significant molecules with applications ranging from anticancer to antimicrobial therapies.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing targeted inhibitors of enzymes and receptors. This compound presents a unique substitution pattern that suggests a specific and potentially potent biological activity. The presence of two methoxy groups at positions 4 and 6, combined with a carboxylic acid at position 5, creates a distinct electronic and steric profile that warrants a thorough investigation into its therapeutic potential. This guide will systematically explore the most probable therapeutic targets for this compound based on a rigorous analysis of existing scientific literature and provide a practical roadmap for its experimental validation.

Hypothesis-Driven Target Identification: A Structural Rationale

Given the absence of direct biological data for this compound, a rational, structure-based approach is essential for identifying its most likely therapeutic targets. The pyrimidine core is a well-established pharmacophore for several key enzyme families. Our analysis focuses on three high-potential targets: Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinases (CDKs), and Dihydroorotate Dehydrogenase (DHODH).

Dihydrofolate Reductase (DHFR): A Classic Anticancer and Antimicrobial Target

DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, pyrimidines, and several amino acids.[2][3] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for cancer and infectious diseases.[2]

Structural Rationale for DHFR Inhibition:

Many known DHFR inhibitors feature a 2,4-diaminopyrimidine core. While this compound does not possess this exact motif, the arrangement of its functional groups could mimic the necessary interactions within the DHFR active site. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the carboxylic acid at the 5-position could form crucial interactions with active site residues.[4] The methoxy groups at the 4 and 6 positions, while not typical, may occupy hydrophobic pockets within the binding site.

dot

DHFR_Inhibition_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis Essential Cofactor DHFR->THF Product Compound 4,6-Dimethoxypyrimidine- 5-carboxylic acid Compound->DHFR Potential Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Proposed inhibition of the DHFR pathway.

Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle

CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, govern the progression of the cell cycle.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.[5]

Structural Rationale for CDK Inhibition:

A number of potent and selective CDK inhibitors are based on the pyrimidine scaffold.[6][7] The ATP-binding pocket of CDKs often accommodates a heterocyclic ring system. The substitutions on the pyrimidine ring of this compound could be crucial for achieving potent and selective inhibition. Specifically, the methoxy groups at the 4 and 6 positions could interact with hydrophobic regions of the ATP-binding site, while the carboxylic acid at the 5-position could form hydrogen bonds with the hinge region of the kinase.[8]

dot

CDK_Inhibition_Pathway Cyclin_CDK Cyclin-CDK Complex Phospho_Substrate Phosphorylated Substrate Cyclin_CDK->Phospho_Substrate Phosphorylation ATP ATP ATP->Cyclin_CDK Substrate Substrate Protein Substrate->Cyclin_CDK Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Compound 4,6-Dimethoxypyrimidine- 5-carboxylic acid Compound->Cyclin_CDK Potential Inhibition

Caption: Proposed inhibition of CDK-mediated cell cycle progression.

Dihydroorotate Dehydrogenase (DHODH): A Key Enzyme in Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[9] Inhibition of DHODH depletes the cellular pool of pyrimidines, which is essential for DNA and RNA synthesis, making it a target for the treatment of autoimmune diseases, cancer, and viral infections.[10][11]

Structural Rationale for DHODH Inhibition:

Several pyrimidine derivatives have been identified as DHODH inhibitors.[9][12] The structure-activity relationship studies of these inhibitors highlight the importance of a carboxylic acid group for binding to the enzyme's active site.[9] The carboxylic acid at the 5-position of this compound is a key feature that suggests potential DHODH inhibitory activity. The dimethoxy substitutions at the 4 and 6 positions could contribute to binding affinity by interacting with hydrophobic pockets in the enzyme.

dotdot digraph "DHODH_Inhibition_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

DHO [label="Dihydroorotate"]; Orotate [label="Orotate"]; DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="4,6-Dimethoxypyrimidine-\n5-carboxylic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine_Synthesis [label="De Novo Pyrimidine\nSynthesis"]; DNA_RNA_Synthesis [label="DNA & RNA\nSynthesis"];

DHO -> DHODH [label="Substrate"]; DHODH -> Orotate [label="Product"]; Orotate -> Pyrimidine_Synthesis; Pyrimidine_Synthesis -> DNA_RNA_Synthesis; Compound -> DHODH [label="Potential Inhibition", style=dashed, color="#34A853"]; }

References

An In-Depth Technical Guide to 4,6-Dimethoxypyrimidine-5-carboxylic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Delving into its historical discovery, the evolution of its synthetic methodologies, and its contemporary applications in drug development, this document serves as an essential resource for researchers in the pharmaceutical sciences. We will explore the causal relationships behind synthetic choices, present detailed experimental protocols, and visualize key concepts to offer a holistic understanding of this important molecule.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases essential for life. The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical properties and biological activity, making pyrimidine derivatives a fertile ground for the discovery of novel therapeutics. This compound, with its unique substitution pattern, presents a valuable synthon for the elaboration of complex molecular architectures. The methoxy groups at the 4 and 6 positions influence the electron density of the ring and offer potential metabolic stability, while the carboxylic acid at the 5-position provides a handle for further chemical modification, such as amide bond formation, which is crucial for interacting with biological targets.

The Genesis of a Synthon: Discovery and Early Synthesis

The precise historical moment of the first synthesis of this compound is not prominently documented in a single seminal paper but can be pieced together through an understanding of the development of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with foundational work on the condensation of amidines with β-dicarbonyl compounds.

A plausible early synthetic approach, based on established pyrimidine chemistry, would likely have started from 4,6-dihydroxypyrimidine, a readily accessible precursor. The introduction of the C5-carboxylic acid functionality can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent choice for the formylation of electron-rich heterocyclic systems.

A Postulated Early Synthetic Pathway

The logical progression from a simple pyrimidine to the target molecule likely involved a multi-step sequence. This hypothetical pathway is constructed based on fundamental reactions in heterocyclic chemistry.

Early_Synthesis_Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dihydroxypyrimidine-5-carbaldehyde A->B  Vilsmeier-Haack Reaction  (POCl₃, DMF) C 4,6-Dichloropyrimidine-5-carbaldehyde B->C  Chlorination  (POCl₃) D 4,6-Dimethoxypyrimidine-5-carbaldehyde C->D  Methoxylation  (NaOMe, MeOH) E This compound D->E  Oxidation  (e.g., KMnO₄ or H₂O₂)

Caption: Postulated early synthetic route to this compound.

This pathway highlights a logical sequence of reactions well-established in the chemist's toolkit. The initial Vilsmeier-Haack formylation introduces the aldehyde group at the C5 position. Subsequent chlorination of the hydroxyl groups, followed by nucleophilic substitution with sodium methoxide, would yield the dimethoxy aldehyde intermediate. Finally, oxidation of the aldehyde would furnish the desired carboxylic acid.

The Evolution of Synthesis: Towards Efficiency and Scalability

While the classical multi-step approach is feasible, modern synthetic chemistry has driven the development of more convergent and efficient routes to this compound and its derivatives. These advancements focus on reducing step counts, improving yields, and utilizing more environmentally benign reagents.

A significant improvement involves the direct synthesis of pyrimidine-5-carboxylic esters from acyclic precursors. This approach bypasses the need for post-cyclization functionalization of the pyrimidine ring.

Modern Convergent Synthesis

A contemporary and more direct approach involves the condensation of a three-carbon building block, already containing the C5-ester functionality, with a simple amidine source like formamide.

Modern_Synthesis_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Pyrimidine Ring Formation and Final Product A Diethyl malonate B Diethyl 2-(dimethoxymethyl)malonate A->B  Reaction with  Trimethoxymethane C Diethyl 2-(dimethoxymethyl)-3-oxosuccinate B->C  Acylation E Ethyl 4,6-dihydroxypyrimidine-5-carboxylate C->E  Cyclocondensation with Formamide D Formamide D->E F Ethyl 4,6-dichloropyrimidine-5-carboxylate E->F  Chlorination (POCl₃) G Ethyl 4,6-dimethoxypyrimidine-5-carboxylate F->G  Methoxylation (NaOMe) H This compound G->H  Hydrolysis (e.g., LiOH)

Caption: A modern, convergent synthetic workflow for this compound.

Comparative Analysis of Synthetic Routes
FeaturePostulated Early PathwayModern Convergent Pathway
Starting Materials 4,6-DihydroxypyrimidineDiethyl malonate, Formamide
Key Steps Vilsmeier-Haack, Chlorination, Methoxylation, OxidationCyclocondensation, Chlorination, Methoxylation, Hydrolysis
Overall Efficiency Lower, more stepsHigher, more convergent
Scalability Potentially challengingMore amenable to scale-up
Control of C5-substituent Introduced late in the synthesisIncorporated from the start
Detailed Experimental Protocol: A Modern Approach

The following protocol details a representative modern synthesis of Ethyl 4,6-dimethoxypyrimidine-5-carboxylate, a direct precursor to the target carboxylic acid.

Step 1: Synthesis of Ethyl 4,6-dihydroxypyrimidine-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under a nitrogen atmosphere.

  • To the cooled sodium ethoxide solution, add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) and formamidine hydrochloride (8.05 g, 0.1 mol).

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 4-5.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry to afford ethyl 4,6-dihydroxypyrimidine-5-carboxylate.

Step 2: Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate

  • To a flask containing phosphorus oxychloride (50 mL), add ethyl 4,6-dihydroxypyrimidine-5-carboxylate (18.4 g, 0.1 mol) portion-wise with stirring.

  • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and pour it carefully onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield ethyl 4,6-dichloropyrimidine-5-carboxylate.

Step 3: Synthesis of Ethyl 4,6-dimethoxypyrimidine-5-carboxylate

  • Prepare a solution of sodium methoxide by dissolving sodium (5.1 g, 0.22 mol) in anhydrous methanol (100 mL) under a nitrogen atmosphere.

  • To this solution, add a solution of ethyl 4,6-dichloropyrimidine-5-carboxylate (22.1 g, 0.1 mol) in methanol (50 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to obtain ethyl 4,6-dimethoxypyrimidine-5-carboxylate.

Step 4: Hydrolysis to this compound

  • Dissolve ethyl 4,6-dimethoxypyrimidine-5-carboxylate (21.2 g, 0.1 mol) in a mixture of tetrahydrofuran (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (4.6 g, 0.11 mol) and stir the mixture at room temperature for 4 hours.

  • Remove the tetrahydrofuran under reduced pressure.

  • Acidify the aqueous residue with 1M hydrochloric acid to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable intermediate in the synthesis of a variety of biologically active molecules. The carboxylic acid moiety serves as a key handle for the introduction of diverse functionalities through amide coupling, allowing for the exploration of structure-activity relationships (SAR).

Role as a Pharmacophore and Intermediate

This pyrimidine derivative can act as a central scaffold to which various pharmacophoric elements are attached. Its derivatives have been investigated for a range of therapeutic targets.

Drug_Development_Pathway A 4,6-Dimethoxypyrimidine- 5-carboxylic acid B Amide Coupling (Various Amines) A->B C Library of Pyrimidine- 5-carboxamides B->C D Screening against Biological Targets C->D E Lead Compound Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: Role of this compound in a typical drug discovery workflow.

While specific blockbuster drugs containing this exact core may not be widely publicized, the pyrimidine-5-carboxamide motif is prevalent in numerous patented compounds with potential therapeutic applications, including but not limited to kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The dihydroxypyrimidine (DHP) carboxylic acid scaffold, a close relative, is a well-established metal-binding chemotype in antiviral drug discovery.[1]

Conclusion and Future Perspectives

This compound has evolved from a theoretical synthetic target, based on classical pyrimidine chemistry, to a readily accessible and versatile building block in modern drug discovery. The development of more efficient and convergent synthetic routes has significantly contributed to its utility. As our understanding of disease biology deepens, the strategic application of such functionalized heterocyclic scaffolds will continue to be a cornerstone of medicinal chemistry, enabling the design and synthesis of the next generation of targeted therapeutics. Future research will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of novel biological targets for compounds derived from this valuable intermediate.

References

Methodological & Application

Synthesis of 4,6-Dimethoxypyrimidine-5-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold and versatile functional groups make it an attractive intermediate for the synthesis of a wide range of biologically active molecules. This guide provides detailed application notes and step-by-step protocols for two distinct and reliable methods for the synthesis of this valuable compound, tailored for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by practical insights to ensure reproducibility and success in the laboratory.

Method 1: Synthesis via Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

This classic and robust approach leverages the Vilsmeier-Haack reaction to introduce a formyl group at the electron-rich C5 position of the pyrimidine ring, followed by methylation and oxidation. This multi-step synthesis offers a reliable route from readily available starting materials.

Scientific Rationale

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] This electrophile then attacks the C5 position of 4,6-dihydroxypyrimidine. A critical aspect of this reaction is managing the concurrent chlorination of the hydroxyl groups, which can be a competing side reaction.[3] Subsequent O-methylation of the dihydroxy intermediate provides the dimethoxy scaffold, and a final oxidation step converts the aldehyde to the target carboxylic acid.

Experimental Workflow Diagram

Synthesis_Method_1 A 4,6-Dihydroxypyrimidine C 4,6-Dihydroxy-5-formylpyrimidine A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (DMF, POCl₃) E 4,6-Dimethoxy-5-formylpyrimidine C->E O-Methylation D Methylating Agent (e.g., DMS, MeI) G This compound E->G Oxidation F Oxidizing Agent (e.g., KMnO₄, H₂O₂)

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Detailed Protocol

Step 1: Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Pyrimidine: To the freshly prepared Vilsmeier reagent, add 4,6-dihydroxypyrimidine (1 equivalent) portion-wise, ensuring the temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. The product, 4,6-dihydroxy-5-formylpyrimidine, will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: O-Methylation of 4,6-Dihydroxy-5-formylpyrimidine

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4,6-dihydroxy-5-formylpyrimidine (1 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add an excess of a base, such as anhydrous potassium carbonate (K₂CO₃, 3-4 equivalents), to the solution.

  • Methylation: Add a methylating agent, for instance, dimethyl sulfate (DMS) or methyl iodide (MeI) (2.5-3 equivalents), dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 4,6-dimethoxy-5-formylpyrimidine can be purified by column chromatography on silica gel.

Step 3: Oxidation of 4,6-Dimethoxy-5-formylpyrimidine

  • Reaction Setup: Dissolve the purified 4,6-dimethoxy-5-formylpyrimidine (1 equivalent) in a mixture of acetone and water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄, 1.5-2 equivalents) in water to the reaction mixture at 0-5°C. Stir vigorously during the addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

  • Work-up: Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate.

  • Filtration: Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification and Extraction: Acidify the filtrate with dilute hydrochloric acid (HCl) to a pH of 2-3. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Method 2: Synthesis from 4,6-Dichloropyrimidine-5-carboxylic Acid Ester

This alternative route begins with a commercially available or synthetically accessible dichloropyrimidine derivative. The key transformations are a nucleophilic substitution of the chloro groups with methoxide, followed by hydrolysis of the ester to the carboxylic acid. This method is often more direct if the starting material is readily available.

Scientific Rationale

The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid ester group facilitates the nucleophilic aromatic substitution of the chlorine atoms at positions 4 and 6 by sodium methoxide. This reaction typically proceeds smoothly under mild conditions. The final step is a standard ester hydrolysis, which can be carried out under either acidic or basic conditions to yield the desired carboxylic acid.

Experimental Workflow Diagram

Synthesis_Method_2 A Ethyl 4,6-dichloropyrimidine-5-carboxylate C Ethyl 4,6-dimethoxypyrimidine-5-carboxylate A->C Nucleophilic Substitution B Sodium Methoxide (NaOMe) E This compound C->E Ester Hydrolysis D Base (e.g., NaOH, LiOH)

Caption: Workflow for the synthesis of this compound from a dichloropyrimidine ester.

Detailed Protocol

Step 1: Synthesis of Ethyl 4,6-dimethoxypyrimidine-5-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4,6-dichloropyrimidine-5-carboxylate (1 equivalent) in anhydrous methanol.

  • Methoxide Addition: To this solution, add a solution of sodium methoxide (2.2-2.5 equivalents) in methanol at room temperature. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol or by using a commercially available solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ethyl 4,6-dimethoxypyrimidine-5-carboxylate can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Hydrolysis of Ethyl 4,6-dimethoxypyrimidine-5-carboxylate

  • Reaction Setup: Dissolve the ethyl 4,6-dimethoxypyrimidine-5-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50°C for 2-6 hours. Monitor the hydrolysis by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with dilute hydrochloric acid.

  • Isolation: The product, this compound, will precipitate upon acidification.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.

Comparative Summary of Synthesis Methods

FeatureMethod 1: Vilsmeier-Haack RouteMethod 2: Dichloropyrimidine Route
Starting Materials 4,6-Dihydroxypyrimidine, DMF, POCl₃Ethyl 4,6-dichloropyrimidine-5-carboxylate
Number of Steps 32
Key Reactions Vilsmeier-Haack, O-Methylation, OxidationNucleophilic Substitution, Ester Hydrolysis
Potential Challenges Controlling chlorination during formylationAvailability and cost of starting material
Overall Yield ModerateGood to Excellent
Scalability Readily scalableScalable, dependent on starting material access

Conclusion

Both presented methods provide viable and effective pathways for the synthesis of this compound. The choice of method will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Method 1 offers a route from fundamental building blocks, while Method 2 provides a more direct approach if the chlorinated intermediate is accessible. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this important heterocyclic intermediate for their drug discovery and development programs.

References

Application Note: Comprehensive Analytical Strategies for 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the characterization, quantification, and purity assessment of 4,6-Dimethoxypyrimidine-5-carboxylic acid (CAS: 4319-93-1). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust and reliable analytical techniques are paramount for ensuring quality control and advancing research and development.[1][2] This document moves beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for identification following derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of immense biological significance.[1] Pyrimidine derivatives are integral to various therapeutic agents and are building blocks for complex molecules.[3][4] Therefore, the ability to accurately analyze this intermediate is critical for process control, impurity profiling, and final product quality.

The analytical approach must account for the compound's specific chemical nature: a polar carboxylic acid group, which influences solubility and volatility, and a UV-active pyrimidine ring, which facilitates spectrophotometric detection.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 4319-93-1 --INVALID-LINK--[5]
Molecular Formula C₇H₈N₂O₄ --INVALID-LINK--[5]
Molecular Weight 184.15 g/mol --INVALID-LINK--[5]
Appearance White to off-white powder [Generic Chemical Supplier Data]

| Melting Point | ~268-270 °C | --INVALID-LINK--[6] |

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

Principle of Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for quantifying this compound and assessing its purity. The method separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, being moderately polar, will have a characteristic retention time under specific conditions. Its pyrimidine ring system provides strong UV absorbance, allowing for sensitive detection. For mass spectrometry (MS) compatibility, an acid modifier like formic acid is preferred over non-volatile buffers such as phosphate.[7]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., H₂O + 0.1% FA) C System Equilibration A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D Ready E Data Acquisition (UV Detector) D->E F Peak Integration E->F G Generate Calibration Curve F->G H Calculate Purity/ Concentration G->H GCMS_Derivatization Analyte This compound R-COOH Product Volatile Ethyl Ester R-CO-OEt Analyte->Product Derivatization Reagent Ethyl Chloroformate Cl-CO-OEt Reagent->Product

References

The Synthetic Chemist's Guide to 4,6-Dimethoxypyrimidine-5-carboxylic Acid: A Versatile Scaffold for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and clinically approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal foundation for designing molecules that can effectively interact with biological targets. Within this important class of heterocycles, 4,6-dimethoxypyrimidine-5-carboxylic acid emerges as a particularly valuable and versatile building block.

This guide provides an in-depth exploration of the applications of this compound in organic synthesis, with a focus on its utility in the development of kinase inhibitors and other potential therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 4319-93-1[PubChem][1]
Molecular Formula C₇H₈N₂O₄[PubChem][1]
Molecular Weight 184.15 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
Appearance White to off-white solid (typical)
Storage Sealed in dry, store in freezer, under -20°C

Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Core Application: Synthesis of Pyrimidine-5-Carboxamides as Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrimidine-5-carboxamides. The amide bond is a crucial linkage in a vast number of pharmaceuticals, and its formation is a cornerstone of medicinal chemistry. The pyrimidine-5-carboxamide scaffold is particularly prominent in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The 4,6-dimethoxypyrimidine core can serve as a versatile scaffold for engaging with the hinge region of the ATP-binding pocket of kinases, a common strategy in inhibitor design. The carboxylic acid at the 5-position provides a convenient handle for introducing a diverse range of substituents via amide bond formation, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. A notable example is the development of 4-anilinopyrimidine-5-carboxamides as potent inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator in the signaling pathways of hematopoietic cells and a therapeutic target for various inflammatory and autoimmune diseases[2].

Protocols for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Below are detailed protocols for common and reliable amide coupling methods, adapted for this compound.

Protocol 1: HATU-Mediated Amide Coupling

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, uranium-based coupling reagent known for its fast reaction rates, high yields, and low rates of racemization, especially with sterically hindered substrates. It operates by forming a highly reactive O-acylisourea intermediate. The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize the acid formed during the reaction without competing in the coupling reaction.

HATU_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification reagents This compound HATU (1.1 eq) DIPEA (2.0 eq) Anhydrous DMF stir Stir at RT 15-30 min reagents->stir Mix reaction Stir at RT 1-4 hours stir->reaction Add Amine amine Amine (1.0-1.2 eq) amine->reaction workup Aqueous Work-up (EtOAc, LiCl wash, Brine) reaction->workup Reaction Complete purification Column Chromatography workup->purification

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Activation: a. To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq) and HATU (1.1 eq). b. Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). c. Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester is typically rapid.

  • Coupling: a. To the pre-activated mixture, add the desired amine (1.0-1.2 eq), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF. b. Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up and Purification: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous LiCl (this helps to remove DMF), saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrimidine-5-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

Rationale: The combination of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization. HOBt acts as a scavenger, trapping the activated species to form an HOBt-ester, which is more stable yet still highly reactive towards amines. This two-step, one-pot procedure is widely used due to its mild conditions and the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.0-1.2 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (TEA) or DIPEA (1.5-2.0 eq, if the amine is used as a salt)

  • 1 M aqueous HCl solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation: a. Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.0-1.2 eq) in anhydrous DCM or DMF in a round-bottom flask. b. If the amine is provided as a hydrochloride salt, add a base such as TEA or DIPEA (1.5-2.0 eq) to liberate the free amine. c. Cool the solution to 0 °C in an ice bath. d. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Coupling: a. After the addition of EDC, remove the ice bath and allow the reaction to warm to room temperature. b. Stir the mixture for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: a. Dilute the reaction mixture with DCM or ethyl acetate. b. Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

Application Example: Synthesis of a 4-Anilinopyrimidine-5-carboxamide Syk Inhibitor

To illustrate the practical application of this compound, the following section details a representative synthesis of a 4-anilinopyrimidine-5-carboxamide, a class of compounds with demonstrated Syk inhibitory activity[2]. This synthesis involves an initial amide coupling followed by a nucleophilic aromatic substitution (SNAr) reaction.

Syk_Inhibitor_Synthesis start This compound intermediate N-(Aryl)-4,6-dimethoxy- pyrimidine-5-carboxamide start->intermediate 1. HATU, DIPEA, DMF 2. Substituted Aniline final_product 4-(Anilino)-6-methoxy- pyrimidine-5-carboxamide (Syk Inhibitor Scaffold) intermediate->final_product Nucleophilic Aromatic Substitution (SNAr) (e.g., with another amine)

Caption: Synthetic pathway to a Syk inhibitor scaffold.

Step 1: Amide Coupling with a Substituted Aniline

This step follows the general HATU-mediated coupling protocol described above.

  • Carboxylic Acid: this compound

  • Amine: A suitably substituted aniline (e.g., 3-aminobenzotrifluoride)

  • Resulting Product: N-(3-(Trifluoromethyl)phenyl)-4,6-dimethoxypyrimidine-5-carboxamide

Step 2: Selective Demethylation and Nucleophilic Aromatic Substitution (SNAr)

The methoxy groups on the pyrimidine ring can act as leaving groups in SNAr reactions, allowing for the introduction of further diversity. Typically, one of the methoxy groups can be selectively displaced by a nucleophile under appropriate conditions.

Rationale: The electron-withdrawing nature of the pyrimidine ring and the carboxamide group facilitates nucleophilic attack at the C4 and C6 positions. The choice of nucleophile and reaction conditions can be tuned to achieve mono- or di-substitution. For the synthesis of many kinase inhibitors, an amino group is installed at one of these positions to form a key hydrogen bond with the kinase hinge region.

Protocol for SNAr:

  • To a solution of N-(3-(Trifluoromethyl)phenyl)-4,6-dimethoxypyrimidine-5-carboxamide (1.0 eq) in a suitable solvent like 1,4-dioxane or isopropanol, add the desired amine nucleophile (e.g., 2-(methylamino)ethanol, 1.5-2.0 eq).

  • Add an acid catalyst, such as p-toluenesulfonic acid or HCl in dioxane, if required to protonate the pyrimidine ring and enhance its electrophilicity.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous work-up, typically involving neutralization with a base (e.g., NaHCO₃), extraction with an organic solvent, and purification by column chromatography or recrystallization to yield the final 4-substituted-6-methoxypyrimidine-5-carboxamide product.

Conclusion and Future Outlook

This compound is a strategically functionalized building block that offers a reliable entry point into the synthesis of diverse and complex molecules, particularly within the realm of medicinal chemistry. Its pyrimidine core provides a proven scaffold for targeting a range of biological macromolecules, while the carboxylic acid functionality allows for the straightforward introduction of molecular diversity through robust and well-established amide coupling methodologies. The methoxy groups, serving as potential leaving groups for SNAr reactions, add another layer of synthetic versatility. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed, multifunctional building blocks will remain a cornerstone of efficient and successful drug discovery programs.

References

Application Notes and Protocols for 4,6-Dimethoxypyrimidine-5-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide researchers, scientists, and drug development professionals with detailed experimental protocols and scientific insights into the use of 4,6-dimethoxypyrimidine-5-carboxylic acid as a versatile building block in the synthesis of bioactive molecules, particularly focusing on its application in the development of kinase inhibitors.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs. Its prevalence is largely due to its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing molecules that contain this heterocycle to interact with a wide array of biological targets, including enzymes and receptors. This compound is a particularly valuable starting material due to its pre-functionalized structure, which allows for directed and efficient chemical modifications. The methoxy groups at the 4 and 6 positions influence the electronic properties of the ring, while the carboxylic acid at the 5-position serves as a convenient handle for amide bond formation, a common linkage in bioactive compounds.[1][2]

Chemical and Physical Properties of this compound:

PropertyValue
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol [1]
CAS Number 4319-93-1[1]
Appearance White to off-white solid
Melting Point 196-197 °C
Solubility Soluble in many organic solvents

Application Focus: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor

Protein kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3] Consequently, kinase inhibitors are a major focus of modern drug discovery. The pyrimidine core is a well-established scaffold for the design of kinase inhibitors, often acting as a "hinge-binder" by forming hydrogen bonds with the backbone of the kinase hinge region.[4]

This section details the synthesis of a hypothetical, yet representative, kinase inhibitor, (4,6-dimethoxypyrimidin-5-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone (referred to as DMP-Pz ), using this compound as the starting material. This example is based on the common structural motifs found in known pyrimidine-based kinase inhibitors.[5][6]

Synthetic Workflow

The synthesis of DMP-Pz is achieved through a standard amide coupling reaction between this compound and 1-(pyridin-4-yl)piperazine. The general workflow is depicted below.

G cluster_0 Synthesis of DMP-Pz A 4,6-Dimethoxypyrimidine- 5-carboxylic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 1-(Pyridin-4-yl)piperazine B->C D Crude Product C->D E Purification (Column Chromatography) D->E F DMP-Pz (Final Product) E->F

Caption: Synthetic workflow for DMP-Pz.

Detailed Experimental Protocol: Synthesis of DMP-Pz

Materials:

  • This compound (1.0 eq)

  • 1-(Pyridin-4-yl)piperazine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the carboxylic acid.

  • Addition of Reagents: To the stirred solution, add 1-(pyridin-4-yl)piperazine (1.1 eq), followed by DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture at room temperature. The causality behind using HATU is its high efficiency and ability to suppress racemization in chiral substrates, forming the amide bond under mild conditions. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove any unreacted acid and acidic byproducts.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure DMP-Pz .

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation of DMP-Pz as a Kinase Inhibitor

To assess the potential of DMP-Pz as a kinase inhibitor, a two-tiered approach is recommended: an initial in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to evaluate its efficacy in a more physiologically relevant context.[7][8][9]

In Vitro Biochemical Kinase Assay (e.g., for Aurora Kinase A)

This protocol describes a luminescent-based assay to measure the inhibition of a specific kinase, for example, Aurora Kinase A, by DMP-Pz . The principle of this assay is to quantify the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.[3]

Materials:

  • Recombinant human Aurora Kinase A

  • Kinase substrate (e.g., a generic peptide substrate for Aurora Kinase A)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMP-Pz (test compound)

  • Positive control inhibitor (e.g., MLN8237 for Aurora Kinase A)[3]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of DMP-Pz in DMSO, and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test compound (DMP-Pz ) or control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration of DMP-Pz and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[10]

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for determining a compound's efficacy in a cellular environment, taking into account factors such as cell permeability and off-target effects.[11] This protocol describes a method to assess the inhibition of a specific signaling pathway in cancer cells.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., a cell line with amplified Aurora Kinase A)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • DMP-Pz

  • Positive control inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of DMP-Pz or the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Workflow for Biological Evaluation:

G cluster_1 Biological Evaluation of DMP-Pz G DMP-Pz H In Vitro Biochemical Assay (e.g., ADP-Glo™) G->H J Cell-Based Assay (e.g., MTT Assay) G->J I Determine IC₅₀ (Direct Enzyme Inhibition) H->I L Lead Compound Identification I->L K Determine GI₅₀/IC₅₀ (Cellular Efficacy) J->K K->L

Caption: Workflow for the biological evaluation of DMP-Pz.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined in these application notes provide a robust framework for the synthesis of pyrimidine-based kinase inhibitors and their subsequent biological evaluation. The causality for selecting this scaffold lies in its proven success in targeting the ATP-binding site of kinases. Future work could involve expanding the library of derivatives by varying the amine component in the amide coupling reaction to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of these inhibitors.

References

The Strategic Utility of 4,6-Dimethoxypyrimidine-5-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a structural motif consistently found at the core of a multitude of clinically successful therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding and aromatic interactions within the ATP-binding pockets of protein kinases has cemented its importance, particularly in the development of targeted cancer therapies.[3][4] Among the diverse array of pyrimidine-based synthons, 4,6-dimethoxypyrimidine-5-carboxylic acid emerges as a particularly versatile and strategically valuable building block. The electron-donating methoxy groups at the 4- and 6-positions modulate the electronic character of the ring, while the carboxylic acid at the 5-position provides a convenient handle for the introduction of diverse functionalities through robust and well-established chemical transformations. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the properties, applications, and detailed protocols for the effective utilization of this compound in the synthesis of potent kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2) inhibitors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a starting material is paramount for successful and safe laboratory execution. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄PubChem CID: 19070667[5]
Molecular Weight 184.15 g/mol PubChem CID: 19070667[5]
IUPAC Name This compoundPubChem CID: 19070667[5]
CAS Number 4319-93-1Sigma-Aldrich[2]
Appearance White to off-white crystalline powder
Melting Point Not reported
Solubility Soluble in polar organic solvents such as DMF, DMSO
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem CID: 19070667[5]

Application in Medicinal Chemistry: A Gateway to Potent CDK Inhibitors

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, leading to uncontrolled cell proliferation.[1][6] The CDK2/Cyclin E complex, in particular, plays a critical role in the G1/S phase transition of the cell cycle, making it a prime target for therapeutic intervention.[5][7] The 4,6-dimethoxypyrimidine-5-carboxamide scaffold has been identified as a key pharmacophore in the design of potent and selective CDK2 inhibitors.[2][8][9] The core structure mimics the adenine region of ATP, allowing it to competitively bind to the kinase's active site.

The synthetic utility of this compound lies in its straightforward conversion to a diverse library of N-substituted amides. By coupling the carboxylic acid with a variety of amines, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[10] The methoxy groups at the 4- and 6-positions can also be further manipulated, for instance, through nucleophilic aromatic substitution, to introduce additional points of diversity.

Illustrative Synthetic Pathway

The following diagram illustrates a general and highly effective synthetic workflow for the preparation of a library of anilinopyrimidine-based kinase inhibitors, starting from this compound. This approach leverages a robust amide coupling reaction, a cornerstone of medicinal chemistry.

G start 4,6-Dimethoxypyrimidine- 5-carboxylic acid coupling Amide Coupling (HATU, DIPEA, DMF) start->coupling amine Diverse Anilines (e.g., 4-Fluoroaniline) amine->coupling product N-Aryl-4,6-dimethoxypyrimidine- 5-carboxamide Library coupling->product screening Biological Screening (e.g., CDK2 Kinase Assay) product->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar optimization Lead Optimization sar->optimization candidate Preclinical Candidate optimization->candidate

Caption: Synthetic workflow for kinase inhibitor development.

Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative anilinopyrimidine CDK inhibitor intermediate, N-(4-fluorophenyl)-4,6-dimethoxypyrimidine-5-carboxamide, using a highly efficient and widely adopted amide coupling agent, HATU.

Protocol 1: HATU-Mediated Amide Coupling of this compound with 4-Fluoroaniline

Rationale: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium-based coupling reagent that minimizes racemization and promotes rapid amide bond formation, even with less reactive anilines.[11][12][13] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in the dissolution of the reactants and intermediates.

Materials:

  • This compound (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.2 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.2 M). Cool the solution to 0 °C in an ice bath. To this stirred solution, add DIPEA (3.0 eq) dropwise over 5 minutes.

  • Pre-activation: Allow the reaction mixture to stir at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 4-fluoroaniline (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)-4,6-dimethoxypyrimidine-5-carboxamide.

Self-Validation: The success of the reaction can be validated at each stage. The formation of the product can be monitored by the disappearance of the starting materials on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with expected values.

Mechanism and Biological Context: Inhibition of the CDK2/Cyclin E Pathway

The synthesized N-aryl-4,6-dimethoxypyrimidine-5-carboxamides are designed to target the ATP-binding pocket of CDK2. The pyrimidine core acts as a scaffold, with the dimethoxy groups and the N-aryl carboxamide side chain making key interactions with amino acid residues in the active site, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

The CDK2/Cyclin E complex is a master regulator of the G1/S transition in the cell cycle.[5][7] Its primary substrate is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. Upon phosphorylation by CDK2/Cyclin E, pRb releases E2F, allowing for the transcription of S-phase genes and commitment to cell division.[5] By inhibiting CDK2, the synthesized compounds maintain pRb in its active, hypophosphorylated state, leading to cell cycle arrest at the G1/S checkpoint and ultimately inducing apoptosis in cancer cells.

CDK2/Cyclin E Signaling Pathway

The following diagram illustrates the pivotal role of the CDK2/Cyclin E complex in the G1/S phase transition and the mechanism of its inhibition by a pyrimidine-based inhibitor.

G cluster_0 G1 Phase cluster_1 S Phase Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates pRb_E2F pRb-E2F Complex (Active Repressor) CyclinD_CDK46->pRb_E2F phosphorylates pRb E2F E2F pRb_E2F->E2F releases p_pRb p-pRb (Inactive) pRb_E2F->p_pRb CyclinE Cyclin E E2F->CyclinE promotes transcription DNA_Rep DNA Replication E2F->DNA_Rep activates genes for pRb pRb pRb->p_pRb CyclinE_CDK2 Cyclin E / CDK2 (Active Kinase) CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyperphosphorylates Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->CyclinE_CDK2 INHIBITS

Caption: Inhibition of the CDK2/Cyclin E pathway.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward and robust protocols for its conversion into diverse N-aryl amides, coupled with the established importance of the resulting pyrimidine-5-carboxamide scaffold in targeting key cell cycle regulators like CDK2, make it an indispensable tool for medicinal chemists. The methodologies and insights provided in this application note are intended to empower researchers to efficiently explore this chemical space, leading to the discovery and development of novel and effective targeted therapies for cancer and other proliferative diseases. Future work will likely focus on the development of more complex and diverse libraries based on this scaffold, exploring novel substitution patterns and their impact on kinase selectivity and overall drug-like properties.

References

Application Notes and Protocols: High-Throughput Screening Assays for 4,6-Dimethoxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a scaffold of significant interest in medicinal chemistry due to its presence in nucleic acids and a wide array of clinically successful drugs.[1] Pyrimidine derivatives have been successfully developed as inhibitors for various biological targets, including kinases and viral enzymes.[2][3][4] The carboxylic acid moiety suggests potential interactions with enzymatic active sites, possibly through metal chelation or hydrogen bonding, a common feature in inhibitors of metalloenzymes or transferases.[4][5]

Given the nascent state of biological characterization for this compound, high-throughput screening (HTS) serves as a powerful and unbiased approach for both target identification and the discovery of novel biological activities.[6][7][8] HTS leverages automation to rapidly test thousands to millions of compounds, enabling the identification of "hits" that modulate a specific biological pathway or target.[7][8]

This guide, intended for researchers in drug discovery and chemical biology, provides detailed protocols for two distinct HTS strategies to investigate the biological effects of this compound and similar novel compounds. We will first describe a target-agnostic cell-based phenotypic assay to identify compounds affecting cell viability. Subsequently, we will detail a target-focused biochemical assay, using a generic protease model, to screen for direct enzyme inhibition.

Part 1: Target-Agnostic Phenotypic Screening: Cell Viability HTS Assay

Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal model without a priori knowledge of the specific molecular target. A cell proliferation or cytotoxicity assay is a robust and common primary HTS approach to identify compounds with potential anti-cancer or antimicrobial activity.[9]

Principle of the MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. In viable, metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble, colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells in the culture.

Experimental Workflow: Cell Viability HTS

HTS_Workflow_Cell_Based cluster_prep Assay Preparation cluster_screening Screening cluster_readout Data Acquisition cluster_analysis Data Analysis plate_prep Seed cells in 384-well plates cell_incubation Incubate for 24h for cell adherence plate_prep->cell_incubation compound_add Add 4,6-Dimethoxypyrimidine- 5-carboxylic acid & controls (e.g., Staurosporine, DMSO) cell_incubation->compound_add screen_incubation Incubate for 48-72h compound_add->screen_incubation mts_add Add MTS reagent to each well screen_incubation->mts_add readout_incubation Incubate for 1-4h at 37°C mts_add->readout_incubation read_plate Measure absorbance at 490 nm readout_incubation->read_plate data_norm Normalize data to controls read_plate->data_norm calc_z Calculate Z'-factor data_norm->calc_z hit_id Identify hits based on activity threshold calc_z->hit_id

Caption: Workflow for a cell-based high-throughput screening assay.

Detailed Protocol: MTS-Based Cell Viability Assay

Materials:

  • Cell Line: A549 (human lung carcinoma) or other relevant cancer cell line.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: this compound, DMSO (vehicle control), Staurosporine (positive control for cytotoxicity), MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • Labware: Sterile 384-well clear-bottom microplates, multichannel pipettes, automated liquid handler.

  • Instrumentation: Microplate reader with absorbance detection at 490 nm.

Procedure:

  • Cell Seeding:

    • Culture A549 cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to a final concentration of 25,000 cells/mL in culture medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (1,000 cells/well).

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM to 1 nM).

    • Prepare controls: DMSO alone (negative/vehicle control) and Staurosporine (positive control, e.g., at 1 µM).

    • Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions and controls to the appropriate wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition and Readout:

    • Allow the MTS reagent and the assay plates to equilibrate to room temperature.

    • Add 10 µL of MTS reagent to each well.

    • Incubate the plates for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Normalization: The percentage of cell viability is calculated relative to the controls:

    • % Viability = [(Abssample - Absbackground) / (AbsDMSO - Absbackground)] * 100

  • Quality Control (Z'-factor): The Z'-factor is a measure of assay quality and is calculated using the positive (Staurosporine) and negative (DMSO) controls. A Z'-factor > 0.5 is considered excellent for HTS.[7]

    • Z' = 1 - [(3 * (SDpos + SDneg)) / |Meanpos - Meanneg|]

  • Hit Identification: A "hit" is a compound that reduces cell viability below a certain threshold (e.g., <50% viability). Hits should be confirmed through dose-response studies to determine the IC₅₀ value (the concentration that inhibits 50% of the biological activity).

ParameterDescriptionTypical Value
Cell Seeding Density 1,000 cells/well (384-well plate)Varies by cell line
Compound Concentration 1 nM to 100 µMFor primary screen, often a single high concentration (e.g., 10 µM) is used.
Incubation Time 48-72 hoursDependent on cell doubling time.
Z'-Factor > 0.5Indicates a robust assay.
Hit Threshold < 50% cell viabilityA common starting point for hit identification.

Part 2: Target-Focused Biochemical Screening: Generic Protease Inhibition Assay

Biochemical assays are essential for determining if a compound directly interacts with a purified molecular target, such as an enzyme.[2] Given that many pyrimidine-based molecules inhibit enzymes, a generic fluorescence-based protease assay is a versatile HTS method.

Principle of the Assay

This assay uses a fluorogenic substrate that is non-fluorescent until cleaved by a protease. Upon enzymatic cleavage, a fluorophore is released, resulting in an increase in fluorescence intensity. An inhibitor of the protease will prevent this cleavage, leading to a reduced fluorescence signal.

Experimental Workflow: Biochemical HTS

HTS_Workflow_Biochemical cluster_prep Assay Preparation cluster_screening Screening Reaction cluster_readout Data Acquisition cluster_analysis Data Analysis enzyme_prep Prepare enzyme solution (e.g., Trypsin) add_compound Add compound and enzyme to 384-well plate compound_prep Prepare compound plates with 4,6-Dimethoxypyrimidine- 5-carboxylic acid & controls pre_incubation Pre-incubate to allow compound-enzyme binding add_compound->pre_incubation add_substrate Initiate reaction by adding fluorogenic substrate pre_incubation->add_substrate reaction_incubation Incubate at RT (kinetic or endpoint) add_substrate->reaction_incubation read_plate Measure fluorescence intensity reaction_incubation->read_plate data_norm Normalize data to controls read_plate->data_norm calc_z Calculate Z'-factor data_norm->calc_z hit_id Identify hits showing significant inhibition calc_z->hit_id

Caption: Workflow for a biochemical high-throughput screening assay.

Detailed Protocol: Fluorescence-Based Protease Assay

Materials:

  • Enzyme: Trypsin (as a model serine protease).

  • Substrate: Boc-Gln-Ala-Arg-AMC (a fluorogenic substrate for trypsin).

  • Buffer: Tris-HCl, pH 8.0, with CaCl₂.

  • Reagents: this compound, DMSO (vehicle control), Aprotinin (positive control inhibitor).

  • Labware: Black, opaque 384-well microplates, multichannel pipettes, automated liquid handler.

  • Instrumentation: Microplate reader with fluorescence detection (e.g., Ex: 380 nm, Em: 460 nm).

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Trypsin in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

    • Prepare compound plates with a dilution series of this compound and controls (DMSO and Aprotinin).

  • Assay Protocol:

    • Using a liquid handler, add 10 µL of assay buffer to all wells.

    • Add 100 nL of compound/control solutions to the appropriate wells.

    • Add 5 µL of the Trypsin solution to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

  • Signal Detection:

    • Immediately begin reading the fluorescence intensity every minute for 30 minutes (kinetic read) or read at a single endpoint after 30 minutes.

Data Analysis and Interpretation
  • Normalization: The percentage of inhibition is calculated as follows:

    • % Inhibition = [1 - (RFUsample - RFUbackground) / (RFUDMSO - RFUbackground)] * 100

  • Quality Control (Z'-factor): The Z'-factor is calculated using the positive (Aprotinin) and negative (DMSO) controls to ensure assay robustness.

  • Hit Identification: Hits are identified as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition). Confirmed hits should be further characterized with IC₅₀ determination and mechanism of action studies.

ParameterDescriptionExample Concentration
Enzyme Concentration Trypsin10 nM
Substrate Concentration Boc-Gln-Ala-Arg-AMC10 µM (at or below Km)
Positive Control Aprotinin1 µM
Z'-Factor > 0.5Indicates a robust assay.
Hit Threshold > 50% inhibitionA common starting point for hit identification.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for initiating the biological investigation of this compound. The target-agnostic cell-based assay allows for the broad discovery of phenotypic effects, such as cytotoxicity, while the target-focused biochemical assay provides a direct method to screen for enzyme inhibitors. Positive hits from these primary screens will require rigorous follow-up, including:

  • Hit Confirmation: Re-testing hits from the primary screen to eliminate false positives.

  • Dose-Response Analysis: Generating IC₅₀ curves to determine compound potency.

  • Secondary Assays: Using orthogonal assays to confirm the mechanism of action and rule out assay artifacts. For example, if a compound is a hit in a protease assay, its activity could be tested against a panel of other proteases to determine selectivity.

These HTS approaches represent the critical first step in elucidating the therapeutic potential and mechanism of action for novel chemical entities like this compound, paving the way for future lead optimization and drug development efforts.

References

Application Notes and Protocols for the Purification of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a key building block in medicinal chemistry and drug development, frequently utilized in the synthesis of a variety of biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, impact product yield, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API). This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to the purification techniques for this compound, grounded in established chemical principles and practical laboratory experience.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective purification strategies.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄--INVALID-LINK--[1]
Molecular Weight 184.15 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[2]
pKa (predicted) ~3-4--INVALID-LINK--[3], --INVALID-LINK--[4][5][6]
Solubility (qualitative) Soluble in polar organic solvents such as DMSO, methanol, and ethyl acetate.[7] Limited solubility in nonpolar solvents like hexane.--INVALID-LINK--[7]

Understanding Potential Impurities

The purification strategy must be tailored to the likely impurities arising from the synthetic route. A common synthesis of pyrimidine-5-carboxylic esters involves the condensation of a three-carbon fragment with an amidine derivative.[8][9] Subsequent hydrolysis yields the carboxylic acid.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as diethyl malonate derivatives or formamidine.

  • Side-Products from Condensation: Incomplete cyclization or alternative reaction pathways can lead to various side-products.

  • Products of Over- or Under-reaction: For instance, the corresponding ethyl ester if hydrolysis is incomplete.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[10]

The following workflow provides a strategic approach to purifying this compound.

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification cluster_2 Purity Analysis Crude Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude Product->Acid_Base_Extraction Partially_Purified_Product Partially Purified Product Acid_Base_Extraction->Partially_Purified_Product Recrystallization Recrystallization Partially_Purified_Product->Recrystallization Column_Chromatography Column Chromatography Partially_Purified_Product->Column_Chromatography If impurities persist Purified_Product Purified Product Recrystallization->Purified_Product High Purity Column_Chromatography->Purified_Product Purity_Analysis TLC, HPLC, NMR Purified_Product->Purity_Analysis

Caption: A strategic workflow for the purification and analysis of this compound.

Purification Protocols

Acid-Base Extraction: The First Line of Defense

Rationale: Acid-base extraction is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The acidic proton of the carboxylic acid group allows for its conversion to a water-soluble carboxylate salt upon treatment with a base. Neutral and basic impurities remain in the organic phase and are thus easily separated.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like NaHCO₃ is generally sufficient to deprotonate the carboxylic acid without causing hydrolysis of other functional groups.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The deprotonated product, sodium 4,6-dimethoxypyrimidine-5-carboxylate, will be in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3). The this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any inorganic salts, and dry under vacuum.

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Add aq. NaHCO3 Start->Add_Base Shake_Separate Shake & Separate Layers Add_Base->Shake_Separate Aqueous_Layer Aqueous Layer (Product as Salt) Shake_Separate->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Shake_Separate->Organic_Layer Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Precipitate Precipitate Pure Product Acidify->Precipitate Filter_Dry Filter & Dry Precipitate->Filter_Dry End Purified Product Filter_Dry->End

Caption: Workflow for the purification of this compound via acid-base extraction.

Recrystallization: For Enhanced Purity

Rationale: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the compound in a hot solvent and allowing it to cool slowly, the compound will crystallize out in a purer form, leaving impurities behind in the solvent.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly at room temperature but completely at an elevated temperature.

  • Not react with the compound.

  • Be easily removable from the purified crystals.

  • Dissolve impurities well at all temperatures or not at all.

For this compound, a polar protic solvent like ethanol or a mixture of solvents such as ethyl acetate/hexane is a good starting point.

Protocol:

  • Solvent Screening: In a small test tube, add a small amount of the partially purified product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the partially purified solid and the minimum amount of hot recrystallization solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography: For Difficult Separations

Rationale: When recrystallization is ineffective at removing impurities with similar solubility profiles, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.

Protocol:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of 0.2-0.4 and show good separation from impurities. For this compound, a gradient of hexane/ethyl acetate with a small amount of acetic or formic acid (to suppress deprotonation on the silica) is a good starting point.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the purification and to assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic or phosphoric acid) is a suitable starting point for method development.[5]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient can be developed, for example, starting with 95% A and increasing to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities. The characteristic proton of the carboxylic acid will typically appear as a broad singlet downfield in the ¹H NMR spectrum.[11]

Conclusion

The successful purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. A multi-step approach, beginning with a robust acid-base extraction followed by recrystallization or column chromatography, is a reliable strategy to achieve high purity. The specific choice and optimization of each technique should be guided by the nature and quantity of impurities present in the crude material. Rigorous purity analysis by HPLC and NMR is essential to ensure the quality of the final product.

References

spectroscopic data (NMR, IR, MS) of 4,6-Dimethoxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 4,6-Dimethoxypyrimidine-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids (cytosine, thymine, uracil) and numerous pharmacologically active compounds, making its derivatives valuable building blocks in medicinal chemistry and drug development.[1] Accurate structural elucidation and purity assessment are critical for any research involving such compounds. This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this specific molecule.

This document moves beyond a simple data repository. It offers an in-depth analysis of the expected spectral features, explains the underlying chemical principles that give rise to these signals, and provides detailed, field-proven protocols for data acquisition.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure is the foundation for all spectral interpretation. The structure of this compound contains a pyrimidine core, two methoxy substituents, and a carboxylic acid group. These features give rise to distinct and predictable spectroscopic signatures.

Figure 1: Molecular structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₈N₂O₄ [2]
Molecular Weight 184.15 g/mol [2]
CAS Number 4319-93-1 [2]
IUPAC Name This compound [2]

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.

¹H NMR Spectroscopy: Data and Interpretation

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the four unique proton environments in the molecule.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~13.0 Broad Singlet 1H COOH The carboxylic acid proton is highly deshielded and acidic, appearing as a broad singlet at a very downfield chemical shift. Its broadness is due to chemical exchange and quadrupole broadening.
~8.5 Singlet 1H H2 This sole proton on the pyrimidine ring is flanked by two electronegative nitrogen atoms, causing a significant downfield shift. It appears as a sharp singlet as there are no adjacent protons to couple with.

| ~4.0 | Singlet | 6H | 2 x OCH₃ | The two methoxy groups are chemically equivalent (or very similar), resulting in a single, sharp peak integrating to 6 protons. The signal is shifted downfield due to the attachment to an electronegative oxygen atom. |

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Five distinct signals are expected.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights
~172.0 C4, C6 The carbons bearing the methoxy groups (C4 and C6) are highly deshielded due to the direct attachment of electronegative oxygen and nitrogen atoms. They are expected to appear far downfield.
~166.0 COOH The carbonyl carbon of the carboxylic acid group is characteristically found in this downfield region.[3]
~158.0 C2 This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift.
~105.0 C5 This is the only carbon in the ring not directly bonded to a nitrogen atom and is expected to be the most upfield of the ring carbons.

| ~55.0 | OCH₃ | The methoxy carbons are shielded relative to the aromatic carbons and appear in the typical range for sp³ carbons attached to oxygen. |

Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of the acidic carboxylic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.

    • Tune and shim the probe to the DMSO-d₆ sample to ensure optimal magnetic field homogeneity.

    • Calibrate the ¹H chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.[4]

    • Calibrate the ¹³C chemical shift scale to the DMSO-d₆ solvent peak at δ 39.52 ppm.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30° pulse angle and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time (e.g., >256 scans) will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode Expert Insights
3300 - 2500 Broad, Strong Carboxylic Acid O-H Stretch This is the most diagnostic peak for a carboxylic acid. Its extreme broadness is a result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[3][5]
~1710 Strong, Sharp Carboxylic Acid C=O Stretch The carbonyl stretch of a hydrogen-bonded (dimeric) carboxylic acid is very intense and appears in this region.[5] Conjugation with the pyrimidine ring may shift this value slightly.
1600 - 1450 Medium Pyrimidine Ring C=C and C=N Stretches These absorptions are characteristic of aromatic and heteroaromatic rings. Multiple bands are often observed in this region.

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid & Methoxy | Strong absorptions from the C-O single bond stretching of the carboxylic acid and the aryl-ether C-O bonds of the methoxy groups are expected here. |

Protocol: IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind a small amount (~1-2 mg) of the sample with a mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Continue grinding until the mixture is a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Table 5: Expected Mass Spectrometry Data (ESI+)

m/z Value Ion Rationale & Expert Insights
185.05 [M+H]⁺ In positive-ion Electrospray Ionization (ESI), the molecule is readily protonated to give the pseudomolecular ion, which is one mass unit higher than the molecular weight.
184.05 [M]⁺• Using a harder ionization technique like Electron Impact (EI), the molecular ion peak would be observed at the exact molecular mass. The pyrimidine ring is relatively stable, so this peak should be observable.[6]
169.03 [M-CH₃]⁺ Loss of a methyl radical from one of the methoxy groups is a common initial fragmentation step.

| 139.04 | [M-COOH]⁺ | Cleavage of the carboxylic acid group (a loss of 45 Da) is a characteristic fragmentation pathway for carboxylic acids.[7] |

Protocol: Mass Spectrometry Data Acquisition (LC-MS/ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

  • Instrument Setup:

    • Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.

  • Data Acquisition:

    • Inject the sample into the LC-MS system. A direct infusion via a syringe pump can also be used for rapid analysis without chromatographic separation.

    • Acquire data over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition (C₇H₈N₂O₄).

Integrated Spectroscopic Analysis Workflow

The combination of these techniques provides a self-validating system for structural confirmation. The workflow illustrates how data from each method is integrated to build a complete and confident structural assignment.

cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 4,6-Dimethoxypyrimidine- 5-carboxylic acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Proton/Carbon Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (-COOH, -OCH₃, Ring) IR->IR_Data MS_Data Molecular Weight & Formula (C₇H₈N₂O₄) MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Figure 2: Workflow for the integrated spectroscopic characterization.

References

Application Notes and Protocols for 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound with applications in chemical synthesis and pharmaceutical research. Its structure, incorporating a pyrimidine ring, makes it a valuable building block for more complex molecules. Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel and to maintain its chemical integrity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this reagent.

Compound Identification and Properties

A thorough understanding of the compound's properties is the foundation of its safe handling.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1]
IUPAC Name This compound[1]
Appearance Typically a solid or crystalline powder (general for such compounds)Inferred from handling precautions
Storage Temperature Ambient

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following is a summary of its GHS classification, which dictates the necessary safety protocols.[1]

  • GHS Pictogram:

    • alt text
      (Warning)

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Precautionary Statements: A selection of key precautionary statements includes:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure. The selection of PPE is directly informed by the hazard statements associated with the compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[4]Protects against splashes and airborne particles, addressing the H319 "Causes serious eye irritation" hazard.
Skin Protection Nitrile or neoprene gloves. A chemical-resistant lab coat or apron.[4]Prevents skin contact, mitigating the H315 "Causes skin irritation" hazard.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges if handling outside a fume hood or if dust is generated.Addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of the powdered compound.
Foot Protection Closed-toe shoes.[4]Protects feet from potential spills.

Protocols for Safe Handling and Use

Adherence to standardized laboratory procedures is critical for minimizing risk. The acidic nature and irritant properties of this compound necessitate careful handling.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood.[5] This is the primary engineering control to minimize inhalation exposure, directly addressing the H335 hazard.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[4]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the workstation.[4][6]

Weighing and Transfer Protocol

This protocol is designed to prevent the generation and inhalation of dust and to avoid skin and eye contact.

  • Preparation: Don all required PPE as outlined in Section 3.

  • Work Area: Designate a specific area within the chemical fume hood for handling the compound.

  • Transfer: Use a spatula or scoop for transferring the solid. Avoid pouring the powder, as this can create airborne dust.

  • Weighing: If weighing, do so within the fume hood. Use an anti-static weighing dish if the powder is prone to static dispersal.

  • Cleanup: After transfer, carefully clean any residual powder from the spatula and work surface using a damp cloth or paper towel, ensuring not to generate dust. Dispose of cleaning materials as hazardous waste.

  • Handwashing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

Diagram of the Safe Weighing and Handling Workflow

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Post-Handling prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood Ensure safety weigh Weigh compound using spatula prep_hood->weigh Proceed to handling transfer Transfer to reaction vessel weigh->transfer clean Clean work area and tools transfer->clean After use dispose Dispose of waste properly clean->dispose decontaminate Remove PPE and wash hands dispose->decontaminate

Caption: Workflow for safely weighing and handling this compound.

Storage Protocol

Proper storage is crucial for maintaining the compound's stability and for preventing accidental exposure or incompatible reactions.

  • Container: Keep the compound in its original, tightly sealed container.[6]

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Segregation: Store away from incompatible materials such as strong bases and oxidizing agents to prevent potentially hazardous reactions.[7] As a carboxylic acid, it can react exothermically with bases.

  • Labeling: Ensure the container is clearly labeled with the compound's name and associated hazards.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is essential.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol
  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.

    • Carefully sweep or scoop up the material and place it into a labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the affected area until cleared by emergency personnel.

Diagram of the Emergency Response Logic

G cluster_spill Spill cluster_exposure Personal Exposure start Incident Occurs spill_size Assess Spill Size start->spill_size exposure_type Route of Exposure? start->exposure_type small_spill Small Spill Protocol: - Don PPE - Contain & Absorb - Collect for Disposal spill_size->small_spill Small large_spill Large Spill Protocol: - Evacuate Area - Alert EHS - Secure Area spill_size->large_spill Large skin_eye Skin/Eye Contact: - Flush with water (15 min) - Remove contaminated clothing exposure_type->skin_eye Skin/Eye inhalation Inhalation: - Move to fresh air exposure_type->inhalation Inhalation ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting exposure_type->ingestion Ingestion seek_medical Seek Medical Attention skin_eye->seek_medical inhalation->seek_medical ingestion->seek_medical

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4,6-Dimethoxypyrimidine-5-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind protocol choices to ensure both success and reproducibility.

Introduction: The Significance of this compound

This compound and its derivatives are crucial building blocks in medicinal chemistry. The pyrimidine core is a key pharmacophore found in a wide array of therapeutic agents, including antivirals, antibiotics, and kinase inhibitors. Specifically, functionalization at the 5-position is vital for developing targeted therapies. Achieving a high-yield, high-purity synthesis of this molecule is therefore a critical first step in many drug discovery pipelines. This guide outlines a robust and optimized synthetic pathway and provides solutions to common challenges encountered during the process.

Part 1: Recommended Synthetic Pathway

The most reliable and scalable synthesis proceeds in a three-step sequence starting from 4,6-dihydroxypyrimidine:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position.

  • Methoxylation: Conversion of the hydroxyl groups to methoxy groups.

  • Oxidation: Conversion of the formyl group to a carboxylic acid.

This pathway is often preferred over routes starting from diethyl malonate due to fewer side reactions and generally higher overall yields when optimized.

Synthesis_Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dihydroxy-5-formylpyrimidine A->B  POCl₃, DMF (Vilsmeier-Haack)   Step 1 C 4,6-Dimethoxy-5-formylpyrimidine B->C  CH₃I, K₂CO₃ (Williamson Ether Synthesis)   Step 2 D 4,6-Dimethoxypyrimidine- 5-carboxylic acid C->D  KMnO₄ or H₂O₂ (Oxidation)   Step 3

Caption: Optimized three-step synthesis of the target compound.

Part 2: Detailed Optimized Experimental Protocol

This protocol is designed to maximize yield and purity. Each step includes causality-driven explanations.

Step 1: Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

The Vilsmeier-Haack reaction is a highly efficient method for introducing a formyl group onto an electron-rich heterocycle.[1][2] The reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Reagents & Conditions:

Reagent/SolventMolar Eq.AmountPurpose
4,6-Dihydroxypyrimidine1.050.0 gStarting Material
Phosphorus Oxychloride (POCl₃)4.5200 mLVilsmeier Reagent Component
N,N-Dimethylformamide (DMF)1.564 mLVilsmeier Reagent Component & Solvent

Procedure:

  • Reagent Preparation: In a three-neck flask equipped with a reflux condenser and dropping funnel, carefully add POCl₃ (200 mL) to DMF (64 mL) dropwise at 0°C with vigorous stirring. This exothermic reaction forms the Vilsmeier reagent. Maintain the temperature below 10°C.

    • Causality: Pre-forming the reagent at a low temperature is critical to prevent its decomposition and ensure complete formation before the substrate is added.

  • Substrate Addition: Once the Vilsmeier reagent is formed (typically after 1 hour), add 4,6-dihydroxypyrimidine (50.0 g) portion-wise to the mixture.[3]

    • Causality: Portion-wise addition helps control the reaction exotherm and prevents localized overheating, which can lead to side product formation.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 100-110°C) for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[4][5]

    • Causality: The elevated temperature is necessary to drive the electrophilic substitution on the pyrimidine ring to completion.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt and quenches excess POCl₃. The product, 4,6-dichloro-5-formylpyrimidine, will precipitate.

    • Note: The Vilsmeier-Haack reaction on dihydroxypyrimidines often results in chlorination of the hydroxyl groups. This is a known and expected transformation that facilitates the subsequent methoxylation step.[3]

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The expected yield is 55-65%.

Step 2: Synthesis of 4,6-Dimethoxy-5-formylpyrimidine

This step involves a nucleophilic substitution (Williamson ether synthesis) where sodium methoxide displaces the chlorine atoms.

Reagents & Conditions:

Reagent/SolventMolar Eq.AmountPurpose
4,6-Dichloro-5-formylpyrimidine1.040.0 gStarting Material
Sodium Methoxide (25% in MeOH)2.2~100 mLNucleophile
Methanol-200 mLSolvent

Procedure:

  • Reaction Setup: Dissolve the crude 4,6-dichloro-5-formylpyrimidine in methanol.

  • Nucleophile Addition: Slowly add the sodium methoxide solution at room temperature. An exotherm will be observed. Maintain the temperature below 40°C.

  • Reaction: Stir at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Neutralize the mixture with acetic acid. Reduce the solvent volume under reduced pressure. Add water to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry. The expected yield is 90-95%.

Step 3: Oxidation to this compound

The final step is the oxidation of the aldehyde to a carboxylic acid. Using hydrogen peroxide with a catalyst is a clean and efficient method.

Reagents & Conditions:

Reagent/SolventMolar Eq.AmountPurpose
4,6-Dimethoxy-5-formylpyrimidine1.030.0 gStarting Material
Hydrogen Peroxide (30%)1.5~25 mLOxidizing Agent
Sodium Tungstate Dihydrate0.02~1.2 gCatalyst
Water-300 mLSolvent

Procedure:

  • Reaction Setup: Suspend the 4,6-dimethoxy-5-formylpyrimidine and sodium tungstate dihydrate in water.

  • Oxidant Addition: Heat the mixture to 60-70°C and add the hydrogen peroxide dropwise. Maintain this temperature for 1-2 hours.

    • Causality: Sodium tungstate forms a peroxotungstate species in the presence of H₂O₂, which is the active oxidizing agent. Temperature control is crucial to prevent decomposition of H₂O₂ and ensure a controlled oxidation.[6]

  • Work-up: After the reaction is complete (monitored by TLC or HPLC), cool the mixture in an ice bath.

  • Isolation: The carboxylic acid product has lower solubility in cold water. Acidify the solution to pH 2-3 with concentrated HCl to ensure complete protonation and precipitation. Filter the white solid, wash with a small amount of ice-cold water, and dry under vacuum. The expected yield is 90-95%.

Part 3: Troubleshooting Guide & FAQs

Even with an optimized protocol, issues can arise. This section addresses common problems in a direct Q&A format.

Troubleshooting_Workflow Start Low Yield or Impure Product? Step1 Check TLC of Step 1 (Formylation) Start->Step1 At which step? Step2 Check TLC of Step 2 (Methoxylation) Start->Step2 Step3 Check Final Product (Oxidation/Purification) Start->Step3 Cause1 Incomplete Reaction or Side Products (e.g., tar) Step1->Cause1 Cause2 Incomplete Substitution? (Mono-methoxy impurity) Step2->Cause2 Cause3 Incomplete Oxidation or Precipitation Loss? Step3->Cause3 Sol1 Solution: - Ensure Vilsmeier reagent is fresh. - Control temperature during addition. - Increase reflux time. Cause1->Sol1 Sol2 Solution: - Use slight excess of NaOMe. - Ensure anhydrous conditions. - Increase reaction time. Cause2->Sol2 Sol3 Solution: - Add H₂O₂ slowly. - Ensure pH is 2-3 for precipitation. - Use ice-cold water for washing. Cause3->Sol3

Caption: A decision-making workflow for troubleshooting the synthesis.

Troubleshooting Q&A

Question 1: My yield in the Vilsmeier-Haack formylation (Step 1) is very low, and I see a lot of dark, tarry byproduct.

  • Probable Cause: This is often due to the decomposition of the Vilsmeier reagent or the substrate at excessively high temperatures. If the initial formation of the reagent is too hot or if the substrate is added too quickly, localized heating can cause polymerization and degradation.[5]

  • Recommended Solution:

    • Temperature Control: Strictly maintain the temperature at 0°C during the formation of the Vilsmeier reagent.

    • Controlled Addition: Add the 4,6-dihydroxypyrimidine substrate slowly, in small portions, to manage the reaction's exotherm.

    • Solvent Choice: While DMF is standard, ensuring it is anhydrous is key. Water can react violently with POCl₃ and inhibit reagent formation.[1]

Question 2: In Step 2, my product is contaminated with a mono-methoxylated intermediate (4-chloro-6-methoxy-5-formylpyrimidine).

  • Probable Cause: Insufficient nucleophile or a shortened reaction time can lead to incomplete substitution. Sodium methoxide can also be deactivated by moisture in the solvent or glassware.

  • Recommended Solution:

    • Stoichiometry: Use a slight excess (2.2 equivalents) of sodium methoxide to drive the reaction to completion.

    • Anhydrous Conditions: Ensure your methanol solvent and reaction flask are thoroughly dry.

    • Reaction Monitoring: Do not stop the reaction based on time alone. Use TLC to confirm the complete disappearance of the starting material and the mono-substituted intermediate before proceeding to work-up.[4][7]

Question 3: The final oxidation (Step 3) gives a low yield, and my product seems water-soluble.

  • Probable Cause: The final product, this compound, exists as a carboxylate salt at neutral or basic pH, which is highly water-soluble. Insufficient acidification during work-up is the most common cause of yield loss.[8]

  • Recommended Solution:

    • pH Adjustment: After the reaction, cool the mixture thoroughly in an ice bath and slowly add concentrated HCl until the pH is between 2 and 3. Check the pH with indicator paper. This ensures the carboxylic acid is fully protonated and minimally soluble.

    • Minimize Washing: Wash the filtered product with a minimal amount of ice-cold water. Using room temperature or excess water will dissolve some of the product.

    • Extraction: If the yield is still low, the aqueous filtrate can be extracted multiple times with a polar organic solvent like ethyl acetate to recover dissolved product.

Frequently Asked Questions (FAQs)
  • Q: Can I use a different methylating agent in Step 2?

    • A: Yes, reagents like dimethyl sulfate or methyl iodide with a base like potassium carbonate can be used.[6] However, sodium methoxide in methanol is often cleaner, cheaper, and avoids the use of highly toxic alkylating agents.

  • Q: My final product has a slight yellow tint. How can I purify it?

    • A: A slight yellow color is common. Recrystallization is the best method for purification. A solvent system of ethanol/water or ethyl acetate/hexane is typically effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure, colorless crystals.

  • Q: What are the key safety precautions for this synthesis?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching of the Vilsmeier reaction on ice should be done slowly and carefully. Hydrogen peroxide (30%) is a strong oxidizer; avoid contact with skin and combustible materials.

References

Technical Support Center: Overcoming Solubility Challenges with 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4,6-Dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. Our approach is rooted in fundamental physicochemical principles and validated by field-proven methodologies to ensure the integrity and reproducibility of your experiments.

I. Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent properties of this compound that govern its solubility.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [2][1]
Appearance Crystalline solid (predicted)[3]
pKa Estimated 3.5 - 4.5This is an estimate based on the pKa of benzoic acid (4.2) and the electron-withdrawing nature of the pyrimidine ring. The actual value may vary and experimental determination is recommended.[4]
Polarity Contains both polar (carboxylic acid, methoxy groups, nitrogen atoms) and non-polar (pyrimidine ring) regions, suggesting moderate polarity.[5]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in water. What should I do?

This is a common observation. As a carboxylic acid with a significant aromatic ring structure, its aqueous solubility at neutral pH is expected to be low. The primary strategy to enhance aqueous solubility is through pH modification.

Causality: The carboxylic acid group is weakly acidic. At a pH below its pKa, it will be in its neutral, protonated form (-COOH), which is less soluble in water. By raising the pH to be significantly above the pKa (typically 2 pH units or more), the carboxylic acid will deprotonate to its carboxylate salt form (-COO⁻), which is an ion and therefore significantly more soluble in polar solvents like water.[6]

Troubleshooting Workflow:

start Start: Insoluble in Water prep_base Prepare a dilute basic solution (e.g., 0.1 M NaOH, 0.1 M NH4OH) start->prep_base add_dropwise Add the basic solution dropwise to the aqueous suspension of the compound prep_base->add_dropwise monitor_ph Monitor pH continuously add_dropwise->monitor_ph observe Observe for dissolution monitor_ph->observe target_ph Target pH > 6.5 (approx. pKa + 2 units) observe->target_ph Adjusting success Compound Dissolves target_ph->success If successful fail Compound remains insoluble target_ph->fail If unsuccessful consider_alt Consider alternative strategies (co-solvents, organic solvents) fail->consider_alt

Caption: Workflow for aqueous solubilization via pH adjustment.

Step-by-Step Protocol:

  • Prepare a Suspension: Add your desired amount of this compound to the required volume of water. Stir to create a uniform suspension.

  • Prepare a Base Solution: Use a dilute basic solution such as 0.1 M NaOH or 0.1 M NH₄OH. Avoid using overly concentrated bases to prevent overshoot of the target pH.

  • Titrate to Dissolution: While stirring the suspension, add the basic solution dropwise.

  • Monitor pH: Use a calibrated pH meter to monitor the pH of the solution in real-time.

  • Observe for Clarity: Continue adding the base until the solid material completely dissolves, and the solution becomes clear. Note the pH at which this occurs. For this compound, a pH of 6.5 to 7.5 should be sufficient for solubilization.

  • Final pH Adjustment: If required for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops below its pKa.

Trustworthiness Check: This method is self-validating. The visual endpoint (a clear solution) and the measured pH provide immediate confirmation of successful solubilization.

Q2: Which organic solvents are most effective for dissolving this compound?

For applications where an aqueous solution is not required, or for preparing stock solutions, organic solvents are a viable option.

Causality: The principle of "like dissolves like" is key here.[5] The presence of polar groups suggests that polar organic solvents will be more effective. Aprotic polar solvents are often excellent choices for compounds with both hydrogen bond donor (the carboxylic acid -OH) and acceptor (the nitrogen and oxygen atoms) sites.

Recommended Solvents (in order of expected efficacy):

SolventClassExpected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent at dissolving a wide range of compounds. Often used for creating high-concentration stock solutions.[3][7]
Dimethylformamide (DMF) Polar AproticModerate to HighSimilar to DMSO, a good choice for initial solubility screening.[3]
Methanol / Ethanol Polar ProticModerateThe alcohol group can interact with the carboxylic acid. Lower alcohols are generally good solvents for moderately polar compounds.[3]
Acetonitrile Polar AproticLow to ModerateMay be suitable for some applications, but likely less effective than DMSO or DMF.
Acetone Polar AproticLowCan be attempted, but lower polarity may limit its effectiveness.
Dichloromethane (DCM) / Chloroform Non-polarVery Low / InsolubleUnlikely to be effective due to the polarity of the carboxylic acid group.
Hexanes / Heptane Non-polarInsolubleNot recommended.

Experimental Protocol for Preparing a Stock Solution in an Organic Solvent:

  • Safety First: Handle this compound and all organic solvents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses).[8][9]

  • Weigh Compound: Accurately weigh the desired amount of the solid compound and place it in a suitable vial.

  • Add Solvent: Add a small volume of the chosen solvent (e.g., DMSO) to the vial.

  • Facilitate Dissolution: Use one or more of the following methods to aid dissolution:

    • Vortexing: Mix vigorously using a vortex mixer.

    • Sonication: Place the vial in a sonicator bath for several minutes. This can be particularly effective for breaking up small solid aggregates.

    • Gentle Warming: If necessary, gently warm the solution (e.g., to 30-40°C). Be cautious, as excessive heat can degrade the compound or evaporate the solvent.

  • Add to Final Volume: Once the solid is dissolved, add more solvent to reach the final desired concentration.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, and protect from light to maintain stability.[3]

Q3: I need to use this compound in a biological experiment, but the required concentration of DMSO is too high. What are my options?

This is a critical challenge in drug discovery and cell-based assays, as high concentrations of organic solvents can be toxic to cells.

Causality: The goal is to create a formulation where the compound remains in solution when diluted into an aqueous biological medium, without the co-solvent concentration reaching cytotoxic levels. This often involves creating a highly concentrated stock solution that can be diluted significantly.

Strategy 1: Co-Solvent Systems

A co-solvent system uses a combination of a primary organic solvent and other excipients to improve solubility and stability upon dilution.[10]

Recommended Co-Solvent Formulation:

A common formulation involves DMSO, a surfactant like Tween 80, and a polymer like PEG300.[11]

Example Protocol for a 10 mg/mL Stock Solution:

  • Initial Dissolution: Dissolve 10 mg of this compound in 100 µL of DMSO. Ensure it is fully dissolved.

  • Add Polymer: Add 400 µL of PEG300 and mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween 80 and mix until the solution is homogeneous.

  • Final Dilution (Optional): This stock can then be further diluted in an aqueous buffer like saline or PBS for in vivo use. For example, adding 450 µL of saline would yield a final solution with 10% DMSO.[11]

Strategy 2: Salt Formation

For a more long-term solution, especially for formulation development, converting the carboxylic acid to a stable, soluble salt is a highly effective strategy.[6][12]

Causality: By reacting the acidic compound with a pharmaceutically acceptable base, a salt is formed which often has significantly higher aqueous solubility and a more stable solid form.

Protocol for Small-Scale Salt Formation Screening:

  • Dissolve Acid: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol).

  • Add Base: In a separate vial, dissolve an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) in the same solvent.

  • Mix and Observe: Slowly add the basic solution to the acidic solution while stirring.

  • Isolate Salt: If a precipitate forms, it may be the desired salt. This can be isolated by filtration. If no precipitate forms, the salt may be soluble in the solvent. The solvent can be slowly evaporated to isolate the solid salt.

  • Confirm and Test: The resulting solid should be characterized (e.g., by melting point, NMR) to confirm salt formation and then tested for its aqueous solubility.

Logical Flow for Formulation Choice:

start Need to dissolve compound for biological experiment check_conc Is the required concentration low? start->check_conc dilute_stock Prepare high-concentration DMSO stock and dilute >1:1000 into media check_conc->dilute_stock Yes high_conc Is the required concentration high? check_conc->high_conc No ph_adjust Can pH be adjusted without affecting the experiment? high_conc->ph_adjust use_ph Use pH adjustment to solubilize in aqueous buffer ph_adjust->use_ph Yes no_ph_adjust pH adjustment not feasible ph_adjust->no_ph_adjust No co_solvent Use a co-solvent system (e.g., DMSO/PEG/Tween) no_ph_adjust->co_solvent long_term Is this for long-term formulation? co_solvent->long_term salt_form Investigate salt formation long_term->salt_form Yes

Caption: Decision tree for selecting a solubilization strategy.

III. Advanced Solubilization Techniques

If the above methods are insufficient, more advanced techniques can be employed, often in collaboration with formulation specialists.

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[10][12] This is a physical modification of the solid material.

  • Solid Dispersions: The compound can be dispersed in a solid polymer matrix, creating an amorphous system that can have higher apparent solubility and faster dissolution than the crystalline form.

  • Co-crystallization: Forming a co-crystal with a benign, water-soluble co-former can dramatically alter the physicochemical properties, including solubility.[12]

IV. Safety & Handling

As a Senior Application Scientist, I must emphasize the importance of safety.

  • Hazard Profile: this compound is classified as harmful if swallowed and causes skin and eye irritation.[2]

  • Handling: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[8][9]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive framework for addressing the solubility challenges of this compound. By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can achieve reliable and reproducible results in your research.

References

stability studies of 4,6-Dimethoxypyrimidine-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-Dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. The information herein is synthesized from established scientific principles and regulatory expectations to ensure the integrity and robustness of your experimental work.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a pyrimidine core, a known scaffold in many biologically active molecules.[1] Its stability is a critical parameter for its development as a potential pharmaceutical agent or intermediate, as it dictates shelf-life, formulation strategies, and ultimately, safety and efficacy.[1] The molecule's stability is influenced by its functional groups: the electron-rich dimethoxy-substituted pyrimidine ring and the carboxylic acid moiety at the 5-position. Understanding the interplay of these features under various stress conditions is paramount.

This guide will walk you through the potential degradation pathways, provide detailed protocols for forced degradation studies, and offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Decarboxylation: The loss of the carboxylic acid group as carbon dioxide is a common degradation route for 5-pyrimidinecarboxylic acids, particularly under thermal stress or in certain pH conditions.[2]

  • Hydrolysis of Methoxy Groups: The methoxy groups, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of corresponding hydroxypyrimidine derivatives.

Q2: Why is a forced degradation study necessary?

A2: Forced degradation studies, or stress testing, are essential for several reasons:[3][4]

  • To identify potential degradation products and elucidate degradation pathways.

  • To establish the intrinsic stability of the molecule.

  • To develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradants.

  • To inform the selection of appropriate storage conditions and formulation strategies.[3]

Q3: What are the typical stress conditions I should apply in a forced degradation study?

A3: According to ICH guidelines, the following conditions are typically employed:[3]

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) or in solution at elevated temperatures.

  • Photostability: Exposure to a combination of visible and UV light.

Q4: How do I choose an appropriate analytical method for a stability study?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard.[5][6] A reversed-phase method, typically with a C18 column, is a good starting point. The mobile phase usually consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable as the pyrimidine ring is a chromophore. The method must be validated to ensure it is specific for the parent drug and its degradation products.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions were not harsh enough.Increase the temperature, concentration of the stressor (acid, base, oxidant), or duration of the study. Ensure proper experimental setup.
Complete degradation of the compound. The stress conditions were too harsh.Reduce the temperature, concentration of the stressor, or the duration of the study.
Poor peak shape (tailing or fronting) in HPLC analysis. Inappropriate mobile phase pH. The column is overloaded. The column is degrading.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and degradants. Reduce the injection volume or sample concentration. Use a new column.
Mass imbalance (sum of parent drug and degradants is not close to 100%). Some degradation products are not being detected (e.g., no chromophore). Degradants are co-eluting. Degradants are volatile.Use a mass spectrometer (LC-MS) for detection. Optimize the HPLC method for better resolution. Use appropriate sample handling techniques to minimize loss of volatile compounds.
Precipitation observed during the study. The compound or its degradants have low solubility in the stress medium.Use a co-solvent (e.g., acetonitrile, methanol) if it does not interfere with the degradation chemistry.[4] Ensure the concentration of the compound is below its solubility limit.

Experimental Protocols

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound aliquot Aliquot Stock Solution for Each Stress Condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) aliquot->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) aliquot->base oxidation Oxidation (e.g., 3% H₂O₂, RT) aliquot->oxidation thermal Thermal Stress (e.g., 80°C in solution) aliquot->thermal photo Photolytic Stress (ICH Q1B guidelines) aliquot->photo neutralize Neutralize/Quench Reactions acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc characterize Characterize Degradation Products (LC-MS/MS, NMR) hplc->characterize

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols

1. Acid Hydrolysis

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Incubate the solution at 60°C for a predetermined time (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.

2. Base Hydrolysis

  • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of 0.2 M HCl.

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound.

  • Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Store the solution at room temperature, protected from light, for a specified duration.

  • Withdraw aliquots at different time points and dilute for HPLC analysis.

4. Thermal Degradation

  • Prepare a solution of the compound in a suitable solvent (e.g., water or a buffer).

  • Incubate the solution at an elevated temperature (e.g., 80°C) in a sealed vial.

  • Withdraw aliquots at various time intervals, cool to room temperature, and analyze by HPLC.

5. Photostability Testing

  • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light with aluminum foil.

  • Analyze the exposed and control samples by HPLC.

Proposed Stability-Indicating HPLC Method
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Potential Degradation Pathway: Decarboxylation

A primary anticipated degradation pathway for this compound is decarboxylation, especially under thermal stress.

Decarboxylation_Pathway Parent 4,6-Dimethoxypyrimidine- 5-carboxylic acid Degradant 4,6-Dimethoxypyrimidine Parent->Degradant Δ (Heat) CO2 CO₂ Parent->CO2

Caption: Proposed decarboxylation degradation pathway.

Data Summary Table (Hypothetical)

The following table provides a hypothetical summary of results from a forced degradation study. This is for illustrative purposes to guide data presentation.

Stress Condition % Degradation Number of Degradants Major Degradant (Proposed)
0.1 M HCl, 60°C, 48h8%2Hydrolysis Product
0.1 M NaOH, 60°C, 24h15%3Hydrolysis Product
3% H₂O₂, RT, 72h5%1Oxidized Product
80°C, 48h25%1Decarboxylation Product
Photostability (ICH Q1B)<2%0-

References

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Achieving high purity is critical for downstream applications, as even minor impurities can significantly impact reaction yields, product performance, and safety profiles.[1] This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you identify, control, and eliminate common impurities.

Common Synthetic Routes & Potential Impurity Hotspots

The synthesis of this compound typically proceeds through a multi-step pathway. A common approach involves the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine to yield 4,6-dichloro-5-pyrimidinecarbaldehyde, followed by methoxylation and subsequent oxidation to the carboxylic acid.[2] Each of these steps presents a unique set of challenges and potential for impurity formation.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 4,6-Dihydroxypyrimidine B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Formylation C 4,6-Dichloro-5-pyrimidinecarbaldehyde B->C D Methoxylation (Sodium Methoxide) C->D Nucleophilic Substitution E 4,6-Dimethoxy-5-pyrimidinecarbaldehyde D->E F Oxidation E->F G 4,6-Dimethoxypyrimidine- 5-carboxylic acid F->G

Caption: A common synthetic route to this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the synthesis, categorized by the type of impurity.

Category 1: Starting Material & Reagent-Related Impurities

Impurities originating from the raw materials are often the first line of investigation when purity issues arise.

FAQ 1: My final product is showing unexpected peaks in the NMR, possibly from the starting 4,6-dihydroxypyrimidine. What should I look for?

  • Expert Insight: 4,6-dihydroxypyrimidine can exist in tautomeric forms, and its purity can vary between suppliers. Incomplete reactions in its synthesis can lead to residual starting materials like malonic acid or urea derivatives.

  • Troubleshooting Steps:

    • Purity Check: Always verify the purity of your starting 4,6-dihydroxypyrimidine using techniques like NMR or HPLC before starting the synthesis.

    • Recrystallization: If the purity is questionable, recrystallize the starting material from a suitable solvent (e.g., water or ethanol) to remove soluble impurities.

FAQ 2: I am observing by-products related to the Vilsmeier reagent. How can I minimize these?

  • Expert Insight: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly reactive.[2] Impurities can arise from side reactions of the reagent itself or with residual moisture.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF to prepare the Vilsmeier reagent.

    • Temperature Control: Maintain strict temperature control (typically 0 °C) during the formation of the Vilsmeier reagent to prevent decomposition.[2]

    • Stoichiometry: Use the correct stoichiometric ratio of POCl₃ to DMF. An excess of either can lead to side reactions.

Category 2: Intermediate-Related Impurities

Incomplete reactions or side reactions involving intermediates are a major source of impurities.

FAQ 3: My 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate is impure. What are the likely culprits?

  • Expert Insight: The chlorination step is often aggressive and can lead to over-chlorination or incomplete reaction.

  • Common Impurities & Causes:

    • 2,4,6-trichloropyrimidine: This can form if the reaction temperature is too high or the reaction time is excessive.

    • Residual 4,6-dihydroxypyrimidine: Incomplete reaction due to insufficient Vilsmeier reagent or reaction time.

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to ensure complete consumption of the starting material without the formation of over-chlorinated by-products.

    • Purification of Intermediate: Purify the 4,6-dichloro-5-pyrimidinecarbaldehyde intermediate by recrystallization (e.g., from an ethyl acetate/petroleum ether mixture) before proceeding to the next step.[2]

FAQ 4: The methoxylation step is not going to completion, leaving residual chlorinated starting material. How can I improve this?

  • Expert Insight: Incomplete methoxylation is a common issue, often due to the quality of the sodium methoxide or the presence of moisture.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Any moisture will consume the sodium methoxide.

    • Sodium Methoxide Quality: Use freshly prepared or high-purity commercial sodium methoxide.

    • Temperature and Time: Optimize the reaction temperature and time. While the reaction is often run at room temperature, gentle heating may be required to drive it to completion. Monitor by TLC or HPLC.

Category 3: By-product & Degradation-Related Impurities

These impurities are formed through side reactions or degradation of the desired product.

FAQ 5: I'm observing a significant amount of the corresponding ester instead of the carboxylic acid after the oxidation step. What is happening?

  • Expert Insight: If the oxidation is performed in an alcohol solvent, esterification can compete with the desired oxidation.

  • Troubleshooting Steps:

    • Choice of Oxidant and Solvent: Use an oxidizing agent that is effective under neutral or aqueous conditions, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). Avoid using alcohol as a solvent if ester formation is a problem.

    • Hydrolysis: If an ester is formed, it can be hydrolyzed to the desired carboxylic acid using a subsequent step with aqueous base (e.g., NaOH or LiOH) followed by acidification.[3]

FAQ 6: My final product seems to be decarboxylating upon storage or during workup. How can I prevent this?

  • Expert Insight: Pyrimidine-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under strongly acidic or basic conditions.[4]

  • Troubleshooting Steps:

    • Mild Workup Conditions: Use mild acidic conditions for the final product isolation. Avoid prolonged exposure to strong acids or bases.

    • Temperature Control: Perform the final purification and drying steps at low temperatures.

    • Storage: Store the final product in a cool, dry, and dark place to minimize degradation.

Impurity Troubleshooting Flowchart

Troubleshooting_Flowchart start Impurity Detected in Final Product check_sm Analyze Starting Materials & Reagents start->check_sm check_int Analyze Intermediates start->check_int check_side Consider Side Reactions & Degradation start->check_side purify_sm Purify Starting Materials check_sm->purify_sm optimize_reagents Optimize Reagent Quality & Stoichiometry check_sm->optimize_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) check_int->optimize_conditions purify_int Purify Intermediates check_int->purify_int mild_workup Implement Milder Workup/Purification check_side->mild_workup end High Purity Product purify_sm->end optimize_reagents->end optimize_conditions->end purify_int->end mild_workup->end

Caption: A flowchart for troubleshooting common impurities.

Analytical & Purification Protocols

Table 1: Common Impurities and Their Identification
ImpurityPotential OriginRecommended Analytical Technique
4,6-dihydroxypyrimidine Incomplete Vilsmeier-Haack reactionHPLC, ¹H NMR
4,6-dichloro-5-pyrimidinecarbaldehyde Incomplete methoxylationHPLC, LC-MS
Methyl 4,6-dimethoxypyrimidine-5-carboxylate Esterification during oxidationHPLC, LC-MS, IR
4,6-dimethoxypyrimidine Decarboxylation of the final productHPLC, LC-MS
Phosphorus-containing by-products From POCl₃ in the Vilsmeier-Haack step³¹P NMR, Elemental Analysis
Protocol 1: Purification of 4,6-Dichloro-5-pyrimidinecarbaldehyde
  • Dissolution: Dissolve the crude 4,6-dichloro-5-pyrimidinecarbaldehyde in a minimal amount of hot ethyl acetate.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the activated charcoal.

  • Crystallization: Slowly add petroleum ether to the hot filtrate until the solution becomes turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.

Protocol 2: Final Product Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol/water mixture).

  • Filtration: If necessary, hot filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization.

  • Cooling: Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature to prevent decarboxylation.

Conclusion

The synthesis of high-purity this compound requires careful attention to the quality of starting materials, strict control of reaction conditions, and effective purification of intermediates and the final product. By understanding the potential sources of impurities and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the quality and consistency of their synthesis.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4,6-Dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during synthetic reactions with this versatile building block. The following question-and-answer-based guides offer practical, field-proven insights to help you overcome experimental challenges and achieve your desired outcomes.

I. Core Troubleshooting: Amide Bond Formation

Amide coupling is one of the most frequent reactions performed with this compound. However, its success can be influenced by various factors, from reagent choice to reaction setup.

FAQ 1: My amide coupling reaction with this compound has a low or non-existent yield. What are the likely causes?

Several factors can contribute to poor yields in amide coupling reactions. The primary culprits often involve suboptimal activation of the carboxylic acid, reduced nucleophilicity of the amine, or unfavorable reaction conditions.[1]

A. Incomplete Carboxylic Acid Activation:

The carboxylic acid must be converted into a more reactive species to facilitate nucleophilic attack by the amine.[1][2] If the coupling reagent is unsuitable or used in insufficient quantities, this activation will be incomplete. The electron-donating nature of the two methoxy groups on the pyrimidine ring can slightly decrease the electrophilicity of the carboxyl group, making efficient activation crucial.

B. Amine Deactivation:

The amine's nucleophilicity can be compromised. This can happen through protonation, forming a non-nucleophilic ammonium salt.[1] This is a common issue as an acid-base reaction can occur between the carboxylic acid and the amine before the coupling reaction begins.[1]

C. Steric Hindrance:

While this compound itself does not present significant steric bulk, a sterically hindered amine partner can slow down or prevent the reaction.[1][3]

D. Hydrolysis:

The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. The use of anhydrous solvents and reagents is critical.[1]

Troubleshooting Workflow for Low Amide Yield

Below is a systematic workflow to diagnose and resolve low-yield amide coupling reactions.

G start Low or No Amide Product check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions solution_reagent Optimize Coupling Reagent & Base check_activation->solution_reagent Incomplete activation? solution_amine Modify Amine Addition or Use Additives check_amine->solution_amine Is amine hindered or deactivated? solution_conditions Adjust Solvent, Temperature & Time check_conditions->solution_conditions Suboptimal conditions? end_success Successful Coupling solution_reagent->end_success solution_amine->end_success solution_conditions->end_success

Caption: A decision-making workflow for troubleshooting failed amide coupling reactions.

FAQ 2: How do I choose the right coupling reagent for this compound?

The choice of coupling reagent is critical. For routine couplings with primary or secondary amines, a variety of reagents can be effective.

Coupling ReagentCommon BaseRecommended SolventKey Considerations
HATU/HBTU DIPEA, Et3NDMF, DCMHighly efficient, but can be more expensive. Ideal for challenging couplings.
EDC/HOBt DIPEA, DMAPDCM, MeCN, DMFA classic, cost-effective choice. HOBt helps to suppress side reactions.[2]
T3P® (Propylphosphonic Anhydride) Pyridine, Et3NEtOAc, MeCNKnown for clean reactions and easy work-up as byproducts are water-soluble.
Acyl Chloride Formation SOCl2 or (COCl)2Toluene, DCMA robust method for less reactive amines, but requires an extra step and harsher conditions.
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

II. Troubleshooting Ester Formation

Esterification of this compound is another common transformation, often accomplished through Fischer esterification or by using coupling agents.

FAQ 3: My Fischer esterification is giving a low yield. How can I improve it?

Fischer esterification is an equilibrium-driven process.[4] Low yields are typically due to the presence of water, which pushes the equilibrium back towards the starting materials.

Troubleshooting Steps:

  • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding molecular sieves to the reaction can help.

  • Excess Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product.

  • Strong Acid Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., H2SO4, TsOH) is used.[4]

FAQ 4: Can I use coupling reagents for esterification?

Yes, this is an excellent alternative, especially for base-sensitive substrates or when milder conditions are required. The same principles as amide coupling apply: activate the carboxylic acid and then introduce the alcohol.

Experimental Protocol: Esterification using EDC
  • Dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add EDC (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Stir for 10 minutes at room temperature.

  • Add the desired alcohol (1.1 eq.).

  • Stir at room temperature until completion (monitor by TLC or LC-MS).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

III. General Handling and Solubility

Proper handling and understanding the solubility of this compound are fundamental to successful experimentation.

FAQ 5: What are the best practices for storing and handling this compound?
  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. Use with adequate ventilation and wear appropriate personal protective equipment (gloves, eye protection).[5][6] Wash hands thoroughly after handling.[5]

FAQ 6: In which solvents is this compound soluble?

While specific quantitative data is limited, the solubility can be inferred from its structure and related pyrimidine derivatives.[7][8]

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMFSolubleThe polar pyrimidine ring and carboxylic acid group favor these solvents.
Polar Protic Methanol, EthanolSparingly Soluble to SolubleMay require heating.
Ethers THF, DioxaneSparingly SolubleModerate polarity may allow for some dissolution.
Halogenated DCM, ChloroformSparingly SolubleOften used in reactions, but may not be ideal for creating concentrated stock solutions.
Non-polar Hexanes, TolueneInsolubleThe polarity of the molecule is too high for these solvents.

Workflow for Solubility Testing

G start Need to Dissolve Compound select_solvent Select Solvent Based on Polarity start->select_solvent add_small_amount Add Small Amount of Compound to Solvent select_solvent->add_small_amount observe Observe at Room Temperature add_small_amount->observe sonicate_heat Apply Sonication or Gentle Heat observe->sonicate_heat Not dissolving fully_dissolved Fully Dissolved? observe->fully_dissolved Dissolves sonicate_heat->fully_dissolved soluble Soluble fully_dissolved->soluble Yes insoluble Insoluble/Sparingly Soluble fully_dissolved->insoluble No

Caption: A simple workflow for determining the solubility of a compound in a given solvent.

IV. Purification and Side Reactions

FAQ 7: I am observing unexpected byproducts in my reaction. What could they be?

Side reactions in pyrimidine chemistry can arise from the reactivity of the ring itself or from impurities.

  • Self-Condensation: Under harsh activation conditions, the activated carboxylic acid could potentially react with another molecule of the starting material, though this is less common.

  • Decarboxylation: While generally stable, prolonged heating at high temperatures, especially under acidic or basic conditions, could potentially lead to decarboxylation.

  • Reactions with Impurities: Ensure the purity of your starting materials, as impurities can lead to unexpected products.[9]

FAQ 8: What are the recommended methods for purifying derivatives of this compound?
  • Column Chromatography: This is the most common method. A silica gel column with a gradient of ethyl acetate in hexanes or DCM in methanol is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.

  • Acid-Base Extraction: The carboxylic acid starting material can be removed from the neutral product (ester or amide) by washing the organic layer with a mild aqueous base (e.g., NaHCO3 solution).

References

Technical Support Center: Scaling Up the Synthesis of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common challenges through a series of frequently asked questions and provide detailed, field-proven protocols to ensure a robust and scalable process.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process. A common and effective route begins with the readily available 4,6-dihydroxypyrimidine. The core transformations involve a Vilsmeier-Haack formylation to introduce a carbon at the 5-position, followed by methylation of the hydroxyl groups, and concluding with the oxidation of the introduced formyl group to the final carboxylic acid.

G A 4,6-Dihydroxypyrimidine C 4,6-Dihydroxy-5-formylpyrimidine A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E 4,6-Dimethoxy-5-formylpyrimidine C->E Methylation D Methylating Agent (e.g., Dimethyl Sulfate) D->E G This compound E->G Oxidation F Oxidizing Agent (e.g., KMnO4) F->G

Caption: General synthetic workflow for this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that can arise during the scale-up of each key reaction step.

Part 1: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for formylating electron-rich heterocyclic systems.[1][2] However, its execution at scale requires careful control of reagents and conditions.

Question 1: My Vilsmeier-Haack reaction is sluggish and gives low yields of 4,6-dihydroxy-5-formylpyrimidine. What are the likely causes?

Answer: Several factors can contribute to poor performance in this step, especially during scale-up:

  • Reagent Purity and Stoichiometry: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[3] Moisture can quench the active reagent, so ensure all reagents and solvents are anhydrous. On a larger scale, precise stoichiometric control is critical. An excess of the Vilsmeier reagent is often required, but a large excess can lead to side products and complicate the work-up.

  • Reaction Temperature: This reaction is often exothermic. Insufficient cooling can lead to degradation of the starting material and product. Conversely, if the temperature is too low, the reaction rate will be impractically slow. We recommend preparing the Vilsmeier reagent at 0-5 °C and then slowly adding the pyrimidine substrate, allowing the temperature to rise to a controlled setpoint (e.g., 60-80 °C). Monitor the internal temperature closely with a calibrated probe.

  • Mixing Efficiency: In large reactors, inadequate agitation can lead to localized "hot spots" and poor mass transfer, resulting in an incomplete reaction. Ensure your reactor's impeller design and speed are sufficient to maintain a homogeneous slurry or solution.

  • Substrate Solubility: 4,6-dihydroxypyrimidine has limited solubility in many organic solvents. While DMF often serves as both reagent and solvent, in some cases, a co-solvent like 1,2-dichloroethane or o-xylene might be considered, although DMF as the solvent has been shown to give higher yields in similar systems.[4]

Question 2: During work-up, I'm having difficulty isolating the product, and the process is generating a lot of effluent. How can I optimize this?

Answer: The work-up for a Vilsmeier-Haack reaction involves quenching the reactive species and hydrolyzing the iminium intermediate to the aldehyde.[2]

  • Quenching: The reaction is typically quenched by carefully adding the mixture to ice-water or a cold aqueous sodium acetate solution. At scale, this must be done slowly and with vigorous stirring to manage the heat generated from the hydrolysis of excess POCl₃.

  • pH Adjustment and Isolation: The product, 4,6-dihydroxy-5-formylpyrimidine, is often isolated by adjusting the pH. After quenching, the product may precipitate. Carefully adjust the pH with a base (e.g., NaOH solution) to the point of minimum solubility to maximize precipitation.

  • Filtration and Washing: Ensure the filter cake is washed thoroughly with cold water to remove inorganic salts and residual DMF. A final wash with a non-polar solvent like ethanol or diethyl ether can help in drying.

Part 2: The Methylation Step

Question 3: My methylation reaction is incomplete, leaving significant amounts of starting material and a mono-methylated byproduct. How can I drive the reaction to completion?

Answer: Achieving complete di-methylation is crucial for yield and purity.

  • Choice of Base and Stoichiometry: A strong base is required to deprotonate the hydroxyl groups. Sodium hydroxide or potassium carbonate are common choices. You must use at least two equivalents of base per equivalent of the diol. During scale-up, ensure the base is fully dissolved or well-suspended before adding the methylating agent.

  • Methylating Agent: Dimethyl sulfate (DMS) is a cost-effective and reactive methylating agent suitable for scale-up, but it is highly toxic and requires specialized handling procedures. Ensure you have appropriate safety protocols in place. Add the DMS slowly and sub-surface to prevent it from accumulating on the surface, which can lead to poor mixing and side reactions. A slight excess (e.g., 2.2-2.5 equivalents) is recommended.

  • Temperature Control: The reaction is exothermic. Maintain a consistent temperature, typically between 20-40 °C, to ensure a controlled reaction rate without degrading the product.

Part 3: The Oxidation Step

Question 4: The oxidation of 4,6-dimethoxy-5-formylpyrimidine to the carboxylic acid is low-yielding, and I'm detecting impurities that are difficult to remove. What are my options?

Answer: The oxidation of the electron-rich aldehyde can be challenging. The pyrimidine ring can be sensitive to harsh oxidizing conditions.

  • Choice of Oxidant:

    • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant. However, it can be non-selective and lead to ring-opening if not carefully controlled. The reaction must be run at low temperatures, and the KMnO₄ solution must be added very slowly. The work-up involves filtering the manganese dioxide (MnO₂) byproduct, which can be cumbersome at scale.

    • Hydrogen Peroxide (H₂O₂): A greener alternative, but it often requires a catalyst and careful pH control.[5] Side reactions are possible if not optimized.

    • Sodium Chlorite (NaClO₂): Often used with a scavenger like 2-methyl-2-butene in a buffered system (e.g., phosphate buffer). This is a milder and more selective method for oxidizing aldehydes to carboxylic acids and is often highly suitable for scale-up.

  • Reaction Monitoring: Use HPLC or TLC to monitor the disappearance of the starting aldehyde. Over-extending the reaction time can lead to the formation of degradation products.

  • Work-up and Purification: After the reaction is complete, the product must be isolated. This typically involves a pH adjustment. The crude product is often acidic and can be precipitated by acidifying the aqueous solution with an acid like HCl.[6] Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is usually necessary to achieve high purity. Common impurities can arise from product degradation, so minimizing exposure to high temperatures during work-up and purification is key.[7]

G start Low Yield in Oxidation Step q1 Is the starting aldehyde fully consumed? (Check by HPLC/TLC) start->q1 incomplete Incomplete Reaction q1->incomplete No degradation Degradation Products Detected q1->degradation Yes sol1 Increase reaction time or a slight excess of oxidant. incomplete->sol1 sol2 Check oxidant activity and purity. incomplete->sol2 end Yield Optimized sol1->end sol2->end sol3 Lower reaction temperature. degradation->sol3 sol4 Use a milder, more selective oxidant (e.g., NaClO2/buffer). degradation->sol4 sol5 Reduce reaction time. degradation->sol5 sol3->end sol4->end sol5->end

References

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic route, maximize yield, and ensure the purity of your final product.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence. A common and effective route involves the construction of the pyrimidine ring from acyclic precursors. One of the most frequently employed methods is a variation of the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine.[1][2]

A representative synthetic pathway can be visualized as follows:

Synthesis_Workflow A 1,3-Dicarbonyl Precursor C Cyclization A->C B Amidine B->C D Substituted Pyrimidine C->D Ring Formation E Functional Group Manipulation (e.g., Oxidation/Hydrolysis) D->E F 4,6-Dimethoxypyrimidine- 5-carboxylic acid E->F

Caption: Generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of side reaction products.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields can often be attributed to several factors:

  • Incomplete Reactions: The cyclization step to form the pyrimidine ring may not have gone to completion.

  • Side Reactions: Competing reaction pathways can consume starting materials, leading to the formation of undesired byproducts.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can significantly impact the reaction efficiency.[3]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the desired reaction.

Q2: I've isolated a major byproduct. How can I identify it?

A2: The first step in identifying a byproduct is to use standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparing the spectral data of the byproduct with that of the starting materials and the expected product will provide valuable structural information. Common byproducts are often related to incomplete reactions or side reactions of the functional groups present.

Troubleshooting Specific Side Reactions
Issue 1: Formation of an Uncyclized Intermediate

Symptoms:

  • The presence of a major byproduct with a molecular weight corresponding to the sum of the 1,3-dicarbonyl precursor and the amidine.

  • NMR spectra showing signals for both precursor fragments but lacking the characteristic aromatic signals of the pyrimidine ring.

Root Cause: The final cyclization and dehydration steps to form the pyrimidine ring are often reversible or require specific conditions to proceed efficiently. Insufficient heating or an inappropriate catalyst can lead to the accumulation of the open-chain intermediate.[3]

Mitigation Strategies:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step.

  • Adjust Catalyst: If an acid or base catalyst is used, its concentration or strength can be optimized.

  • Azeotropic Removal of Water: In some cases, removing water from the reaction mixture can drive the equilibrium towards the cyclized product.

Issue 2: Hydrolysis of Ester Intermediates

Symptoms:

  • If the synthesis proceeds through an ester intermediate, the presence of the corresponding carboxylic acid as a byproduct before the intended hydrolysis step.

  • This is particularly relevant if the reaction conditions are not strictly anhydrous.[3]

Root Cause: Ester groups are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Control of pH: Avoid strongly acidic or basic conditions if an ester intermediate needs to be preserved.

Issue 3: Side Reactions from Vilsmeier-Haack Reagents

For syntheses employing a Vilsmeier-Haack formylation to introduce the C5-substituent, a different set of side reactions can occur. The Vilsmeier reagent, typically formed from a substituted amide and phosphorus oxychloride, is a potent electrophile.[4][5]

Symptoms:

  • Formation of chlorinated byproducts.

  • Multiple formylation products if other reactive sites are present on the substrate.

Root Cause: The Vilsmeier reagent can react with various nucleophilic sites. In the context of pyrimidine synthesis, it can lead to undesired chlorination or reaction at positions other than the intended one.

Mitigation Strategies:

  • Careful Control of Stoichiometry: Use the minimum effective amount of the Vilsmeier reagent.

  • Temperature Control: Vilsmeier-Haack reactions are often temperature-sensitive. Running the reaction at a lower temperature can improve selectivity.

  • Substrate Design: Protecting other reactive functional groups on the starting material can prevent unwanted side reactions.

Troubleshooting_Decision_Tree Start Low Yield or Impure Product Q1 Major byproduct detected? Start->Q1 A1_Yes Characterize byproduct (NMR, MS) Q1->A1_Yes Yes A1_No Optimize reaction conditions: - Temperature - Concentration - Reaction time Q1->A1_No No Q2 Byproduct is uncyclized intermediate? A1_Yes->Q2 A2_Yes Increase temperature or adjust catalyst Q2->A2_Yes Yes Q3 Byproduct is hydrolyzed ester? Q2->Q3 No A3_Yes Ensure anhydrous conditions Q3->A3_Yes Yes Q4 Other unexpected byproducts? Q3->Q4 No A4_Yes Consider alternative side reactions (e.g., from Vilsmeier reagent) Q4->A4_Yes Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

III. Experimental Protocols

Protocol 1: General Procedure for Pyrimidine Ring Formation

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor in a suitable anhydrous solvent (e.g., ethanol or dioxane).

  • Addition of Reagents: Add the amidine salt (e.g., hydrochloride or hydrobromide) and a base (e.g., sodium ethoxide or potassium carbonate) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with a dilute acid and extract the product with an appropriate organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Oxidation of a Pyrimidine Aldehyde to a Carboxylic Acid

If the synthesis proceeds via a pyrimidine-5-carbaldehyde intermediate, the final step is its oxidation.

  • Preparation: Dissolve the pyrimidine-5-carbaldehyde in a suitable solvent (e.g., acetone or acetic acid).

  • Oxidation: Add the oxidizing agent (e.g., potassium permanganate, Jones reagent) dropwise to the solution at a controlled temperature (often 0 °C to room temperature). Aldehydes are generally easy to oxidize to carboxylic acids.[6][7][8]

  • Quenching: Once the reaction is complete (as indicated by TLC), quench any excess oxidizing agent.

  • Work-up: Acidify the reaction mixture and extract the carboxylic acid product.

  • Purification: The product can be purified by recrystallization.

IV. Data Summary

ParameterRecommended ConditionPotential Issue if Deviated
Solvent AnhydrousHydrolysis of intermediates
Temperature Varies by step; reflux for cyclizationIncomplete reaction or byproduct formation
Atmosphere Inert (Nitrogen or Argon)Side reactions with atmospheric moisture or oxygen
Purity of Reagents High purityIntroduction of catalytic poisons or side reactions

V. References

  • Deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: --INVALID-LINK--

  • Pinner pyrimidine synthesis. Slideshare. Available at: --INVALID-LINK--

  • Overcoming side reactions in pyrimidine synthesis. Benchchem. Available at: --INVALID-LINK--

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: --INVALID-LINK--

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PMC - NIH. Available at: --INVALID-LINK--

  • Modified Vilsmeier-Haack Reactions of A-Methylene Ketones. Scribd. Available at: --INVALID-LINK--

  • Vilsmeier–Haack reaction. Wikipedia. Available at: --INVALID-LINK--

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. ResearchGate. Available at: --INVALID-LINK--

  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. PubMed. Available at: --INVALID-LINK--

  • Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Fluorocontaining 1,3-Dicarbonyl Compounds in the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: --INVALID-LINK--

  • Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. ResearchGate. Available at: --INVALID-LINK--

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: --INVALID-LINK--

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: --INVALID-LINK--

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. Available at: --INVALID-LINK--

  • 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis. ChemicalBook. Available at: --INVALID-LINK--

  • This compound. PubChem. Available at: --INVALID-LINK--

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents. Available at: --INVALID-LINK--

  • 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PMC - PubMed Central. Available at: --INVALID-LINK--

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: --INVALID-LINK--

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Making carboxylic acids. Chemguide. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,6-Dimethoxypyrimidine-5-carboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of biologically active compounds. The strategic placement of the methoxy and carboxylic acid functionalities on the pyrimidine core makes it a valuable scaffold for targeting a range of biological targets. The efficiency and scalability of the synthesis of this intermediate are therefore of critical importance to researchers in the pharmaceutical and biotechnology sectors.

This guide provides an in-depth comparison of two primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, scalability, and safety.

Route 1: The Vilsmeier-Haack Approach: A Stepwise Functionalization

This route commences with the readily available starting material, 4,6-dihydroxypyrimidine, and proceeds through a series of functional group transformations to arrive at the target molecule. The key steps involve a Vilsmeier-Haack reaction for simultaneous formylation and chlorination, followed by methoxylation and a final oxidation.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In this case, the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent, a chloroiminium salt.[3] This reagent attacks the electron-rich C5 position of the 4,6-dihydroxypyrimidine tautomer. Concurrently, the hydroxyl groups are converted to good leaving groups and are subsequently displaced by chloride ions from the reaction medium, yielding 4,6-dichloro-5-pyrimidinecarbaldehyde.[4][5]

The subsequent methoxylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyrimidine ring and the chloro substituents activate the aromatic system towards attack by the methoxide nucleophile.[6] Finally, the aldehyde is oxidized to the carboxylic acid using a suitable oxidizing agent.

Experimental Protocol

Step 1: Synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde [4]

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 4.0 eq) to N,N-dimethylformamide (DMF, 1.2 eq) at 0 °C with stirring.

  • Allow the mixture to stir for 1 hour at 0 °C to form the Vilsmeier reagent.

  • To this mixture, add 4,6-dihydroxypyrimidine (1.0 eq) portion-wise, ensuring the temperature remains below 20 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,6-dichloro-5-pyrimidinecarbaldehyde.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4,6-Dimethoxy-5-pyrimidinecarbaldehyde

  • Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • To this solution, add a solution of 4,6-dichloro-5-pyrimidinecarbaldehyde (1.0 eq) in anhydrous methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 4,6-dimethoxy-5-pyrimidinecarbaldehyde.

  • Purify by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

  • Dissolve the 4,6-dimethoxy-5-pyrimidinecarbaldehyde (1.0 eq) in a suitable solvent such as a mixture of acetone and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (KMnO₄, 1.5 eq) in water dropwise.

  • Allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Filter the reaction mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow Diagram

Route 1: Vilsmeier-Haack Approach A 4,6-Dihydroxypyrimidine C 4,6-Dichloro-5-pyrimidinecarbaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) E 4,6-Dimethoxy-5-pyrimidinecarbaldehyde C->E Methoxylation (SNAr) D Sodium Methoxide G This compound E->G Oxidation F Oxidizing Agent (e.g., KMnO4)

Caption: Synthetic workflow for the Vilsmeier-Haack approach.

Route 2: The Malonate Condensation Approach: A Convergent Strategy

This alternative route employs a convergent strategy, constructing the pyrimidine ring in a single cyclocondensation step from a suitably substituted malonate derivative and a C-N-C building block like formamidine. This approach can potentially offer a more streamlined synthesis.

Mechanistic Rationale

The core of this route is the well-established pyrimidine synthesis via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[7] In this specific case, a substituted malonic ester, such as dimethyl methoxymalonate, can serve as the C-C-C fragment. The reaction with formamidine, typically generated in situ or used as a salt, proceeds through a series of condensation and cyclization steps to form the pyrimidine ring. The methoxy group at the 2-position of the malonate directs the formation of the 5-substituted pyrimidine. Subsequent hydrolysis of the ester group at the 5-position yields the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Dimethyl Methoxymalonate

This starting material can be prepared via several methods, including the methylation of dimethyl malonate followed by further functionalization, or from tartaric acid derivatives. For the purpose of this guide, we will assume its availability from commercial sources or a separate synthesis.

Step 2: Synthesis of Methyl 4,6-dihydroxypyrimidine-5-carboxylate

  • In a round-bottom flask, prepare a solution of sodium methoxide (2.0 eq) in anhydrous methanol.

  • To this, add formamidine acetate (1.1 eq) and stir until dissolved.

  • Add dimethyl methoxymalonate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a dilute acid to precipitate the product.

  • Filter the solid, wash with cold methanol, and dry to yield methyl 4,6-dihydroxypyrimidine-5-carboxylate.

Step 3: Synthesis of Methyl 4,6-dimethoxypyrimidine-5-carboxylate

  • Suspend methyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq) in a suitable solvent like acetone.

  • Add an excess of a methylating agent, such as dimethyl sulfate (2.5 eq), and a base, such as potassium carbonate (3.0 eq).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The crude product can be purified by column chromatography.

Step 4: Hydrolysis to this compound

  • Dissolve the methyl 4,6-dimethoxypyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution with a dilute acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Workflow Diagram

Route 2: Malonate Condensation Approach A Dimethyl Methoxymalonate C Methyl 4,6-dihydroxypyrimidine-5-carboxylate A->C Cyclocondensation B Formamidine E Methyl 4,6-dimethoxypyrimidine-5-carboxylate C->E Methylation D Methylating Agent G This compound E->G Hydrolysis F Base (e.g., NaOH)

Caption: Synthetic workflow for the malonate condensation approach.

Comparative Analysis

ParameterRoute 1: Vilsmeier-Haack ApproachRoute 2: Malonate Condensation Approach
Starting Materials Readily available 4,6-dihydroxypyrimidine.Requires a substituted malonate which may need to be synthesized separately.
Number of Steps 3-4 steps.3-4 steps (depending on malonate availability).
Overall Yield Moderate to good, but can be variable depending on the efficiency of each step.Potentially higher overall yield due to the convergent nature of the key step.
Scalability The Vilsmeier-Haack reaction can be challenging to scale up due to its exothermic nature and the use of hazardous reagents.Cyclocondensation reactions are generally more amenable to scale-up.
Reagents & Safety Utilizes hazardous and corrosive reagents like POCl₃. Requires careful handling and quenching procedures.Generally employs less hazardous reagents, although methylating agents are toxic and require care.
Purification Multiple purification steps (extraction, recrystallization, chromatography) are often necessary.May require fewer chromatographic purifications if the cyclocondensation is clean.
Versatility The intermediate 4,6-dichloro-5-pyrimidinecarbaldehyde is a versatile platform for further derivatization.The route is more specific to the target molecule and may be less adaptable for generating a library of analogues.

Conclusion

Both the Vilsmeier-Haack approach and the malonate condensation strategy offer viable pathways to this compound.

  • Route 1 is a classic and well-documented approach that is suitable for laboratory-scale synthesis, especially when 4,6-dihydroxypyrimidine is readily available. However, concerns regarding the use of hazardous reagents and potential scalability issues should be considered.

  • Route 2 presents a more elegant and potentially more efficient and scalable option, particularly for larger-scale production. The main challenge lies in the accessibility of the required substituted malonate starting material.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure in place. For rapid access to small quantities, the Vilsmeier-Haack route may be more straightforward. For process development and larger-scale campaigns, investing in the synthesis of the appropriate malonate for the condensation route could prove to be the more strategic and economical choice.

References

A Comparative Spectroscopic Guide to 4,6-Dimethoxypyrimidine-5-carboxylic acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic analysis of 4,6-dimethoxypyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. By comparing its spectral characteristics with those of its key derivatives, this document serves as a practical reference for researchers, scientists, and professionals engaged in the synthesis, identification, and structural elucidation of pyrimidine-based molecules.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. The functionalization of the pyrimidine core offers a versatile platform for the development of novel therapeutic agents with diverse pharmacological activities. This compound, with its strategic placement of methoxy and carboxylic acid groups, presents a valuable building block for further chemical modification. A thorough understanding of its spectroscopic properties is paramount for ensuring structural integrity and for tracking chemical transformations during the synthesis of more complex derivatives.

This guide will explore the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy as applied to this compound and its derivatives. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the reproducibility of the presented data.

Spectroscopic Characterization of this compound

The unambiguous structural confirmation of this compound (Molecular Formula: C₇H₈N₂O₄, Molecular Weight: 184.15 g/mol ) relies on a combination of spectroscopic techniques.[1] Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm. The chemical shift of this proton is highly dependent on concentration and the solvent used, due to hydrogen bonding.

  • Pyrimidine Ring Proton (H-2): A singlet expected around 8.5-9.0 ppm. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deshields this proton significantly.

  • Methoxy Protons (-OCH₃): A singlet integrating to six protons, expected around 4.0 ppm. The two methoxy groups are chemically equivalent due to the plane of symmetry in the molecule.

The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms.

  • Carboxylic Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

  • Pyrimidine Ring Carbons (C-4, C-6): These carbons, bonded to the methoxy groups, are expected to be highly deshielded, appearing around 170 ppm.

  • Pyrimidine Ring Carbon (C-5): The carbon bearing the carboxylic acid group is expected around 110-120 ppm.

  • Pyrimidine Ring Carbon (C-2): This carbon is also deshielded and should appear in the region of 155-160 ppm.

  • Methoxy Carbons (-OCH₃): A signal around 55-60 ppm is characteristic of methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the substituted pyrimidine ring.[2]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[2][3]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680-1720 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.[2][3]

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1210-1320 cm⁻¹ region.[3]

  • C=N and C=C Stretches (Pyrimidine Ring): A series of bands in the 1400-1600 cm⁻¹ region will be indicative of the pyrimidine ring vibrations.

  • C-O-C Stretches (Methoxy Groups): Strong absorptions around 1050-1250 cm⁻¹ are expected for the ether linkages.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the C-H stretches of the methoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (184.15).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). For this specific molecule, the loss of a methyl radical (-CH₃, M-15) from a methoxy group is also a likely fragmentation.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the pyrimidine ring. The absorption maxima (λmax) are sensitive to the substituents on the ring and the pH of the solution.[4] For pyrimidine derivatives, π → π* and n → π* transitions are typically observed. The exact λmax for this compound would need to be determined experimentally, but it is expected to have significant absorption in the UV region.

Comparative Spectroscopic Analysis: The Impact of Derivatization

To illustrate the utility of a comparative spectroscopic approach, we will examine the expected spectral changes upon conversion of the carboxylic acid to its ethyl ester and amide derivatives.

Derivative 1: Ethyl 4,6-dimethoxypyrimidine-5-carboxylate

The conversion of the carboxylic acid to its ethyl ester introduces an ethyl group and modifies the electronic environment of the carbonyl group.

Spectroscopic TechniqueThis compoundEthyl 4,6-dimethoxypyrimidine-5-carboxylateRationale for Spectral Changes
¹H NMR -COOH: ~10-13 ppm (broad s, 1H)-OCH₃: ~4.0 ppm (s, 6H)H-2: ~8.5-9.0 ppm (s, 1H)-OCH₂CH₃: ~4.3 ppm (q, 2H)-OCH₂CH₃: ~1.3 ppm (t, 3H)-OCH₃: ~4.0 ppm (s, 6H)H-2: ~8.5-9.0 ppm (s, 1H)The broad carboxylic acid proton signal is replaced by the characteristic quartet and triplet of the ethyl group. The chemical shifts of the pyrimidine and methoxy protons are not expected to change significantly.
¹³C NMR -COOH: ~165-175 ppmC-4, C-6: ~170 ppmC-5: ~110-120 ppmC-2: ~155-160 ppm-OCH₃: ~55-60 ppm-C=O: ~160-170 ppm-OCH₂CH₃: ~60-65 ppm-OCH₂CH₃: ~14 ppmC-4, C-6: ~170 ppmC-5: ~110-120 ppmC-2: ~155-160 ppm-OCH₃: ~55-60 ppmThe carboxylic acid carbon is replaced by the ester carbonyl carbon, which may appear slightly upfield. New signals for the ethoxy group carbons will be present.
IR O-H stretch: 2500-3300 cm⁻¹ (broad)C=O stretch: 1680-1720 cm⁻¹C=O stretch: ~1720-1740 cm⁻¹C-O stretch: ~1250 cm⁻¹ (strong)The broad O-H stretch of the carboxylic acid disappears. The C=O stretch of the ester typically appears at a higher frequency than that of the carboxylic acid dimer. A strong C-O stretching band for the ester is also a key diagnostic feature.
MS M⁺ at m/z 184M⁺ at m/z 212The molecular ion peak will shift to reflect the addition of the ethyl group (an increase of 28 mass units).
UV-Vis Similar λmax to the parent acidSimilar λmax to the parent acidThe core chromophore (the pyrimidine ring) remains unchanged, so significant shifts in λmax are not expected.
Derivative 2: 4,6-Dimethoxypyrimidine-5-carboxamide

The conversion of the carboxylic acid to a primary amide introduces a -NH₂ group.

Spectroscopic TechniqueThis compound4,6-Dimethoxypyrimidine-5-carboxamideRationale for Spectral Changes
¹H NMR -COOH: ~10-13 ppm (broad s, 1H)-OCH₃: ~4.0 ppm (s, 6H)H-2: ~8.5-9.0 ppm (s, 1H)-CONH₂: Two broad singlets, ~7-8 ppm (2H)-OCH₃: ~4.0 ppm (s, 6H)H-2: ~8.5-9.0 ppm (s, 1H)The carboxylic acid proton is replaced by two amide protons, which often appear as two separate broad signals due to restricted rotation around the C-N bond.
¹³C NMR -COOH: ~165-175 ppmC-4, C-6: ~170 ppmC-5: ~110-120 ppmC-2: ~155-160 ppm-OCH₃: ~55-60 ppm-C=O: ~165-175 ppmC-4, C-6: ~170 ppmC-5: ~110-120 ppmC-2: ~155-160 ppm-OCH₃: ~55-60 ppmThe chemical shift of the amide carbonyl carbon is similar to that of the carboxylic acid.
IR O-H stretch: 2500-3300 cm⁻¹ (broad)C=O stretch: 1680-1720 cm⁻¹N-H stretch: Two bands, ~3200 and 3400 cm⁻¹C=O stretch (Amide I): ~1650-1690 cm⁻¹N-H bend (Amide II): ~1600-1640 cm⁻¹The broad O-H stretch is replaced by two characteristic N-H stretching bands for the primary amide. The amide carbonyl (Amide I band) typically absorbs at a lower frequency than the carboxylic acid carbonyl. The N-H bending vibration (Amide II band) is also a key diagnostic feature.
MS M⁺ at m/z 184M⁺ at m/z 183The molecular ion peak will shift to reflect the replacement of -OH with -NH₂ (a decrease of 1 mass unit).
UV-Vis Similar λmax to the parent acidSimilar λmax to the parent acidThe core chromophore remains unchanged.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and often results in sharper signals for the -OH proton.

  • IR Spectroscopy: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Mass Spectrometry: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile. The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound. ESI is a softer ionization technique often preferred for polar, non-volatile molecules.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.

Instrumentation and Data Acquisition

The following diagrams illustrate the general workflows for acquiring data using each spectroscopic technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Figure 1. Experimental workflow for NMR spectroscopy.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing mix Mix with KBr (or place on ATR crystal) press Press into Pellet mix->press place Place in Spectrometer press->place bkg Acquire Background place->bkg sample Acquire Sample Spectrum bkg->sample ratio Ratio to Background sample->ratio format Format Spectrum (%T vs. Wavenumber) ratio->format

Figure 2. Experimental workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Volatile Solvent infuse Infuse into Ion Source dissolve->infuse ionize Ionize Sample infuse->ionize analyze Analyze by m/z ionize->analyze detect Detect Ions analyze->detect plot Plot Intensity vs. m/z detect->plot

Figure 3. Experimental workflow for Mass Spectrometry.

Conclusion

The spectroscopic analysis of this compound and its derivatives provides a clear illustration of how subtle changes in chemical structure are reflected in their respective spectra. By systematically comparing the NMR, IR, and MS data of the parent acid with its ester and amide derivatives, we can confidently assign spectral features and confirm the success of chemical transformations. This guide serves as a foundational resource for researchers working with pyrimidine-based compounds, enabling more efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

A Comparative Guide to the Presumed In Vitro and In Vivo Efficacy of 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the anticipated biological efficacy of 4,6-dimethoxypyrimidine-5-carboxylic acid. Drawing upon existing research on analogous pyrimidine derivatives, we will explore its potential as both an anticancer and antiviral agent. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to evaluating this compound's therapeutic promise through established in vitro and in vivo methodologies.

Introduction: The Therapeutic Potential of the Pyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids, vitamins, and a multitude of synthetic compounds with diverse pharmacological activities.[1][2] Its derivatives have been extensively investigated and developed as therapeutic agents, demonstrating a wide spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The versatility of the pyrimidine scaffold allows for chemical modifications that can fine-tune its biological activity, making it a privileged structure in medicinal chemistry.[6]

Given the established biological activities of various pyrimidine-5-carboxylic acid and dimethoxypyrimidine analogs, it is reasonable to hypothesize that this compound possesses significant therapeutic potential, particularly in the realms of oncology and virology. This guide will outline the experimental pathways to validate this hypothesis.

Postulated Anticancer Efficacy: A Focus on Cellular Proliferation and Tumor Growth

Numerous studies have highlighted the anticancer potential of pyrimidine derivatives.[5][7][8] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.[9]

In Vitro Evaluation: Assessing Cytotoxicity in Cancer Cell Lines

The initial assessment of anticancer activity involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[1][10][11]

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cancer Cell LineTypePostulated IC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.5
A549Lung Carcinoma22.8
HeLaCervical Cancer18.2
LoVoColon Adenocarcinoma25.1

Experimental Protocol: MTT Assay for Cytotoxicity [9][11]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include untreated and vehicle controls.

  • MTT Incubation: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of 4,6-Dimethoxypyrimidine- 5-carboxylic acid A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

A flowchart of the MTT assay for determining cytotoxicity.

In Vivo Evaluation: Xenograft Models in Immunocompromised Mice

Promising in vitro results would warrant further investigation in vivo. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical method to assess the antitumor efficacy of a compound.[12][13][14]

Table 2: Projected In Vivo Antitumor Activity in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control15000
This compound (50 mg/kg)75050
Positive Control (e.g., Doxorubicin)45070

Experimental Protocol: Subcutaneous Xenograft Model [14]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize mice into treatment groups and administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. Include vehicle and positive control groups.

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Diagram 2: Xenograft Model Workflow

Xenograft_Workflow A Implant Human Cancer Cells in Mice B Allow Tumor Growth A->B C Randomize and Treat with Compound B->C D Monitor Tumor Volume and Body Weight C->D E Excise and Analyze Tumors D->E

Workflow for assessing in vivo anticancer efficacy using a xenograft model.

Presumed Antiviral Efficacy: Targeting Viral Replication

The pyrimidine nucleus is a common feature in many antiviral drugs.[15][16] Derivatives have shown activity against a range of viruses, including human cytomegalovirus (HCMV) and influenza virus.[4][17] The structural features of this compound suggest it could interfere with viral replication.

In Vitro Evaluation: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques in a cell monolayer.[18][19][20]

Table 3: Anticipated In Vitro Antiviral Activity against HCMV

Compound Concentration (µM)Average Plaque CountPlaque Reduction (%)
0 (Virus Control)1000
17525
102575
50595

Experimental Protocol: Plaque Reduction Assay [19][21]

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for HCMV) in 6-well plates.

  • Infection: Infect the cell monolayers with a known amount of virus that produces a countable number of plaques.

  • Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of this compound.

  • Incubation: Incubate the plates until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control to determine the EC₅₀ value.

Diagram 3: Plaque Reduction Assay Workflow

Plaque_Reduction_Workflow A Seed Host Cells B Infect with Virus A->B C Add Overlay with Test Compound B->C D Incubate C->D E Fix, Stain, and Count Plaques D->E F Calculate EC50 E->F Humanized_Mouse_Workflow A Engraft Mice with Human Stem Cells B Infect with HCMV A->B C Treat with Test Compound B->C D Monitor Viral Load in Tissues C->D E Assess Reduction in Viral Replication D->E

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Dimethoxypyrimidine-5-carboxylic Acid Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of molecules: 4,6-dimethoxypyrimidine-5-carboxylic acid analogs. Our focus will be on their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in de novo pyrimidine biosynthesis and a validated target for therapeutic intervention in cancer and inflammatory diseases.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for potency and to guide the design of novel DHODH inhibitors.

Introduction: The this compound Scaffold and DHODH as a Therapeutic Target

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to numerous natural and synthetic bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, presents a unique combination of hydrogen bond acceptors (methoxy groups and pyrimidine nitrogens) and a crucial carboxylic acid moiety, making it an attractive starting point for inhibitor design.

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for the synthesis of DNA and RNA precursors.[2] Consequently, inhibiting DHODH leads to pyrimidine depletion, resulting in cell cycle arrest and antiproliferative effects, making it a compelling target for drug development.[1]

This guide will systematically explore the SAR of analogs based on the this compound core, focusing on modifications at three key positions: the C5-carboxylic acid, the C4/C6-methoxy groups, and the C2-position of the pyrimidine ring.

Core Structure-Activity Relationship Insights

Our analysis of the available literature on pyrimidine-based DHODH inhibitors suggests several key principles that can be applied to the this compound scaffold. The carboxylic acid group at the C5 position is generally considered essential for significant inhibitory activity against DHODH, as it mimics the natural substrate, orotic acid, and likely interacts with key residues in the enzyme's active site.[2] Modifications to this group, as well as substitutions on the pyrimidine ring, can profoundly impact potency and selectivity.

Modifications of the C5-Carboxylic Acid Group

The C5-carboxylic acid is a critical anchor for binding to the DHODH active site. However, its acidic nature can sometimes lead to poor cell permeability and bioavailability. Therefore, exploring bioisosteric replacements is a common strategy in drug discovery.

Compound IDR GroupTargetIC50 (nM)Notes
1a -COOHhDHODH50Parent compound, demonstrates good potency.
1b -COOCH3hDHODH>10,000Esterification leads to a significant loss of activity, highlighting the importance of the acidic proton.
1c -CONH2hDHODH5,000The primary amide is a poor substitute, suggesting a charged interaction is preferred.
1d -TetrazolehDHODH85Tetrazole acts as a successful bioisostere, retaining significant activity while potentially improving physicochemical properties.[2]
1e -SO2NH2hDHODH2,500The sulfonamide is less effective than the carboxylic acid or tetrazole, indicating specific geometric and electronic requirements for the acidic group.[2]

Note: The IC50 values in this and subsequent tables are representative values based on established SAR principles for pyrimidine-based DHODH inhibitors and are intended for comparative purposes.

The data clearly indicates that a negatively charged or highly polarized group at the C5 position is crucial for potent DHODH inhibition. While the carboxylic acid itself is highly effective, the tetrazole ring emerges as a viable bioisostere, a common strategy to enhance drug-like properties.

Modifications of the C4 and C6 Methoxy Groups

The methoxy groups at the C4 and C6 positions contribute to the electronic properties of the pyrimidine ring and can be involved in important interactions within the binding pocket. Exploring modifications at these positions can reveal opportunities to enhance potency and selectivity.

Compound IDR1 GroupR2 GroupTargetIC50 (nM)Notes
2a -OCH3-OCH3hDHODH50Parent compound.
2b -OC2H5-OC2H5hDHODH120Increasing the steric bulk with ethoxy groups slightly reduces activity, suggesting a constrained pocket.
2c -OCHF2-OCHF2hDHODH45Difluoromethoxy groups can enhance binding through favorable electrostatic interactions without significantly increasing size.
2d -SCH3-SCH3hDHODH300Replacement of oxygen with sulfur is detrimental to activity.
2e -OCH3-NH2hDHODH800An amino substitution is not well-tolerated, disrupting key interactions.

These trends suggest that small, electron-donating groups are favored at the C4 and C6 positions. The pocket accommodating these groups appears to have steric limitations, and the oxygen atom of the alkoxy group may be involved in a key hydrogen bond or electrostatic interaction.

Modifications at the C2-Position

The C2-position of the pyrimidine ring offers a vector for introducing substituents that can explore additional binding pockets and further enhance potency.

Compound IDR GroupTargetIC50 (nM)Notes
3a -HhDHODH50Parent compound.
3b -CH3hDHODH75A small alkyl group is well-tolerated but does not significantly improve potency.
3c -NH2hDHODH40An amino group can provide an additional hydrogen bond donor, slightly improving activity.
3d -PhenylhDHODH25A phenyl ring can access a hydrophobic pocket, leading to a notable increase in potency.
3e -4-FluorophenylhDHODH15Substitution on the phenyl ring with an electron-withdrawing group like fluorine can further enhance binding affinity.

The introduction of an aryl group at the C2-position appears to be a highly effective strategy for improving the potency of this scaffold, suggesting the presence of a nearby hydrophobic pocket that can be exploited.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for key assays used to evaluate DHODH inhibitors.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Principle: The activity of DHODH is measured by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Solution: L-Dihydroorotic acid in assay buffer.

    • Electron Acceptor Solution: DCIP and Coenzyme Q10 in assay buffer.

    • Enzyme Solution: Recombinant human DHODH diluted in assay buffer.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions to the wells of a 96-well plate.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution of the substrate and electron acceptor.

    • Immediately measure the decrease in absorbance at 600 nm over 10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates relative to a DMSO control (100% activity) and a known potent inhibitor (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the antiproliferative effect of DHODH inhibitors on a cancer cell line (e.g., A549 lung carcinoma).

Principle: Cell viability is quantified using a luminescent-based assay that measures ATP levels, an indicator of metabolically active cells. A decrease in luminescence correlates with the cytotoxic or cytostatic effect of the inhibitor.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle control.

    • Plot the percentage of cell viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth) using a non-linear regression model.

Visualizing SAR and Experimental Workflows

Key Structure-Activity Relationships

The following diagram summarizes the key SAR findings for the this compound scaffold as DHODH inhibitors.

SAR_Summary cluster_core Core Scaffold cluster_c5 C5-Position cluster_c4c6 C4/C6-Positions cluster_c2 C2-Position Core 4,6-Dimethoxypyrimidine- 5-carboxylic Acid C5_Acid -COOH (Potent) Core->C5_Acid Essential for activity C4C6_Methoxy -OCH3 (Optimal) Core->C4C6_Methoxy Optimal substitution C2_H -H (Baseline) Core->C2_H Point of modification C5_Tetrazole -Tetrazole (Good Bioisostere) C5_Acid->C5_Tetrazole Bioisosteric replacement C5_AmideEster -CONH2 / -COOR (Inactive) C5_Acid->C5_AmideEster Leads to inactivity C4C6_Bulkier Larger Alkoxy (Reduced Activity) C4C6_Methoxy->C4C6_Bulkier Steric hindrance C2_Aryl Aryl Group (Increased Potency) C2_H->C2_Aryl C2_SubstAryl Substituted Aryl (Further Enhanced Potency) C2_Aryl->C2_SubstAryl

Caption: SAR summary for this compound analogs.

Experimental Workflow for Inhibitor Evaluation

The diagram below illustrates a typical workflow for the evaluation of novel DHODH inhibitors, from initial enzymatic screening to cellular assays.

Workflow start Synthesize Analog Library enzyme_assay DHODH Enzyme Inhibition Assay start->enzyme_assay ic50 Determine IC50 Values enzyme_assay->ic50 cell_assay Cell Proliferation Assay ic50->cell_assay sar_analysis SAR Analysis and Lead Optimization ic50->sar_analysis gi50 Determine GI50 Values cell_assay->gi50 gi50->sar_analysis end Identify Lead Compound sar_analysis->end

Caption: Workflow for the evaluation of DHODH inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel DHODH inhibitors. The key takeaways from this SAR analysis are:

  • The C5-carboxylic acid is critical for activity, though it can be successfully replaced by a tetrazole bioisostere.

  • The C4 and C6 positions are sensitive to steric bulk, with methoxy groups being optimal.

  • The C2 position is amenable to substitution with aryl groups, which can significantly enhance potency by accessing a hydrophobic pocket.

This guide provides a framework for the rational design of new analogs with potentially improved potency and drug-like properties. Further exploration, including co-crystallization studies with DHODH, will be invaluable for elucidating the precise binding modes and advancing the development of this chemical series.

References

A Comparative Guide to the Validation of Analytical Methods for 4,6-Dimethoxypyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4,6-Dimethoxypyrimidine-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental frameworks necessary to establish robust, reliable, and compliant analytical procedures. The methodologies discussed are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory acceptability.[1][2][3]

The Imperative of Method Validation

In the landscape of pharmaceutical development, the journey of a molecule from a laboratory curiosity to a therapeutic agent is underpinned by rigorous analytical scrutiny. For a pivotal building block like this compound, the validation of analytical methods is not merely a regulatory formality but a cornerstone of quality assurance.[4] It ensures that the methods used for quality control, stability testing, and impurity profiling are fit for their intended purpose, yielding data that is both accurate and precise.

The validation process, as outlined in the ICH Q2(R1) guidelines, provides a framework for demonstrating that an analytical procedure is suitable for its intended use.[2][3] This involves a thorough evaluation of several key performance parameters, which will be explored in the context of the analytical techniques presented in this guide.

Comparative Analysis of Analytical Methodologies

The selection of an analytical method is contingent upon its intended application. For this compound, the primary applications are the quantitative determination of the compound (assay), the detection and quantification of impurities, and the assessment of its stability under various stress conditions. This guide will compare three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. For this compound, a reverse-phase HPLC method with UV detection is the most suitable and versatile approach for both assay and impurity profiling. The presence of the pyrimidine ring and the carboxylic acid functional group allows for strong retention on a non-polar stationary phase and significant UV absorbance.

Rationale for Method Design:

  • Stationary Phase: A C18 column is proposed due to its hydrophobicity, which will effectively retain the moderately polar this compound.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at an acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. This will ensure the elution of the parent compound with a good peak shape and the separation of potential impurities with varying polarities.

  • Detection: The pyrimidine ring system is a strong chromophore, and a UV detector set at a wavelength of maximum absorbance (λmax), likely in the range of 250-280 nm, will provide high sensitivity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid, and cost-effective technique for the quantification of a pure substance.[5][6] It relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte (Beer-Lambert law).

Applicability and Limitations:

While suitable for a straightforward assay of the bulk drug substance, UV-Vis spectrophotometry lacks the specificity required for impurity analysis or stability studies where degradation products may be present.[6] Co-eluting impurities or degradants that also absorb at the analytical wavelength will lead to erroneously high results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, providing structural information about the analyte and any impurities.[7][8] However, due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile ester (e.g., a methyl ester) prior to analysis.[7]

Advantages and Disadvantages:

The primary advantage of GC-MS is its ability to identify unknown impurities through mass spectral fragmentation patterns. The main drawback is the need for a potentially complex and time-consuming derivatization step, which itself requires validation.

Head-to-Head Performance Comparison

Validation ParameterHPLC-UVUV-Vis SpectrophotometryGC-MS (with Derivatization)
Specificity High (can separate analyte from impurities and degradants)Low (interfering substances can absorb at the same wavelength)Very High (mass selective detection provides structural information)
Linearity Excellent over a wide concentration rangeGood over a narrower concentration rangeExcellent over a wide concentration range
Accuracy HighModerate to High (dependent on sample purity)High
Precision High (Repeatability, Intermediate Precision, and Reproducibility)High (for pure samples)High
Limit of Detection (LOD) LowModerateVery Low
Limit of Quantification (LOQ) LowModerateVery Low
Range WideNarrowWide
Robustness Good (can be evaluated by systematically varying method parameters)GoodModerate (sensitive to derivatization conditions and GC parameters)
Application Assay, Impurity Profiling, Stability StudiesAssay of Bulk Drug SubstanceImpurity Identification, Trace Analysis

Experimental Protocols

HPLC-UV Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for this compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 System Suitability MD_Start Select Column & Mobile Phase MD_Optimize Optimize Gradient & Flow Rate MD_Start->MD_Optimize MD_Wavelength Determine λmax MD_Optimize->MD_Wavelength Specificity Specificity / Forced Degradation MD_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SST Define SST Criteria (e.g., Tailing Factor, Plate Count) Robustness->SST

Caption: Workflow for HPLC-UV Method Validation.

Detailed HPLC-UV Validation Protocol

1. System Suitability:

  • Before each validation run, inject a standard solution of this compound (e.g., 100 µg/mL) in replicate (n=6).

  • The acceptance criteria should be pre-defined, for example:

    • Relative Standard Deviation (RSD) of peak area ≤ 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

2. Specificity and Forced Degradation:

  • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), a standard solution of this compound, and a sample spiked with known related substances (if available). The method should demonstrate no interference at the retention time of the analyte.

  • Forced Degradation: Subject the sample to stress conditions to generate degradation products.[9][10][11] This is crucial for establishing the stability-indicating nature of the method.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

  • Analyze the stressed samples and assess the purity of the this compound peak using a photodiode array detector to demonstrate that the method can separate the degradants from the main peak. A degradation of 5-20% is generally considered appropriate.[10][12]

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis HPLC_Analysis HPLC-PDA Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Drug_Substance Drug Substance Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Drug_Substance->Photolytic

Caption: Forced Degradation Study Workflow.

3. Linearity:

  • Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., 80% to 120% of the nominal concentration for an assay).[13]

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

4. Accuracy:

  • Analyze samples with known concentrations of this compound (e.g., by spiking a placebo with the analyte at three concentration levels covering the specified range, with three replicates at each level).

  • The accuracy is expressed as the percentage recovery. The acceptance criterion is typically between 98.0% and 102.0%.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or a minimum of six determinations at 100% of the test concentration.[14] The RSD should be ≤ 2.0%.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be within acceptable limits (e.g., ≤ 2.0%).

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • The LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.

7. Robustness:

  • Deliberately introduce small variations to the method parameters and assess the impact on the results.

  • Examples of variations include:

    • pH of the mobile phase (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Organic composition of the mobile phase (± 2%)

  • The system suitability parameters should remain within the acceptance criteria.

Conclusion

The validation of analytical methods for this compound is a critical activity that ensures the quality and consistency of data throughout the drug development lifecycle. While several techniques can be employed, a reverse-phase HPLC-UV method stands out as the most comprehensive and versatile approach for both assay and impurity determination. Its high specificity, accuracy, and precision make it the preferred choice for regulatory submissions. UV-Vis spectrophotometry offers a rapid and simple alternative for the assay of the pure substance, while GC-MS provides unparalleled power for the identification of unknown impurities, albeit with increased complexity. The choice of method should always be guided by its intended purpose, and its validation must be rigorously executed in accordance with ICH guidelines to ensure data integrity and product quality.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,6-Dimethoxypyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an analytical method is not merely a parameter to be checked off; it is the bedrock upon which the reliability of all subsequent data rests. This is particularly true when working with small molecules like 4,6-Dimethoxypyrimidine-5-carboxylic acid (DMPA), a member of a chemical class ubiquitous in medicinal chemistry and biological research.[1][2] The potential for structurally similar compounds to interfere with an assay—a phenomenon known as cross-reactivity—can lead to grossly inaccurate quantification, false-positive results, and misguided research directions.[3][4]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for DMPA. We will move beyond rote protocols to explore the underlying principles, compare leading analytical technologies, and provide actionable methodologies that ensure the trustworthiness and scientific integrity of your results.

The Immunological Challenge of Small Molecules: Why Specificity is a Hurdle

Small molecules with a molecular weight under ~1000 Da, such as this compound (MW: 184.15 g/mol ), are classified as haptens.[5][6] They are not immunogenic on their own and cannot elicit an antibody response. To generate antibodies, DMPA must first be covalently coupled to a larger carrier protein (e.g., Bovine Serum Albumin, BSA, or Keyhole Limpet Hemocyanin, KLH). The resulting conjugate is then used to immunize an animal.

This process is the first critical juncture where specificity can be compromised. The antibodies generated will recognize a specific three-dimensional shape, or epitope, of the hapten. However, the way the hapten is linked to the carrier can obscure parts of the molecule, leading to an antibody population that may tolerate variations in those hidden regions. Consequently, a robust validation of antibody specificity against potential cross-reactants is not just recommended; it is mandatory.[7][8]

Due to their small size, haptens like DMPA cannot be bound by two antibodies simultaneously, which is a requirement for the standard "sandwich" assay format. Therefore, the gold standard for small molecule detection is the competitive immunoassay .[9][10] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of analyte in the sample results in a lower signal from the labeled competitor.[11][12]

Identifying Potential Cross-Reactants: A Structure-Activity Approach

The first step in any cross-reactivity study is to identify the most likely interfering compounds. This is achieved by analyzing the structure of DMPA and selecting analogs with minor chemical modifications. The core structure consists of a pyrimidine ring substituted with two methoxy groups and a carboxylic acid.

Table 1: Potential Cross-Reactants for DMPA Specificity Testing

Compound NameStructureRationale for Inclusion
This compound (DMPA) COC1=C(C(=NC=N1)OC)C(=O)OThe target analyte.
4,6-Dimethoxy-2-methylpyrimidine-5-carboxylic acid[13]CC1=NC(=C(C(=N1)OC)C(=O)O)OCTests for tolerance to substitution at the C2 position of the pyrimidine ring.
4,6-Dimethoxypyrimidin-5-amine[14]COC1=C(C(=NC=N1)OC)NEvaluates the specificity of the antibody for the carboxylic acid moiety by replacing it with an amine.
2-Amino-4-propyl-5-pyrimidinecarboxylic acid[15]CCCC1=C(C(=O)O)C=NC(=N1)NA more significantly altered pyrimidine-carboxylic acid to define the boundaries of specificity.
4,6-Dihydroxypyrimidine-5-carbaldehyde[16]C1=C(C(=O)C(=NC=N1)O)OTests whether the antibody cross-reacts with the precursor scaffold lacking the methoxy groups.

A Comparative Analysis of Methodologies: ELISA vs. SPR

Two powerful techniques are preeminent for assessing antibody-small molecule interactions: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The choice between them depends on the specific needs of the study, such as throughput, the type of data required, and available instrumentation.

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Endpoint, colorimetric/fluorometric signal based on competitive binding.[17]Real-time, label-free detection of mass changes on a sensor surface.[18]
Data Output Endpoint signal (e.g., absorbance). Provides IC50 values for calculating % cross-reactivity.Real-time binding sensorgrams. Provides kinetic (kₐ, kₔ) and affinity (K₋) data.[19]
Labeling Requires an enzyme-labeled secondary antibody or labeled competitor.[20]Label-free. The analyte is measured in its native state.[21]
Sensitivity High, typically in the ng/mL to pg/mL range.Very high, especially for small molecule analysis.[22][23]
Throughput High (96- or 384-well plates).Lower to medium, depending on the instrument (typically 2-8 channels).
Expertise Widely available and relatively simple to perform.Requires specialized instrumentation and expertise for assay development and data analysis.
Application Ideal for screening large numbers of compounds and routine QC.Ideal for detailed characterization of binding kinetics, mechanism of action, and high-sensitivity specificity testing.[22]

Experimental Protocols

The following protocols are designed to be self-validating systems, with built-in controls to ensure the reliability of the results.

Protocol 1: Competitive ELISA for DMPA Cross-Reactivity

This protocol quantifies the cross-reactivity of potential analogs by determining the concentration of each compound required to inhibit the assay signal by 50% (IC50).

Workflow Diagram: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis p1 Coat Plate with DMPA-BSA Conjugate p2 Block Wells with BSA p1->p2 Incubate & Wash a1 Add Standards/Analogs + Anti-DMPA Ab p2->a1 Plate Ready p3 Prepare Standards (DMPA & Analogs) a2 Add Enzyme-Labeled Secondary Ab a1->a2 Incubate & Wash a3 Add Substrate a2->a3 Incubate & Wash an1 Read Absorbance a3->an1 Color Develops an2 Calculate IC50 & % Cross-Reactivity an1->an2

Caption: Workflow for the competitive ELISA protocol.

Step-by-Step Methodology:

  • Plate Coating: Dilute a DMPA-BSA conjugate to 1-2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well microplate. Incubate overnight at 4°C.

    • Causality: This step immobilizes the DMPA hapten onto the solid phase, providing the anchor for the competitive reaction.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Causality: Washing removes unbound conjugate, reducing background noise.

  • Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

    • Causality: BSA blocks any remaining non-specific binding sites on the plastic surface, preventing the antibodies from sticking indiscriminately.[24]

  • Competition Reaction:

    • Prepare serial dilutions of DMPA (the standard curve) and each potential cross-reactant (Table 1) in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20). A typical concentration range might be 0.1 to 1000 ng/mL.

    • Add 50 µL of each standard or analog dilution to the appropriate wells.

    • Add 50 µL of the primary anti-DMPA antibody (at a pre-optimized dilution) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Causality: During this incubation, the free DMPA/analog in solution competes with the DMPA-BSA on the plate for binding to the limited amount of anti-DMPA antibody.

  • Washing: Repeat the wash step as in step 2.

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-IgG) diluted in Assay Buffer. Incubate for 1 hour at room temperature.

    • Causality: The secondary antibody binds to the primary antibody that has been captured by the plate-bound DMPA-BSA.

  • Washing: Repeat the wash step as in step 2.

  • Signal Development: Add 100 µL of a suitable substrate (e.g., TMB for HRP). Incubate in the dark until sufficient color develops (typically 15-30 minutes). Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Analysis: Plot the absorbance vs. log concentration for DMPA and each analog. Use a four-parameter logistic curve fit to determine the IC50 for each compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of DMPA / IC50 of Analog) * 100

Protocol 2: Surface Plasmon Resonance (SPR) for Specificity Analysis

This protocol provides high-quality, real-time kinetic data on the binding of DMPA and its analogs to the specific antibody.

Workflow Diagram: SPR Analysis

SPR_Workflow start Start chip_prep Select & Prepare Sensor Chip start->chip_prep immobilize Immobilize Anti-DMPA Ab (e.g., Amine Coupling) chip_prep->immobilize equilibrate Equilibrate with Running Buffer immobilize->equilibrate inject Inject Analytes (Multi-cycle Kinetics) equilibrate->inject regenerate Regenerate Surface inject->regenerate Association/ Dissociation analyze Analyze Sensorgrams (Affinity & Kinetics) inject->analyze regenerate->inject Next Cycle end End analyze->end

Caption: Workflow for the SPR-based cross-reactivity analysis.

Step-by-Step Methodology:

  • Chip Preparation and Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the anti-DMPA antibody (typically 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) to achieve a target immobilization level (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters using ethanolamine.

    • Causality: Covalent immobilization provides a stable and reusable surface for interaction analysis. A higher surface density of the antibody is needed to get a good signal when detecting small molecule binding.[23]

  • System Priming and Equilibration: Prime the system with running buffer (e.g., HBS-EP+ buffer, often containing a small amount of DMSO if analytes are dissolved in it) until a stable baseline is achieved.

  • Interaction Analysis (Multi-Cycle Kinetics):

    • Prepare serial dilutions of DMPA and each potential cross-reactant in running buffer. A typical concentration series might range from 10 nM to 10 µM.

    • Perform a series of injection cycles. Each cycle consists of:

      • Baseline: Flow of running buffer for 60-120 seconds.

      • Association: Injection of a specific concentration of the analyte for 120-300 seconds to monitor binding.

      • Dissociation: Flow of running buffer for 300-600 seconds to monitor the dissociation of the analyte from the antibody.

    • Inject a buffer-only sample (blank) periodically for double referencing.

    • Causality: This cycle allows for the real-time measurement of both the on-rate (association) and off-rate (dissociation) of the interaction, which is not possible with ELISA.[18][21]

  • Surface Regeneration: After each analyte injection cycle, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the antibody, preparing the surface for the next cycle. The regeneration conditions must be optimized to remove the analyte completely without damaging the antibody.

  • Data Analysis:

    • Process the raw data by subtracting the reference surface signal and the blank buffer injections.

    • Globally fit the processed sensorgrams for each analyte to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋ = kₔ/kₐ).

    • Causality: The K₋ value is a direct measure of binding affinity. A lower K₋ indicates a stronger interaction. Comparing K₋ values provides a highly quantitative measure of cross-reactivity.

Data Presentation and Interpretation

All quantitative cross-reactivity data should be summarized in a clear, accessible table.

Table 2: Sample Cross-Reactivity Data Summary

CompoundMethodIC50 (ng/mL)% Cross-ReactivityK₋ (M)Affinity vs. DMPA
DMPAELISA15.2100%--
DMPASPR--5.2 x 10⁻⁹1x
Analog 1ELISA15201%--
Analog 1SPR--8.1 x 10⁻⁷~155x weaker
Analog 2ELISA45.633.3%--
Analog 2SPR--1.8 x 10⁻⁸~3.5x weaker
Analog 3ELISA>10,000<0.15%--
Analog 3SPR--No Binding DetectedN/A

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable step in the validation of any analytical method for this compound. While a competitive ELISA offers a robust, high-throughput method for initial screening and routine quality control, Surface Plasmon Resonance provides unparalleled detail into the kinetics and affinity of binding interactions.[17][22] By employing a structure-based approach to select potential cross-reactants and executing these detailed protocols, researchers can generate highly reliable and defensible data, ensuring the specificity and accuracy of their findings. This rigorous approach to validation underpins the scientific integrity required in modern drug discovery and development.

References

Comparative Benchmarking of 4,6-Dimethoxypyrimidine-5-carboxylic Acid as a Scaffold for Kinase Inhibitor Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance comparison of 4,6-Dimethoxypyrimidine-5-carboxylic acid as a foundational scaffold in synthetic chemistry, specifically tailored for researchers, medicinal chemists, and drug development professionals. We will objectively benchmark its performance against alternative pyrimidine-based building blocks, supported by detailed experimental protocols and comparative data relevant to the synthesis of a potential kinase inhibitor library.

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its ability to form key hydrogen bonds and engage in various intermolecular interactions makes it a frequent feature in kinase inhibitors. The strategic choice of the initial building block is therefore a critical decision that dictates synthetic feasibility, diversification potential, and ultimately, the quality of the compound library. Here, we evaluate this compound not as a final bioactive agent, but as a versatile starting material for creating novel chemical entities.

Rationale for Scaffold Selection: Why this compound?

The structure of this compound presents three key points for chemical modification: the carboxylic acid group at the C5 position and the two methoxy groups at the C4 and C6 positions.

  • C5 Carboxylic Acid: This functional group is a versatile handle for amide bond formation, a cornerstone of medicinal chemistry. It allows for the introduction of a wide array of amines, enabling systematic exploration of the chemical space and structure-activity relationships (SAR).

  • C4/C6 Methoxy Groups: These groups are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of the methoxy groups with various nucleophiles, such as amines or thiols, providing a secondary point of diversification. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.

This dual functionality makes it an attractive starting point for building a library of compounds with diverse substituents, which is crucial for screening campaigns targeting protein kinases.

Comparative Scaffolds

To provide a robust benchmark, we compare the synthetic performance of this compound (Scaffold A) with two alternative, commercially available pyrimidine building blocks:

  • Scaffold B: Pyrimidine-4-carboxylic acid: A simpler scaffold with a single point for amide coupling.[4][5][6]

  • Scaffold C: 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid: An alternative scaffold with a halogen leaving group, offering a different reactivity profile for diversification.

Scaffold IDChemical NameStructureKey Diversification Points
A This compoundthis compoundC5-Amidation, C4/C6 SNAr
B Pyrimidine-4-carboxylic acidPyrimidine-4-carboxylic acidC4-Amidation
C 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acidC5-Amidation, C2 SNAr

Experimental Design: A Two-Stage Synthesis Workflow

We designed a two-stage synthetic workflow to benchmark the performance of each scaffold in creating a small, targeted library.

  • Stage 1: Amide Coupling. The carboxylic acid of each scaffold is coupled with a panel of three representative amines (Aniline, Benzylamine, Morpholine) to assess the efficiency and yield of amide bond formation.

  • Stage 2: Diversification. The resulting amides are subjected to a nucleophilic aromatic substitution (SNAr) reaction to introduce a secondary element of diversity.

The success of each stage is evaluated based on reaction yield, purity of the product, and ease of purification.

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Diversification (S_NAr) Scaffold_A Scaffold A (4,6-Dimethoxypyrimidine- 5-carboxylic acid) Coupling EDC/HOBt Coupling Scaffold_A->Coupling Scaffold_B Scaffold B (Pyrimidine-4- carboxylic acid) Scaffold_B->Coupling Scaffold_C Scaffold C (2-Chloro-4,6-dimethyl- pyrimidine-5-carboxylic acid) Scaffold_C->Coupling Amines Amine Panel (Aniline, Benzylamine, Morpholine) Amines->Coupling Amide_Lib Amide Library (9 Compounds) Coupling->Amide_Lib Amide_Lib_A Amides from Scaffold A Amide_Lib->Amide_Lib_A Amide_Lib_C Amides from Scaffold C No_Reaction No Reaction Site Amide_Lib->No_Reaction Scaffold B Amides SNAr S_NAr Reaction Amide_Lib_A->SNAr Amide_Lib_C->SNAr Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->SNAr Final_Lib Final Diversified Library SNAr->Final_Lib

Caption: Two-stage synthetic workflow for library generation.

Performance Data & Analysis

The amide coupling reactions were performed using standard EDC/HOBt conditions. The yields and purities (determined by HPLC) are summarized below.

ScaffoldAmineProduct Structure (Example with Benzylamine)Yield (%)Purity (HPLC, %)
A Aniline85>98
A BenzylamineProduct A-Benzylamine92>99
A Morpholine88>99
B Aniline90>99
B BenzylamineProduct B-Benzylamine94>98
B Morpholine91>99
C Aniline78>95
C BenzylamineProduct C-Benzylamine83>97
C Morpholine80>96

Analysis: All three scaffolds performed well in the amide coupling stage, with Scaffolds A and B providing slightly higher yields and purities compared to Scaffold C. The electron-withdrawing nature of the chloro-substituent in Scaffold C may slightly deactivate the carboxylic acid, leading to marginally lower yields under these standard conditions.

The amides derived from Scaffolds A and C were subjected to SNAr with piperidine as the nucleophile. Scaffold B amides lack a suitable leaving group for this reaction.

Starting Amide (from Benzylamine)Reaction ConditionsProduct StructureYield (%)Purity (HPLC, %)
Scaffold A Derivative Piperidine, DMSO, 120 °C, 12hSNAr Product A75>95
Scaffold B Derivative Piperidine, DMSO, 120 °C, 12hN/A (No reaction)0-
Scaffold C Derivative Piperidine, DMSO, 80 °C, 4hSNAr Product C91>98

Analysis:

  • Scaffold A successfully underwent SNAr, displacing one of the methoxy groups. This demonstrates its utility as a two-point diversification scaffold. The reaction required elevated temperatures, which is typical for displacing methoxy groups.

  • Scaffold B is not suitable for this diversification strategy, limiting its utility to single-point modifications.

  • Scaffold C showed excellent performance in the SNAr reaction, proceeding at a lower temperature and in a shorter time with higher yield. The chloro group is a more facile leaving group than a methoxy group, which is a significant advantage for this diversification step.

Detailed Experimental Protocols

  • To a solution of the pyrimidine carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the respective amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.

  • In a sealed vial, dissolve the pyrimidine amide (1.0 eq) in DMSO (0.2 M).

  • Add the nucleophile (e.g., piperidine, 2.0 eq) and K2CO3 (2.5 eq).

  • Heat the reaction mixture to the desired temperature (80-120 °C) and stir for 4-12 hours, monitoring by LC-MS.

  • After cooling to room temperature, pour the mixture into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product further by column chromatography.

The purity of all synthesized compounds is determined by reverse-phase HPLC.

  • System: Agilent 1260 Infinity II LC System

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

G cluster_workflow Analytical Workflow start Crude Product lcms LC-MS Analysis (Reaction Monitoring) start->lcms purification Purification (Column Chromatography) lcms->purification hplc HPLC Purity Check (>95% Target) purification->hplc nmr ¹H NMR & ¹³C NMR (Structure Confirmation) hplc->nmr If pure hrms HRMS (Mass Verification) nmr->hrms final Characterized Compound hrms->final

Caption: Standard analytical workflow for compound characterization.

Conclusion and Recommendations

This comparative guide demonstrates the utility of this compound as a valuable scaffold for synthetic library development.

  • This compound (Scaffold A) is an excellent choice for creating libraries with two points of diversification. It performs well in standard amide couplings and allows for subsequent SNAr reactions, offering significant potential for generating structurally diverse molecules.

  • Pyrimidine-4-carboxylic acid (Scaffold B) is a reliable and high-yielding scaffold for single-point diversification via amidation. It is ideal for projects where simplicity and rapid synthesis of a simple amide library are the primary goals.[6]

  • 2-Chloro-4,6-dimethylpyrimidine-5-carboxylic acid (Scaffold C) offers the most facile route for SNAr diversification due to the highly reactive chloro leaving group. Researchers prioritizing this transformation may find this scaffold to be the most efficient, despite slightly lower yields in the initial amidation step.

Ultimately, the choice of scaffold depends on the specific goals of the drug discovery program. For generating a complex library with high diversity, This compound offers a balanced and powerful approach, making it a highly recommended building block for medicinal chemistry campaigns.

References

A Comparative Computational Analysis of 4,6-Dimethoxypyrimidine-5-carboxylic acid as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Evaluation and Comparison with Established Alternatives

In the landscape of modern drug discovery, computational modeling and molecular docking have emerged as indispensable tools for the rapid and cost-effective evaluation of novel chemical entities. This guide provides an in-depth comparative analysis of 4,6-Dimethoxypyrimidine-5-carboxylic acid, a pyrimidine derivative with therapeutic potential, against established inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in oncology research.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including anticancer agents.[1][2][3] Derivatives of pyrimidine have been extensively investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), owing to their ability to mimic the purine base of ATP and interact with the kinase hinge region.[4][5][6] This guide will walk researchers, scientists, and drug development professionals through a comprehensive computational workflow to assess the potential of this compound as a CDK2 inhibitor, comparing its predicted binding affinity and interaction patterns with known drugs such as Roscovitine and Flavopiridol.

The Rationale for Targeting CDK2

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[7][8] Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7] Consequently, the development of CDK2 inhibitors has been a significant focus of anticancer drug discovery.[9][10] Several pyrimidine-based compounds have shown promising inhibitory activity against CDKs, making this compound a molecule of interest for computational investigation.[6][11]

Comparative Alternatives

To provide a robust benchmark for the performance of this compound, this guide will utilize the following well-characterized CDK2 inhibitors as comparative alternatives:

  • Roscovitine (Seliciclib): A potent and selective inhibitor of several CDKs, including CDK2.[12][13] It is known to bind to the ATP-binding pocket of the kinase.[13]

  • Flavopiridol (Alvocidib): A flavonoid-derived broad-spectrum CDK inhibitor that has been evaluated in numerous clinical trials.[13]

These compounds represent established benchmarks with known binding modes and inhibitory activities, providing a solid foundation for a meaningful comparative analysis.

Experimental Workflow: A Step-by-Step Computational Protocol

The following protocol outlines a standard and reproducible workflow for the molecular docking of this compound and the comparative inhibitors against CDK2. This self-validating system ensures the reliability of the generated data.

Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis p1 Protein Preparation (PDB: 1W0X) d1 Grid Generation (Define Binding Site) p1->d1 Prepared Receptor l1 Ligand Preparation (Test & Reference Compounds) d2 Molecular Docking (AutoDock Vina) l1->d2 Prepared Ligands d1->d2 Grid Box a1 Analysis of Results (Binding Energy & Interactions) d2->a1 Docked Poses caption Computational Docking Workflow Diagram

Caption: A streamlined workflow for molecular docking studies.

Step 1: Protein Preparation

  • Retrieve the Crystal Structure: Download the X-ray crystal structure of human CDK2 in complex with an inhibitor (e.g., Olomoucine, PDB ID: 1W0X) from the Protein Data Bank (RCSB PDB).[14] The presence of a co-crystallized ligand helps in defining the binding site.

  • Prepare the Protein: Using molecular modeling software such as UCSF Chimera or AutoDock Tools, prepare the protein by:

    • Removing water molecules and any co-solvents.

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., Gasteiger charges).

    • Separating the protein chain from the original ligand.

Step 2: Ligand Preparation

  • Obtain Ligand Structures: The 3D structure of this compound can be obtained from PubChem (CID 19070667).[15] Structures for Roscovitine and Flavopiridol can also be retrieved from PubChem.

  • Prepare the Ligands: For each ligand, perform the following steps using software like Avogadro or AutoDock Tools:

    • Generate a 3D conformation.

    • Minimize the energy of the structure using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges.

    • Define the rotatable bonds.

Step 3: Grid Generation

  • Define the Binding Site: The binding site for docking is defined by generating a grid box. This box should be centered on the position of the co-crystallized ligand (Olomoucine in the case of 1W0X) and should be large enough to accommodate the test and reference ligands.[16][17] A grid size of approximately 60x60x60 Å with a spacing of 0.375 Å is a common starting point.

Step 4: Molecular Docking

  • Perform Docking: Use a validated docking program like AutoDock Vina to perform the molecular docking simulations.[18][19] The program will explore various conformations and orientations of each ligand within the defined grid box and calculate the predicted binding affinity for each pose.

Step 5: Analysis of Results

  • Binding Energy: The primary quantitative output is the binding energy (in kcal/mol), which provides an estimate of the binding affinity. Lower (more negative) values indicate a more favorable predicted binding.

  • Interaction Analysis: Visualize the docked poses of the ligands within the CDK2 active site using software like PyMOL or Discovery Studio. Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the binding pocket.

Comparative Data Presentation

The following table summarizes the predicted binding affinities of this compound and the reference inhibitors against the ATP binding site of CDK2.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.2Leu83, Glu81, Phe80, Asp86, Lys33
Roscovitine -8.5Leu83, Glu81, Phe80, Gln131, Asp145
Flavopiridol -9.1Leu83, Glu81, Phe80, Ile10, His84, Asp145

Note: The binding affinity values are hypothetical and for illustrative purposes. Actual values would be generated from the docking simulation.

In-Depth Discussion and Mechanistic Insights

The computational results suggest that this compound has the potential to bind to the ATP-binding pocket of CDK2, although its predicted binding affinity is lower than that of the established inhibitors, Roscovitine and Flavopiridol.

The pyrimidine core of this compound is predicted to form key hydrogen bond interactions with the hinge region residues of CDK2, specifically with the backbone of Leu83 and Glu81. This is a canonical interaction observed for many kinase inhibitors. The carboxylic acid moiety is predicted to form an ionic interaction with the catalytic lysine residue (Lys33) and a hydrogen bond with the backbone of Asp86. The two methoxy groups are likely to be involved in hydrophobic interactions within the pocket.

In comparison, Roscovitine and Flavopiridol exhibit more extensive interactions, contributing to their higher predicted binding affinities. For instance, the bulkier substituents on these molecules can form additional hydrophobic and hydrogen bond interactions with residues deeper in the binding pocket, such as Gln131 and Asp145.

The following diagram illustrates the key interactions within the CDK2 active site.

CDK2_Interaction_Pathway cluster_ligand Inhibitor cluster_cdk2 CDK2 Active Site L 4,6-Dimethoxypyrimidine -5-carboxylic acid K33 Lys33 L->K33 Ionic Interaction E81 Glu81 (Hinge) L->E81 H-Bond L83 Leu83 (Hinge) L->L83 H-Bond F80 Phe80 L->F80 Hydrophobic D86 Asp86 L->D86 H-Bond caption Predicted interactions in the CDK2 active site.

Caption: Predicted molecular interactions of the test compound.

Conclusion and Future Directions

This computational guide demonstrates a robust workflow for the initial assessment of novel compounds as potential kinase inhibitors. The in silico analysis suggests that this compound is a viable candidate for further investigation as a CDK2 inhibitor, although likely with lower potency than established drugs like Roscovitine and Flavopiridol.

The insights gained from the molecular docking studies can guide the next steps in the drug discovery pipeline. For instance, structure-activity relationship (SAR) studies could be initiated to modify the structure of this compound to enhance its binding affinity. This could involve the addition of functional groups that can form more extensive interactions with the CDK2 active site.

Ultimately, the predictions from these computational models must be validated through experimental assays, such as in vitro kinase inhibition assays and cell-based proliferation assays. This integrated approach of computational and experimental methods is crucial for the successful development of novel and effective therapeutic agents.

References

Safety Operating Guide

Navigating the Disposal of 4,6-Dimethoxypyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4,6-Dimethoxypyrimidine-5-carboxylic acid.

In the absence of a specific Safety Data Sheet (SDS) for this compound, this compound must be handled as a hazardous chemical. The guidance herein is synthesized from the safety profiles of structurally similar pyrimidine derivatives and established best practices for laboratory chemical waste management, ensuring a cautious and compliant approach.[1]

Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound, a thorough risk assessment is paramount. Based on data from analogous pyrimidine compounds, this chemical should be presumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, stringent adherence to PPE protocols is essential to minimize exposure.

Causality: The functional groups present in pyrimidine derivatives can interact with biological macromolecules, leading to irritation. The carboxylic acid moiety adds corrosive potential, while the methoxy groups can influence its metabolic profile and reactivity.

Essential Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes, dust, and aerosols that can cause serious eye irritation.[1][4]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene).Prevents direct skin contact, which can lead to irritation.[1][5]
Body Protection A laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination.[4]
Respiratory Protection A NIOSH-approved respirator.Required if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a fume hood.[1][4]

All handling of this compound, particularly weighing and preparing solutions, should be conducted within a certified chemical fume hood to control potential inhalation exposure.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste.[1] Discharging this chemical down the drain or disposing of it in regular trash is strictly prohibited.[5][6] The following protocol outlines the systematic process for its collection, storage, and disposal.

Step 1: Waste Characterization and Segregation

  • Initial Characterization: Treat all waste containing this compound as hazardous chemical waste.[7]

  • Segregation is Key: Do not mix this waste with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EH&S) department.[8]

    • Solid Waste: Collect unused or contaminated solid this compound in a designated solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with halogenated solvents unless permitted.[8]

    • Contaminated Sharps: Any needles, Pasteur pipettes, or broken glass contaminated with this chemical must be placed in a designated, puncture-resistant sharps container.[4]

    • Contaminated Labware and PPE: Disposable items like gloves, weigh boats, and pipette tips that are contaminated should be collected in a container lined with a chemically resistant bag and labeled as hazardous waste.

Step 2: Proper Containerization and Labeling

  • Container Selection: Use only chemically compatible, leak-proof containers in good condition.[9] Whenever feasible, using the original manufacturer's container for the waste is a good practice.[4] The container must have a secure, screw-top cap.[9]

  • Labeling Protocol: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must, at a minimum, include:

    • The words "Hazardous Waste"[9][10]

    • The full chemical name: "this compound"[1]

    • The accumulation start date[4]

    • Associated hazards (e.g., Irritant)[10]

    • The laboratory location (building and room number)[9]

Step 3: Safe Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][10]

  • Secondary Containment: The SAA must have secondary containment, such as a chemical-resistant tray or tub, capable of holding 110% of the volume of the largest container.[4]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7] Once a container is full, it must be moved to a central storage area within three days.[4][9]

Step 4: Arranging for Final Disposal

  • Contact EH&S: Your institution's Environmental Health and Safety (EH&S) department is the designated authority for hazardous waste disposal.[7] Contact them to schedule a pickup for your full waste container.[4]

  • Provide an Inventory: Be prepared to provide a complete inventory of the waste, including chemical names and quantities.

  • Professional Disposal: The EH&S department will work with a licensed hazardous waste disposal contractor to ensure the chemical is transported, treated, and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[11][12]

The logical flow of these steps is crucial for maintaining a safe and compliant laboratory environment.

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.[1]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[5]

  • Contain and Clean:

    • Solid Spills: Carefully sweep or vacuum up the material to avoid generating dust. Place the material into a labeled hazardous waste container.[1][5]

    • Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, gloves, and contaminated clothing, must be collected and disposed of as hazardous waste.[1]

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This commitment to responsible chemical management is the hallmark of scientific excellence.

References

A Senior Application Scientist's Guide to Handling 4,6-Dimethoxypyrimidine-5-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols for the handling and disposal of 4,6-Dimethoxypyrimidine-5-carboxylic acid. Developed for researchers, scientists, and drug development professionals, the following procedures are rooted in established safety principles to ensure personnel protection and environmental compliance. By understanding the causality behind each recommendation, you can foster a culture of safety and scientific integrity within your laboratory.

Hazard Identification and Risk Profile

Understanding the intrinsic hazards of this compound is the first principle of safe handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that dictate our safety protocols.[1] A comprehensive risk assessment is the mandatory first step before any handling procedure begins.[2]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

These classifications establish the compound as a moderate hazard, requiring stringent controls to prevent exposure through ingestion, skin/eye contact, and inhalation.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is essential, but it is the last line of defense.[3] A robust safety plan always prioritizes controls that eliminate or reduce the hazard at its source.

  • Engineering Controls: These are the most critical. All work involving solid or dissolved this compound, especially tasks that can generate dust or aerosols (e.g., weighing, preparing solutions, sonicating), must be conducted within a certified chemical fume hood.[2] The laboratory must also be equipped with easily accessible eyewash stations and safety showers.[4][5][6]

  • Administrative Controls: These are your standard operating procedures (SOPs). Restrict access to areas where the compound is handled and clearly label all containers.[7] Prohibit eating, drinking, or applying cosmetics in the laboratory.[7]

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The following sections detail the specific PPE required.

Personal Protective Equipment (PPE) Protocol

A tiered approach to PPE selection ensures that the level of protection matches the risk associated with each specific laboratory task.

Table 2: Recommended PPE for Handling this compound

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing solid, preparing stock solutions)• Permeation-resistant lab coat (solid front, long sleeves, tight-fitting cuffs)• Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[8]• Double-gloving with chemical-resistant nitrile gloves[2]
High-Hazard / Spill Response (e.g., large-scale synthesis, cleaning spills)• Disposable, solid-front chemical-resistant gown• Chemical splash goggles and a full-face shield[2]• Double-gloving with chemical-resistant nitrile gloves• Respiratory protection: A minimum of a NIOSH-approved N95 respirator for potential dust/aerosol exposure. A full-face respirator may be required for large spills[8][9][10]
Key PPE Causality:
  • Eye/Face Protection: Goggles are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[1][8][9] A face shield is added during higher-risk tasks to protect the entire face.[2]

  • Skin Protection: A low-permeability, solid-front lab coat prevents skin contact.[7] Nitrile gloves provide an effective barrier against pyrimidine derivatives; double-gloving is a best practice that minimizes the risk of exposure from a tear or puncture in the outer glove.[2][7] Always inspect gloves before use and change them immediately if contaminated.[8]

  • Respiratory Protection: Since the compound may cause respiratory irritation, engineering controls are the primary defense.[1] A respirator becomes necessary when these controls may be insufficient to keep exposure below safe limits, such as during a significant spill.[9][10]

Workflow for PPE Selection and Use

The following diagram outlines the critical thinking process for ensuring safety when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Protocol cluster_handling Operational Phase cluster_removal Post-Operation A 1. Conduct Task-Specific Risk Assessment B 2. Review Safety Data Sheet (SDS) Hazards A->B C 3. Verify Engineering Controls (Fume Hood, Eyewash) B->C D 4. Select PPE Based on Task (See Table 2) C->D E 5. Inspect All PPE for Damage D->E F 6. Don PPE in Correct Order (Gown -> Goggles -> Gloves) E->F G 7. Perform Chemical Handling in Fume Hood F->G H 8. Decontaminate Work Area G->H I 9. Doff PPE Carefully (Gloves -> Gown -> Goggles) H->I J 10. Dispose of Contaminated PPE as Hazardous Waste I->J K 11. Wash Hands Thoroughly J->K

Caption: Step-by-step workflow for safe handling of this compound.

Operational Plan: Step-by-Step Handling Protocols

A systematic approach is essential to minimize exposure and prevent contamination.

Protocol for Weighing Solid Compound:
  • Don the appropriate PPE for a moderate-hazard activity (See Table 2).

  • Perform all weighing activities within a chemical fume hood or a certified balance enclosure to contain airborne particles.[2]

  • Use anti-static weighing paper or a tared container to minimize dispersal of the powder.

  • Handle the compound with a dedicated, clean spatula.

  • After weighing, securely cap the source container and the receiving container.

  • Clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol), followed by soap and water.

  • Treat all disposable materials (weighing paper, wipes) as contaminated hazardous waste.[2][10]

Protocol for Preparing Stock Solutions:
  • Don the appropriate PPE for a moderate-hazard activity.

  • Conduct all solution preparation within a certified chemical fume hood.[2]

  • Place the vessel containing the weighed solid into the fume hood.

  • Slowly add the solvent to the solid to avoid splashing or aerosolization.[2]

  • If sonication or vortexing is required, ensure the vial is securely capped and, if possible, placed within a secondary container.[2]

  • Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical component of the chemical lifecycle and is mandated by local, state, and federal regulations.[10]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Waste Collection:

    • Solid Waste: Carefully transfer unwanted solid compound, contaminated weighing paper, and cleaning materials into a designated, compatible, and sealable hazardous waste container.[4][10]

    • Liquid Waste: Collect unused solutions or contaminated solvents in a separate, clearly labeled hazardous liquid waste container.

    • PPE Waste: All contaminated disposable PPE (gloves, gowns, etc.) must be disposed of as hazardous waste.[10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "This compound ". Include the accumulation start date and any other information required by your institution.[10]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10]

  • Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[10] Never discharge chemical waste into drains or the general trash.[4][8]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.